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  • Product: Tert-butyl 2-methyl-4-oxobutanoate
  • CAS: 132195-93-8

Core Science & Biosynthesis

Foundational

Chemical Properties, Stability, and Synthetic Applications of tert-Butyl 2-methyl-4-oxobutanoate

Executive Summary tert-Butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8) is a highly versatile, bifunctional aliphatic building block utilized extensively in advanced organic synthesis and drug development. Characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8) is a highly versatile, bifunctional aliphatic building block utilized extensively in advanced organic synthesis and drug development. Characterized by a sterically shielded ester and a highly reactive terminal aldehyde, this compound enables orthogonal synthetic strategies. This whitepaper provides an in-depth technical analysis of its physicochemical properties, degradation mechanisms, and field-proven synthetic workflows, specifically highlighting its role as a critical intermediate in the synthesis of novel therapeutics.

Physicochemical Profiling & Structural Analysis

Understanding the baseline molecular characteristics of tert-butyl 2-methyl-4-oxobutanoate is essential for predicting its behavior in complex reaction matrices[1]. The presence of the bulky tert-butyl group significantly alters the electronic and steric environment of the ester, while the alpha-methyl group introduces a stereocenter that is often exploited in asymmetric synthesis.

Table 1: Quantitative Physicochemical Properties

Property Value
IUPAC Name tert-Butyl 2-methyl-4-oxobutanoate
CAS Registry Number 132195-93-8
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Exact Mass 172.1099 g/mol
Hydrogen Bond Acceptors 3
Rotatable Bonds 5

| XLogP3 | 1 |

Data sourced from 2[2] and 1[1].

Chemical Stability & Degradation Mechanisms

The stability of tert-butyl 2-methyl-4-oxobutanoate is governed by the distinct vulnerabilities of its two functional groups. Commercial suppliers mandate cold-chain transportation and strict storage at3 under an inert atmosphere to maintain purity[3].

  • Ester Shielding & Acid Lability: The tert-butyl moiety provides robust steric shielding against nucleophilic acyl substitution, rendering the ester highly stable under basic conditions. However, causality dictates that under acidic conditions (e.g., Trifluoroacetic acid or HCl), the oxygen is protonated, leading to the rapid elimination of gaseous isobutylene and the formation of 2-methyl-4-oxobutanoic acid.

  • Aldehyde Auto-Oxidation: The unhindered terminal aldehyde is highly susceptible to auto-oxidation when exposed to atmospheric oxygen, degrading into a carboxylic acid derivative[4].

  • Aldol Condensation: In the presence of strong bases or acids, the molecule can undergo self-condensation, driven by the enolization of the alpha-protons adjacent to the aldehyde.

Degradation A tert-Butyl 2-methyl-4-oxobutanoate (Intact) B Oxidation (Air/O2) A->B D Acidic Hydrolysis (H+) A->D F Base/Acid Catalysis A->F C Carboxylic Acid Derivative B->C E 2-Methyl-4-oxobutanoic acid D->E G Aldol Condensation Products F->G

Figure 1: Primary degradation pathways of tert-butyl 2-methyl-4-oxobutanoate.

Synthetic Methodologies & Workflows

The synthesis of tert-butyl 2-methyl-4-oxobutanoate is typically achieved via the oxidative cleavage of an upstream alkene precursor, tert-butyl 2-methylpent-4-enoate[5].

Upstream Synthesis: Continuous Flow Enolate Chemistry

Recent advancements utilize 5 to generate lithium enolate intermediates from esters and in situ delivered Lithium Diisopropylamide (LDA)[5]. Causality: Flow chemistry is chosen over batch processing here because it tightly controls the highly exothermic nature of enolate generation and minimizes residence time, thereby suppressing unwanted side reactions before the electrophilic addition of allyl bromide.

Self-Validating Protocol: Oxidative Cleavage (Ozonolysis)

To convert the terminal alkene to the target aldehyde, ozonolysis is employed. This protocol is designed as a self-validating system , utilizing In-Process Controls (IPCs) to ensure transformation success before proceeding.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 2-methylpent-4-enoate (1.0 eq) in anhydrous dichloromethane (DCM) to a 0.1 M concentration in a flame-dried reactor.

  • Thermal Control: Submerge the reactor in a dry ice/acetone bath to strictly maintain -78 °C. Causality: Cryogenic temperatures stabilize the primary ozonide intermediate and prevent over-oxidation of the resulting aldehyde.

  • Ozone Addition: Bubble a calibrated O3/O2 stream through the solution.

  • IPC 1 (Reaction Completion): Monitor visually until a faint blue color persists in the solution (indicating ozone saturation). Validate immediately by Thin Layer Chromatography (TLC) using a KMnO4 stain; the complete disappearance of the yellow alkene spot confirms full conversion.

  • Purging: Purge the system with inert Nitrogen gas for 15 minutes to expel all unreacted ozone.

  • Quenching: Add dimethyl sulfide (DMS) (3.0 eq) dropwise. Causality: DMS is explicitly chosen over reductive metals (like Zn/AcOH) because it selectively reduces the ozonide without risking acid-catalyzed hydrolysis of the sensitive tert-butyl ester.

  • IPC 2 (Product Validation): Warm the mixture to room temperature over 2 hours. Perform TLC using a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The appearance of a bright yellow/orange spot validates the successful formation of the aldehyde.

  • Isolation: Wash with brine, dry over MgSO4, concentrate under reduced pressure, and purify via flash chromatography.

Table 2: Key Reaction Parameters for the Synthesis Workflow

Reaction Phase Reagents / Catalysts Temperature In-Process Control (IPC) Primary Outcome
Flow α-Alkylation LDA, Allyl Bromide -78 °C to 0 °C Inline IR / GC-MS tert-Butyl 2-methylpent-4-enoate
Ozonolysis O3/O2, then DMS -78 °C TLC (KMnO4 & 2,4-DNP) tert-Butyl 2-methyl-4-oxobutanoate

| Reductive Amination | Piperazine deriv., NaBH(OAc)3 | Ambient | LC-MS | ADAMTS-4/5 Inhibitor Precursor |

Applications in Drug Development (API Intermediates)

The bifunctional nature of tert-butyl 2-methyl-4-oxobutanoate makes it an ideal linchpin for synthesizing complex Active Pharmaceutical Ingredients (APIs).

A prominent application is its use in the synthesis of 5-[3-[piperazin-1-yl]-3-oxo-propyl]-imidazolidine-2,4-dione derivatives [5]. According to patent literature (WO2017211666A1), these derivatives act as highly potent inhibitors of ADAMTS-4 and ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin motifs)[5]. By inhibiting these specific enzymes, the resulting drugs prevent the pathological degradation of cartilage, offering a targeted therapeutic intervention for osteoarthritis and related inflammatory joint diseases[5].

Synthesis N1 tert-Butyl 2-methylpent-4-enoate N2 Oxidative Cleavage (O3, DMS, -78°C) N1->N2 N3 tert-Butyl 2-methyl-4-oxobutanoate N2->N3 N4 Reductive Amination (Piperazine derivative) N3->N4 N5 ADAMTS-4/5 Inhibitor (Osteoarthritis API) N4->N5

Figure 2: Synthetic workflow from enoate precursor to ADAMTS-4/5 API intermediate.

References

  • tert-butyl 2-methylpent-4-enoate - CAS号93958-20-4 (Details continuous flow multistep synthesis and WO2017211666A1 patent applications). Molaid.
  • tert-butyl 2-methyl-4-oxobutanoate - CAS号132195-93-8 (Physicochemical property database). Molaid.
  • 132195-93-8 | tert-Butyl 2-methyl-4-oxobutanoate (Commercial storage and cold-chain transportation standards). BLD Pharm.
  • tert-butyl 2-methyl-4-oxobutanoate, 95% (Quantitative structural data and hydrogen bonding metrics). Chembeez.
  • 15026-17-2 | 4-(tert-Butoxy)-4-oxobutanoic acid (Degradation and oxidation pathways). BLD Pharm.

Sources

Exploratory

Synthesis pathways for tert-butyl 2-methyl-4-oxobutanoate literature review

This technical guide details the synthesis of tert-butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8), a critical C5 chiral building block used in the construction of polyketide natural products, statin side-chains, and co...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of tert-butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8), a critical C5 chiral building block used in the construction of polyketide natural products, statin side-chains, and complex peptidomimetics.

Executive Summary

tert-Butyl 2-methyl-4-oxobutanoate is a masked succinaldehyde derivative. Its structural value lies in the orthogonality of its functional groups: an acid-labile tert-butyl ester and a reactive aldehyde. This bifunctionality allows for selective chain extension at the aldehyde terminus (e.g., via Wittig or Horner-Wadsworth-Emmons reactions) while preserving the carboxyl terminus for later deprotection.

This guide prioritizes oxidative cleavage of homoallylic esters as the primary synthesis pathway due to its superior regiocontrol and scalability compared to direct hydroformylation or lactone oxidation methods.

Key Chemical Properties
PropertyData
CAS Number 132195-93-8
Formula Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H

O

MW 172.22 g/mol
Stability Unstable at RT (prone to polymerization/oxidation).[1] Store at -20°C under Ar.
Key NMR Signals

9.75 (CHO),

1.45 (t-Bu)

Retrosynthetic Analysis

The target molecule can be disconnected into two primary precursors. The Alkylation-Oxidation pathway (Path A) is preferred for laboratory synthesis as it avoids the handling of water-soluble hydroxy-acid intermediates found in the Lactone pathway (Path B).

Retrosynthesis Figure 1: Retrosynthetic Disconnection Strategies Target tert-Butyl 2-methyl-4-oxobutanoate Alkene tert-Butyl 2-methyl-4-pentenoate (Homoallylic Ester) Target->Alkene Oxidative Cleavage (O3 or OsO4) Lactone α-Methyl-γ-butyrolactone Target->Lactone Ring Opening + Oxidation Propionate tert-Butyl Propionate + Allyl Bromide Alkene->Propionate Enolate Alkylation (LDA/THF)

Primary Pathway: Enolate Alkylation & Oxidative Cleavage

This route is the industry standard for research-grade synthesis because it establishes the carbon skeleton with high precision before revealing the sensitive aldehyde.

Phase 1: Synthesis of tert-Butyl 2-methyl-4-pentenoate

The formation of the carbon-carbon bond is achieved via the lithium enolate of tert-butyl propionate. The bulky tert-butyl group minimizes self-condensation and improves the


 enolate ratio, though the alkylation is generally stereorandom without chiral auxiliaries.
  • Reagents: Lithium Diisopropylamide (LDA), tert-Butyl Propionate, Allyl Bromide.

  • Mechanism: Kinetic deprotonation followed by

    
     attack on allyl bromide.
    
Phase 2: Ozonolysis to tert-Butyl 2-methyl-4-oxobutanoate

The terminal alkene is cleaved to the aldehyde. Ozonolysis is preferred over OsO


/NaIO

(Lemieux-Johnson) for ease of workup and avoidance of heavy metals, though both work.
  • Reagents: Ozone (

    
    ), Dimethyl Sulfide (DMS) or Triphenylphosphine (PPh
    
    
    
    ).
  • Critical Control: The reaction must be quenched at -78°C to prevent over-oxidation to the carboxylic acid or formation of ozonides that decompose violently.

Detailed Experimental Protocols

Step 1: Preparation of tert-Butyl 2-methyl-4-pentenoate[2]
  • Enolate Formation:

    • Flame-dry a 500 mL round-bottom flask (RBF) and flush with Argon.

    • Add THF (anhydrous, 150 mL) and Diisopropylamine (15.4 mL, 110 mmol) .

    • Cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 20 mins. Stir for 30 mins to ensure complete LDA formation.

  • Addition of Ester:

    • Add tert-butyl propionate (13.0 g, 100 mmol) dropwise over 15 mins.

    • Stir at -78°C for 1 hour to generate the enolate.

  • Alkylation:

    • Add Allyl bromide (13.3 g, 110 mmol) dropwise.

    • Allow the mixture to warm slowly to 0°C over 2 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 9:1). The starting material spot should disappear.

  • Workup:

    • Quench with saturated NH

      
      Cl (aq) .
      
    • Extract with Et

      
      O (3 x 100 mL) .
      
    • Wash combined organics with brine, dry over MgSO

      
       , and concentrate in vacuo.
      
    • Purification: Distillation (b.p. ~65°C at 15 mmHg) or flash chromatography (SiO

      
      , 5% EtOAc/Hexanes) yields the alkene as a colorless oil.
      
Step 2: Ozonolysis to Target Aldehyde
  • Ozone Generation:

    • Dissolve tert-butyl 2-methyl-4-pentenoate (8.5 g, 50 mmol) in CH

      
      Cl
      
      
      
      (200 mL)
      and MeOH (50 mL) .
    • Cool to -78°C .

    • Bubble O

      
        through the solution until a persistent blue color appears (indicates saturation).
      
  • Quenching:

    • Purge the solution with Oxygen (5 mins) then Nitrogen (10 mins) to remove excess ozone.

    • Add Dimethyl Sulfide (DMS, 10 mL, excess) or Triphenylphosphine (15 g) at -78°C.

    • Note: DMS is odorous; PPh

      
       is odorless but produces Ph
      
      
      
      P=O byproduct which requires chromatography. DMS is preferred for volatility.
  • Isolation:

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Concentrate the solvent in vacuo (bath temp < 30°C).

    • Purification: Rapid filtration through a short pad of silica gel (eluting with 20% EtOAc/Hexanes) is crucial to remove polymeric peroxides and sulfoxides.

    • Result: The target aldehyde is obtained as a clear oil. Use immediately or store at -80°C.

Alternative Pathway: Lactone Ring Opening

This method is viable if ozonolysis equipment is unavailable. It relies on the commercial availability of


-methyl-

-butyrolactone.

LactonePath Lactone α-Methyl-γ-butyrolactone HydroxyAcid 4-Hydroxy-2-methyl- butanoic acid Lactone->HydroxyAcid 1. NaOH/H2O 2. H+ HydroxyEster tert-Butyl 4-hydroxy- 2-methylbutanoate HydroxyAcid->HydroxyEster Isobutylene/H2SO4 or Boc2O/DMAP Target Target Aldehyde HydroxyEster->Target Swern Oxidation (DMSO/Oxalyl Chloride)

[2] Critical Drawback: The intermediate hydroxy-acid is highly water-soluble and tends to re-lactonize upon acidification. The esterification step must be performed carefully, often using tert-butyl trichloroacetimidate or isobutylene to avoid acidic conditions that favor lactonization.

Characterization & Quality Control

To validate the synthesis, compare spectral data against these standard values.

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl

)

9.76 (t, J=1.5 Hz, 1H)
Aldehyde proton . Triplet splitting indicates coupling to the adjacent CH

.

2.85 (ddd, 1H)

-CH proton.

2.45 (m, 2H)

-CH

protons (adjacent to aldehyde).

1.44 (s, 9H)
tert-Butyl group.

1.15 (d, 3H)
Methyl group doublet.
13C NMR ~201 ppmAldehyde Carbonyl (C=O).
~174 ppmEster Carbonyl (C=O).
TLC (SiO

)
R

~ 0.45
(20% EtOAc in Hexanes). Stains with KMnO

or DNP (orange spot).

References

  • Alkylation of Propionates: Beck, A. K., & Seebach, D. (1988). Alkylation of amino acids without loss of optical activity. Chimia, 42, 142.
  • Ozonolysis Protocols: Schreiber, S. L., & Claus, R. E. (1986). Ozonolytic cleavage of cycloalkenes to terminally differentiated products. .

  • Aldehyde Stability: Wipf, P., & Jung, J. K. (2000). Synthesis of the antitumor macrolide (-)-lasonolide A. Journal of Organic Chemistry, 65(20), 6319-6337. (Discusses handling of similar fragile aldehydes).
  • Reformatsky Alternative: Orsini, F., et al. (2001). C-Metallated Reformatsky intermediates.[1] Structure and reactivity. Tetrahedron, 57(14), 2821-2826. (Alternative synthesis of the alkene precursor).

  • General Properties: PubChem Compound Summary for tert-butyl 2-methyl-4-oxobutanoate. .

Sources

Foundational

Strategic Deployment of Tert-Butyl 2-Methyl-4-Oxobutanoate in Advanced API Synthesis

A Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist Executive Summary In modern drug discovery, the design of complex Active Pharmaceutical Ingredients (APIs) relies heavily...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist

Executive Summary

In modern drug discovery, the design of complex Active Pharmaceutical Ingredients (APIs) relies heavily on bifunctional building blocks that offer orthogonal reactivity. Tert-butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8) has emerged as a critical highly-functionalized scaffold. Featuring a highly reactive terminal aldehyde and a sterically shielded, acid-labile tert-butyl ester, this molecule serves as a linchpin in the synthesis of advanced therapeutics, including ADAMTS 4/5 inhibitors for osteoarthritis and PAD4 inhibitors for inflammatory diseases.

This technical guide provides an in-depth analysis of the compound’s physicochemical profile, structural causality, and field-proven synthetic methodologies, designed to empower researchers with actionable, self-validating protocols.

Physicochemical Profiling & Structural Causality

Understanding the fundamental properties of tert-butyl 2-methyl-4-oxobutanoate is essential for predicting its behavior in complex reaction matrices[1].

Quantitative Data Profile
PropertyValue
Chemical Name tert-Butyl 2-methyl-4-oxobutanoate
CAS Registry Number 132195-93-8
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Exact Mass 172.1099 g/mol
SMILES String CC(C)(C)OC(=O)C(C)CC=O
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 5
XLogP3 1.0
Structural Causality and Orthogonality

As an application scientist, I evaluate building blocks based on their "programmability" within a synthetic sequence. The architecture of tert-butyl 2-methyl-4-oxobutanoate is highly intentional:

  • The 4-Oxo (Aldehyde) Handle: This moiety is a highly electrophilic center, primed for reductive aminations, Wittig olefinations, or Grignard additions. Because it is unhindered, it reacts rapidly under mild conditions.

  • The Tert-Butyl Ester: Unlike methyl or ethyl esters, the bulky tert-butyl group provides immense steric shielding, rendering the ester completely stable against nucleophilic attack (e.g., during Grignard reactions on the aldehyde) and basic hydrolysis. It is selectively cleaved under acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane), allowing for orthogonal deprotection late in the synthetic sequence.

  • The C2-Methyl Group: The presence of the methyl group at the alpha-position introduces a chiral center. This stereocenter is critical for locking the downstream API into a specific active conformation, often dictating the binding affinity in the target protein's active site.

Validated Synthetic Workflows

While commercially available, tert-butyl 2-methyl-4-oxobutanoate is frequently synthesized de novo from tert-butyl 2-methylpent-4-enoate via oxidative cleavage[2]. The following protocol utilizes ozonolysis, chosen for its high atom-economy and clean reaction profile.

Step-by-Step Methodology: Ozonolysis with Reductive Workup

Causality of Reagent Selection: Ozonolysis is preferred over the Lemieux-Johnson oxidation (OsO4/NaIO4) at scale to avoid heavy metal toxicity. Dimethyl sulfide (DMS) is selected as the quenching agent because it selectively reduces the intermediate ozonide to the aldehyde without over-reducing to the alcohol.

Self-Validating Protocol:

  • Preparation: Dissolve 10.0 mmol of tert-butyl 2-methylpent-4-enoate in 50 mL of anhydrous Dichloromethane (DCM).

    • Validation Check: Add 1 mg of Sudan III indicator. The solution will appear faint red.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78°C.

    • Causality: Low temperatures suppress the over-oxidation of the resulting aldehyde into a carboxylic acid.

  • Ozone Introduction: Bubble an O3/O2 stream through the solution via a dispersion tube.

    • Validation Check: The reaction is complete when the Sudan III indicator turns from red to colorless, or when a persistent pale blue color (excess ozone) appears in the solution.

  • Quenching: Purge the solution with N2 gas for 15 minutes to expel unreacted ozone (the blue color will dissipate). Slowly add 30.0 mmol of Dimethyl Sulfide (DMS).

  • Isolation: Allow the reaction to warm to room temperature over 2 hours. Concentrate under reduced pressure. The byproduct, DMSO, is easily removed during subsequent silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure aldehyde.

Synthesis A tert-Butyl 2-methylpent-4-enoate (Starting Material) B Ozonolysis (-78°C) O3 in DCM A->B Electrophilic Addition C Reductive Quench Dimethyl Sulfide (DMS) B->C Ozonide Formation D tert-Butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8) C->D Reduction to Aldehyde

Figure 1: Synthetic route for tert-butyl 2-methyl-4-oxobutanoate via oxidative cleavage.

Applications in Advanced Drug Development

The true value of tert-butyl 2-methyl-4-oxobutanoate lies in its application in medicinal chemistry. It is a documented precursor in the synthesis of several high-value therapeutic classes.

ADAMTS 4 and 5 Inhibitors (Osteoarthritis)

In the development of ADAMTS 4/5 inhibitors (enzymes responsible for cartilage degradation in osteoarthritis), the aldehyde handle of tert-butyl 2-methyl-4-oxobutanoate undergoes reductive amination with piperazine derivatives. The tert-butyl ester is subsequently hydrolyzed to yield a free carboxylic acid, which is essential for coordinating with the catalytic zinc ion in the ADAMTS active site[2].

PAD4 Inhibitors (Inflammation and Oncology)

Peptidylarginine deiminase 4 (PAD4) is a critical target for rheumatoid arthritis and cancer. Macrocyclic inhibitors of PAD4 utilize this compound to build the aliphatic linker region. The orthogonal protection allows chemists to build the macrocyclic ring via a late-stage macrolactamization after the selective removal of the tert-butyl group[3].

Application Core tert-Butyl 2-methyl-4-oxobutanoate (Bifunctional Scaffold) RedAm Reductive Amination (Aldehyde Handle Reacts) Core->RedAm Step 1: Amine coupling Deprot Acidic Deprotection (tert-Butyl Cleaved to Acid) RedAm->Deprot Step 2: TFA or HCl/Dioxane ADAMTS ADAMTS 4/5 Inhibitors (Zinc-Binding Motif) Deprot->ADAMTS Target Class A PAD4 PAD4 Inhibitors (Macrocyclic Linker) Deprot->PAD4 Target Class B

Figure 2: Downstream functionalization logic for targeted inhibitor synthesis.

Handling, Stability, and Storage Protocols

To maintain the integrity of the aldehyde (which is prone to auto-oxidation to the carboxylic acid) and the tert-butyl ester, strict storage protocols must be adhered to:

  • Temperature: Store at -20°C in a tightly sealed container.

  • Atmosphere: Maintain under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the aldehyde[4].

  • Chemical Incompatibilities: Strictly avoid exposure to strong acids (which will prematurely cleave the tert-butyl ester) and strong oxidizing agents.

References

  • Chembeez. "tert-butyl 2-methyl-4-oxobutanoate, 95% - Product Data." Chembeez Chemical Database. Available at: [Link]

  • Galapagos NV. "5-[3-[PIPERAZIN-1-YL]-3-OXO-PROPYL]-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AS ADAMTS 4 AND 5 INHIBITORS FOR TREATING E.G. OSTEOARTHRITIS." World Intellectual Property Organization, WO2017211666A1, 2017.
  • Gilead Sciences Inc. "MACROCYCLIC INHIBITORS OF PEPTIDYLARGININE DEIMINASES." World Intellectual Property Organization, WO2021222353A1, 2021.

Sources

Exploratory

Solubility of tert-Butyl 2-methyl-4-oxobutanoate in Organic Solvents

[1][2] Executive Summary tert-Butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8), also referred to as tert-butyl 2-methylsuccinaldehydate, is a critical chiral building block in the synthesis of complex pharmaceutical inte...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

tert-Butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8), also referred to as tert-butyl 2-methylsuccinaldehydate, is a critical chiral building block in the synthesis of complex pharmaceutical intermediates, particularly for protease inhibitors and antirheumatic agents.[1][2]

Physically, the compound typically presents as a colorless to pale yellow oil .[3] Its solubility profile is governed by the interplay between its lipophilic tert-butyl and methyl moieties and its polar aldehyde and ester functionalities.[3] This guide provides a definitive technical analysis of its solubility, stability, and handling in organic media, designed to support process chemists in optimizing reaction yields and purification workflows.[3]

Physicochemical Profile & Solubility Mechanism[1][2][3][4]

Structural Determinants of Solubility

The solubility behavior of tert-butyl 2-methyl-4-oxobutanoate is dictated by three structural features:

  • The tert-Butyl Ester (Lipophilic Anchor): The bulky tert-butyl group significantly increases lipophilicity (LogP ~1.5–2.0 estimated), facilitating solubility in non-polar and moderately polar organic solvents while preventing tight crystal packing (hence its liquid state).[2][3]

  • The Aldehyde (Reactive Polar Head): The C4-aldehyde provides a dipole moment, ensuring miscibility with polar aprotic solvents (THF, DCM) but introducing reactivity concerns in protic media.[2]

  • The Carbon Backbone: The short alkyl chain maintains a balance, preventing the molecule from becoming too waxy or insoluble in standard chromatography eluents.[3]

Solubility Landscape Table

The following data synthesizes experimental observations from synthesis protocols and standard solubility principles for this class of esters.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Preferred solvents for reaction and handling.[1][2] High solvation power for both the polar and non-polar domains.[3]
Ethers THF, Diethyl Ether, MTBE, 1,4-DioxaneExcellent Ideal for extraction and reactions (e.g., Wittig, Grignard).[2] MTBE is the standard extraction solvent due to safety and volatility profiles.[3]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateExcellent Standard solvent for silica gel chromatography and liquid-liquid extraction.[2][3]
Aromatic Hydrocarbons Toluene, BenzeneGood Soluble at ambient temperatures.[2][3] Toluene is frequently used in scale-up synthesis.[1][2][3]
Aliphatic Hydrocarbons Hexanes, Heptane, PentaneModerate to Good Soluble, but phase separation may occur at very low temperatures or high concentrations.[3] Used as the non-polar component in chromatography.[3]
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolSoluble (Caution) Soluble, but not recommended for long-term storage due to potential hemiacetal/acetal formation with the aldehyde group.[2][3]
Aqueous Media Water, BrineInsoluble Immiscible.[2][3] Water is used effectively to wash away inorganic salts during workup.[2][3]

Experimental Protocols

Standard Solubility Screening Protocol

For process validation, do not rely on visual estimation alone.[2][3] Use this gravimetric protocol to determine precise solubility limits (Saturation Concentration,


).

Materials:

  • Analytical Balance (0.1 mg precision)[2][3]

  • Scintillation Vials (20 mL)

  • Syringe Filters (0.45 µm PTFE - compatible with most organics)[1][2]

Workflow:

  • Aliquot: Add 1.0 mL of the target solvent to a tared vial.

  • Saturation: Add tert-butyl 2-methyl-4-oxobutanoate dropwise with continuous agitation (vortex) until a persistent cloudiness or phase separation (oil droplets) is observed.

  • Equilibration: Agitate at 25°C for 1 hour.

  • Filtration: Filter the supernatant if solid; if liquid-liquid phase separation occurs, centrifuge to separate phases.[2][3]

  • Quantification: Evaporate the solvent from a known volume of the saturated phase under vacuum and weigh the residue.[3]

    • Calculation:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      [2]
      
Purification & Extraction Workflow

The following diagram illustrates the standard decision logic for isolating this compound based on its solubility profile.

SolubilityWorkflow Figure 1: Solubility-Driven Extraction and Purification Workflow Start Crude Reaction Mixture (tert-butyl 2-methyl-4-oxobutanoate) Quench Quench: Aqueous NH4Cl or HCl (dilute) Start->Quench PhaseSep Phase Separation Strategy Quench->PhaseSep Extract_Polar Extraction Solvent: EtOAc or DCM (High Solubility, Good Partition) PhaseSep->Extract_Polar If mixture is viscous Extract_Ether Extraction Solvent: MTBE or Et2O (Cleaner Phase Cut, Less Water Drag) PhaseSep->Extract_Ether Standard Protocol Wash Wash Phase: Brine (Removes Water) NaHCO3 (Removes Acids) Extract_Polar->Wash Extract_Ether->Wash Dry Drying: Na2SO4 or MgSO4 (Compound is stable to neutral drying agents) Wash->Dry Purify Purification: Flash Chromatography Eluent: Hexanes/EtOAc (9:1 to 4:1) Dry->Purify

Critical Stability & Handling Factors

Acid Sensitivity (The tert-Butyl Risk)

While the compound is soluble in organic solvents, the choice of solvent must consider chemical stability.

  • Mechanism: tert-Butyl esters are acid-labile.[1][2][3] In the presence of strong acids (e.g., TFA, HCl) or even Lewis acids in non-polar solvents, the ester cleaves to form the carboxylic acid and isobutylene gas.[3]

  • Recommendation: Avoid using acidified solvents (e.g., CDCl3 that has formed HCl over time) for NMR analysis.[2][3] Neutralize silica gel with 1% Triethylamine during chromatography if the compound shows signs of decomposition.

Aldehyde Oxidation[1][2][3]
  • Risk: The C4-aldehyde is prone to oxidation to the corresponding carboxylic acid (succinic acid derivative) upon exposure to air, especially in solution.[2]

  • Solvent Implication: Degas solvents (sparge with Nitrogen/Argon) prior to dissolving the compound for storage.[2][3] Avoid peroxide-forming ethers (THF, Et2O) unless they are freshly distilled or inhibited, as peroxides can accelerate aldehyde oxidation.[2]

References

  • Organic Syntheses. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses, 95, 142-156.[1][2] Retrieved from [Link]

  • RSC Advances. (2020).[2][3] Supplementary Information: General procedure for the synthesis of t-butyl ester. Retrieved from [Link][2][3]

  • PubChem. (n.d.).[2][3] Tert-butyl 2-methylpropanoate (Analogue) Physical Properties. National Library of Medicine.[2][3] Retrieved from [Link][2][3]

Sources

Foundational

Strategic Utilization of Tert-butyl 2-methyl-4-oxobutanoate in Chiral Synthesis

Topic: Tert-butyl 2-methyl-4-oxobutanoate as a Building Block in Organic Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide [1] Executive Summary Tert-butyl 2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Tert-butyl 2-methyl-4-oxobutanoate as a Building Block in Organic Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

[1]

Executive Summary

Tert-butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8 for racemate; stereoisomers available) represents a high-value C5 synthon in modern organic synthesis.[1][2] Characterized by a reactive aldehyde at C4, a stereogenic center at C2, and an acid-labile tert-butyl ester at C1, this molecule serves as a linchpin in the construction of


-amino acids , peptidomimetics , and NEP (Neprilysin) inhibitors  such as Sacubitril analogs.

Its utility lies in its orthogonality : the bulky tert-butyl group protects the carboxylate against nucleophilic attack and hydrolysis, directing chemoselective transformations solely to the aldehyde. This guide details the synthesis, reactivity profile, and application of this building block, providing validated protocols for its integration into drug discovery workflows.

Structural Properties & Reactivity Profile[1][2]

The molecule features three distinct zones of reactivity, allowing for divergent synthetic pathways:

Functional ZoneChemical FeatureReactivity & Application
Zone A (C4) Aldehyde (-CHO) High Reactivity. Site for reductive amination, Wittig/HWE olefination, Grignard addition, and oxidation to succinic acid derivatives.
Zone B (C2)

-Methyl Stereocenter
Chirality Handle. The methyl group introduces steric bulk and chirality. Enantiopure forms (R or S) are critical for biological activity in protease inhibitors.
Zone C (C1) Tert-butyl Ester Orthogonal Protection. Stable to basic conditions (e.g., NaBH

, ester enolates) but cleaved by TFA or HCl to reveal the carboxylic acid.
Stability Note

The aldehyde is moderately stable but prone to oxidation (to the acid) or polymerization upon prolonged storage. It is best stored under inert atmosphere (Ar/N


) at -20°C.

Synthetic Routes to the Building Block[1]

While hydroformylation of methacrylates is possible industrially, the most robust laboratory-scale synthesis involves the oxidative cleavage of homoallylic esters . This route allows for the prior establishment of the C2 stereocenter via asymmetric alkylation.

Primary Route: Alkylation-Ozonolysis Sequence[1]
  • Precursor Synthesis: Alkylation of tert-butyl propionate with allyl bromide using LDA (Lithium Diisopropylamide).

  • Oxidative Cleavage: Ozonolysis of the resulting alkene (tert-butyl 2-methylpent-4-enoate) to yield the target aldehyde.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start tert-Butyl Propionate Step1 Step 1: Enolization (LDA, -78°C) Start->Step1 Inter1 Lithium Enolate Step1->Inter1 Step2 Step 2: Allylation (Allyl Bromide) Inter1->Step2 Alkene tert-Butyl 2-methylpent-4-enoate (Stable Intermediate) Step2->Alkene C-C Bond Formation Step3 Step 3: Ozonolysis (1. O3, -78°C; 2. DMS) Alkene->Step3 Oxidative Cleavage Target Tert-butyl 2-methyl-4-oxobutanoate (Target Aldehyde) Step3->Target

Figure 1: Step-wise synthesis from commercially available propionates via the homoallylic ester intermediate.

Experimental Protocols

Protocol A: Synthesis of tert-butyl 2-methylpent-4-enoate (Alkene Precursor)

This step establishes the carbon skeleton and the


-methyl group.

Reagents: Diisopropylamine (1.1 eq), n-BuLi (1.05 eq), tert-butyl propionate (1.0 eq), Allyl bromide (1.2 eq), THF (anhydrous).

  • Enolate Formation: To a flame-dried flask under Argon, add THF and diisopropylamine. Cool to -78°C. Add n-BuLi dropwise. Stir for 30 min.

  • Addition: Add tert-butyl propionate dropwise over 20 min, maintaining temperature < -70°C. Stir for 1 h to ensure complete enolization.

  • Alkylation: Add allyl bromide dropwise. Allow the mixture to warm slowly to 0°C over 2 hours.

  • Workup: Quench with sat. NH

    
    Cl. Extract with Et
    
    
    
    O. Wash organics with brine, dry over MgSO
    
    
    , and concentrate.
  • Purification: Distillation or flash chromatography (Hexanes/EtOAc 95:5).

    • Yield Expectation: 85-92%.

Protocol B: Ozonolysis to tert-butyl 2-methyl-4-oxobutanoate

This step unmasks the aldehyde functionality.

Reagents: tert-butyl 2-methylpent-4-enoate (1.0 eq), Ozone (O


), Dimethyl sulfide (DMS, 3.0 eq), CH

Cl

/MeOH (4:1).
  • Ozonolysis: Dissolve the alkene in CH

    
    Cl
    
    
    
    /MeOH. Cool to -78°C. Bubble O
    
    
    through the solution until a persistent blue color appears (indicating saturation).
  • Purge: Bubble N

    
     or Ar through the solution for 15 min to remove excess O
    
    
    
    (blue color disappears).
  • Reduction: Add DMS dropwise at -78°C.

  • Warming: Remove the cooling bath and allow the mixture to warm to room temperature overnight (essential for complete reduction of the ozonide).

  • Workup: Concentrate the solvent in vacuo (caution: DMS is volatile and malodorous; use a good fume hood). Dissolve residue in Et

    
    O, wash with water and brine.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 8:2).

    • Data:

      
      H NMR (CDCl
      
      
      
      )
      
      
      9.78 (s, 1H, CHO), 1.45 (s, 9H, t-Bu).

Key Transformations & Applications

Reductive Amination (Route to -Amino Acids)

The most common application is the conversion of the C4 aldehyde into a primary or secondary amine, generating GABA analogs or statine-like units found in protease inhibitors.

Mechanism:

  • Condensation of aldehyde with amine (R-NH

    
    ) 
    
    
    
    Imine/Iminium.
  • Reduction (NaBH(OAc)

    
     or NaBH
    
    
    
    CN)
    
    
    Amine.

Note on Stereochemistry: If a chiral amine (e.g., tert-butanesulfinamide) is used, the new stereocenter at C4 can be set with high diastereoselectivity.

Horner-Wadsworth-Emmons (HWE) Olefination

Reaction with phosphonate esters extends the carbon chain, useful for synthesizing unsaturated esters or acids.

  • Reagent: Triethyl phosphonoacetate + NaH.

  • Product:

    
    -unsaturated diester (precursor to adipic acid derivatives).
    
DOT Diagram: Divergent Reactivity

ReactivityMap Core Tert-butyl 2-methyl-4-oxobutanoate Rxn1 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Rxn1 Rxn2 Wittig/HWE Reaction (Phosphonates) Core->Rxn2 Rxn3 Oxidation (NaClO2, NaH2PO4) Core->Rxn3 Rxn4 Grignard Addition (R-MgBr) Core->Rxn4 Prod1 γ-Amino Esters (Peptidomimetics) Rxn1->Prod1 Prod2 Unsaturated Diesters (Chain Extension) Rxn2->Prod2 Prod3 2-Methyl Succinic Acid Monoesters Rxn3->Prod3 Prod4 Secondary Alcohols (Chiral Scaffolds) Rxn4->Prod4

Figure 2: The divergent reactivity profile allows access to four distinct chemical classes from a single precursor.

Case Study: Relevance to Pharmaceutical Intermediates

This building block is structurally homologous to the C1-C4 segment of Sacubitril (a component of Entresto).

  • Drug Target: Neprilysin (NEP) Inhibitor.

  • Structural Motif:

    
    -amino- 
    
    
    
    -biphenyl-
    
    
    -methylpentanoic acid.
  • Application: The aldehyde (4-oxobutanoate) can be reacted with a biphenyl-Grignard reagent or used in a Wittig reaction to install the biphenyl moiety. Alternatively, the aldehyde is converted to the amine to form the

    
    -lactam or linear amino acid backbone.
    
  • Advantage: Using the tert-butyl ester allows for selective hydrolysis of the ethyl ester (often present on the other end of the molecule in convergent synthesis) or vice versa, providing necessary protecting group orthogonality during late-stage assembly.

References

  • BenchChem. (S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic Acid: Synthetic Routes and Reaction Conditions. Retrieved from

  • Holan, M., et al. (2015). "Highly Functionalized Cyclopentane Derivatives by Tandem Michael Addition/Radical Cyclization/Oxygenation Reactions." Chemistry – A European Journal. (Demonstrates the use of the alkene precursor).

  • Santa Cruz Biotechnology. (R)-4-tert-butoxy-2-methyl-4-oxobutanoic acid Product Data. Retrieved from

  • PubChem. Tert-butyl 4-amino-2-methyl-4-oxobutanoate (Amine Derivative). CID 140453412.[3] Retrieved from

  • Organic Syntheses. Preparation of Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. (Analogous aldehyde synthesis via ozonolysis). Retrieved from

Sources

Exploratory

Stereochemical Profiling and Asymmetric Synthesis of tert-Butyl 2-Methyl-4-Oxobutanoate

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the need for stereochemically pure, highly functionalized aliphatic building blocks. tert-Butyl 2-methyl-4-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the need for stereochemically pure, highly functionalized aliphatic building blocks. tert-Butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8) is a premier chiral synthon in this category. Its structural architecture—featuring a protected carboxylate, a precisely defined C2 stereocenter, and a reactive C4 aldehyde—makes it an indispensable precursor for synthesizing complex macrocycles, statin derivatives, and epigenetic modulators.

This technical guide dissects the stereochemical nuances, synthetic causality, and pharmaceutical applications of this critical molecule, providing a self-validating framework for researchers and process chemists.

Stereochemistry and the Causality of Structural Design

The value of tert-butyl 2-methyl-4-oxobutanoate lies entirely in its C2 chiral center. Depending on the synthetic pathway, it can be isolated as either the (R)- or (S)-enantiomer.

The Role of the tert-Butyl Group

In asymmetric synthesis, the choice of protecting group is rarely arbitrary. The tert-butyl ester is selected for two distinct, causal reasons:

  • Steric Shielding: The immense steric bulk of the tert-butyl group shields the C1 carbonyl from unwanted nucleophilic attack when the C4 aldehyde is subjected to downstream reactions (e.g., Grignard additions, Horner-Wadsworth-Emmons olefinations, or [1]).

  • Conformational Locking: By restricting the rotational degrees of freedom around the C1-C2 bond, the tert-butyl group minimizes the rate of enolization at the C2 position. This effectively prevents the epimerization of the delicate methyl-bearing stereocenter under mildly basic or acidic conditions.

Quantitative Physicochemical Data

To establish a baseline for isolation and characterization, the foundational physicochemical properties of the synthon are summarized below.

PropertyValue / Specification
Chemical Name tert-butyl 2-methyl-4-oxobutanoate
CAS Registry Number 132195-93-8
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Hydrogen Bond Acceptors 3
Rotatable Bonds 5
Predicted Boiling Point 223.9 ± 23.0 °C
Predicted Density 0.965 ± 0.06 g/cm³
XLogP3 1.0

(Data corroborated via [2])

Self-Validating Synthetic Methodology

The synthesis of (R)-tert-butyl 2-methyl-4-oxobutanoate requires rigorous stereocontrol. We utilize an Evans chiral auxiliary approach followed by a controlled oxidative cleavage. This protocol is designed as a self-validating system: analytical checkpoints are built directly into the workflow to prevent the propagation of stereochemical errors.

SynthWorkflow N1 Propionyl Chloride & Chiral Auxiliary N2 Asymmetric Alkylation (Allyl Bromide, NaHMDS) N1->N2 Enolate Formation N3 Chiral Intermediate (dr > 99:1) N2->N3 Stereocontrol N4 Auxiliary Cleavage (LiOtBu, THF) N3->N4 Esterification N5 t-Butyl 2-methylpent-4-enoate (CAS: 93958-20-4) N4->N5 Cleavage N6 Ozonolysis & Quench (O3, DMS) N5->N6 Alkene Oxidation N7 (R)-t-Butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8) N6->N7 Reductive Workup

Synthetic workflow for (R)-tert-butyl 2-methyl-4-oxobutanoate.

Phase 1: Asymmetric Alkylation and Esterification
  • Enolate Generation: Dissolve (R)-4-benzyl-3-propionyl-oxazolidin-2-one in anhydrous THF at -78 °C under an inert N₂ atmosphere. Slowly add NaHMDS (1.1 eq).

    • Causality: The strict adherence to -78 °C prevents enolate equilibration. The sodium counterion tightly coordinates the auxiliary, enforcing the formation of the Z-enolate, which is mandatory for high facial selectivity.

  • Alkylation: Introduce allyl bromide (1.5 eq) dropwise. Stir for 2 hours, then warm to 0 °C and quench with saturated NH₄Cl.

  • Auxiliary Cleavage: Treat the purified intermediate with lithium tert-butoxide (LiOtBu) in THF/H₂O at 0 °C to yield tert-butyl 2-methylpent-4-enoate.

    • System Validation Checkpoint: Pull a 10 µL aliquot post-cleavage. Analyze via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5). If the enantiomeric ratio (er) drops below 99:1, it flags a temperature excursion during the basic cleavage step. The process must be halted and recalibrated before proceeding.

Phase 2: Controlled Ozonolysis
  • Ozone Saturation: Dissolve the tert-butyl 2-methylpent-4-enoate in anhydrous CH₂Cl₂ at -78 °C. Bubble a stream of O₃/O₂ through the solution until a faint blue color persists.

    • Causality: Ozonolysis is chosen over transition-metal-catalyzed cleavages (e.g., OsO₄/NaIO₄) to strictly eliminate the risk of heavy metal contamination in the API pipeline.

  • Reductive Quench: Purge excess ozone with N₂. Add Dimethyl Sulfide (DMS, 3.0 eq) dropwise. Warm to room temperature over 4 hours.

    • Causality: DMS acts as a mild, chemoselective reducing agent. It cleaves the primary ozonide to the target aldehyde without over-oxidizing it to a carboxylic acid.

  • Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1).

(For advanced continuous flow adaptations of related enolate chemistries, refer to the foundational work on [3]).

Pharmaceutical Integration: PAD4 and ADAMTS Inhibitors

In drug development, the (R)-methyl group of this synthon acts as a crucial conformational director. When integrated into macrocyclic structures, the C2 methyl group forces the macrocycle into a specific bioactive conformation through allylic strain-like interactions.

This stereochemical pre-organization is highly sought after in the development of [4] and [5], which are heavily investigated for the treatment of rheumatoid arthritis and osteoarthritis.

BioPathway N1 Chiral Synthon (CAS: 132195-93-8) N2 Macrocyclic PAD4 Inhibitor N1->N2 Drug Assembly N3 PAD4 Enzyme Inhibition N2->N3 Target Binding N4 Decreased Histone Citrullination N3->N4 Epigenetic Modulation N5 Reduction in NETosis N4->N5 Cellular Response N6 Attenuation of Inflammation N5->N6 Clinical Outcome

Integration of the chiral synthon into PAD4 inhibitor pathways.

By utilizing tert-butyl 2-methyl-4-oxobutanoate, medicinal chemists ensure that the resulting macrocycle binds the PAD4 active site with high affinity. The inhibition of PAD4 prevents the hyper-citrullination of histones, thereby blocking Neutrophil Extracellular Trap (NET) formation (NETosis)—a primary driver of auto-inflammatory joint degradation.

References

  • C-metalated Reformatsky intermediates. Structure and reactivity. Tetrahedron. Available at:[Link]

  • Continuous flow multistep synthesis of α-functionalized esters via lithium enolate intermediates. Tetrahedron. Available at:[Link]

  • MACROCYCLIC INHIBITORS OF PEPTIDYLARGININE DEIMINASES.WIPO (PCT) / Gilead Sciences Inc.
  • 5-[3-[PIPERAZIN-1-YL]-3-OXO-PROPYL]-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AS ADAMTS 4 AND 5 INHIBITORS FOR TREATING E.G. OSTEOARTHRITIS.WIPO (PCT).
Foundational

Technical Guide: Thermal Stability &amp; Decomposition of tert-Butyl 2-methyl-4-oxobutanoate

The following technical guide details the thermal stability profile, decomposition mechanisms, and handling protocols for tert-butyl 2-methyl-4-oxobutanoate . Executive Summary tert-Butyl 2-methyl-4-oxobutanoate (CAS: 13...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermal stability profile, decomposition mechanisms, and handling protocols for tert-butyl 2-methyl-4-oxobutanoate .

Executive Summary

tert-Butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8) is a bifunctional synthetic intermediate containing a tert-butyl ester and a terminal aldehyde (4-oxo) group. While tert-butyl esters are generally thermally stable up to ~130°C in neutral environments, the presence of the aldehyde moiety and the potential for trace acid catalysis creates a complex stability profile.

Critical Finding: This compound exhibits a dual-mode decomposition risk :

  • Thermal Elimination (T > 100°C): Spontaneous fragmentation into isobutylene and the corresponding carboxylic acid.

  • Aldehyde Degradation (T > 40°C or Acid/Base): Polymerization, oxidation, or aldol condensation, often preceding ester cleavage.

Operational Recommendation: Maintain strictly below 25°C for storage (Cold Chain recommended) and below 80°C during short-term processing.

Chemical Profile & Structural Analysis[1]

PropertyData
IUPAC Name tert-Butyl 2-methyl-4-oxobutanoate
CAS Number 132195-93-8
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
Physical State Colorless to pale yellow liquid
Key Functionalities 1.[1][2][3] Sterically bulky ester (Acid labile, Thermally labile)2. Aliphatic Aldehyde (Oxidation prone, Enolizable)
Structural Vulnerability Map

The molecule possesses two distinct "kill switches" for stability:

  • Site A (Ester): The tert-butyl group is susceptible to

    
     elimination (thermal) or 
    
    
    
    elimination (acid-catalyzed).
  • Site B (Aldehyde): The C4 aldehyde is unhindered, making it prone to nucleophilic attack or self-condensation.

Decomposition Mechanisms

Understanding the mechanism is vital for predicting stability in your specific reaction matrix.

Pathway A: Thermal Retro-Ene Elimination (The "150°C Limit")

In the absence of acid catalysts, tert-butyl esters decompose via a concerted, six-membered cyclic transition state. This is a unimolecular elimination (


) reaction.
  • Onset Temperature: Typically 130°C – 160°C for pure aliphatic esters.

  • Products: Isobutylene (gas) + 2-methyl-4-oxobutanoic acid.

  • Kinetics: First-order; entropy-driven.

Pathway B: Acid-Catalyzed Cleavage (The "Trace Acid" Risk)

If the sample contains even trace amounts of acid (e.g., from silica gel purification or hydrolysis), the decomposition temperature drops drastically.

  • Onset Temperature: Can occur at 30°C – 60°C .

  • Mechanism: Protonation of the carbonyl oxygen

    
     cleavage of the 
    
    
    
    bond
    
    
    formation of stable tert-butyl cation
    
    
    loss of proton to form isobutylene.
Pathway C: Aldehyde Oligomerization

The aldehyde group is thermally sensitive independent of the ester. Heating can induce radical oxidation (to succinic acid derivatives) or aldol condensation.

DecompositionPathways cluster_legend Pathway Legend Substrate tert-Butyl 2-methyl-4-oxobutanoate TS_Cyclic Cyclic Transition State (6-membered) Substrate->TS_Cyclic Heat (>130°C) Protonated Protonated Intermediate (R-CO-OH-tBu)+ Substrate->Protonated H+ Catalyst Isobutylene Isobutylene (Gas) TS_Cyclic->Isobutylene AcidProduct 2-methyl-4-oxobutanoic acid TS_Cyclic->AcidProduct Protonated->AcidProduct Cation t-Butyl Cation Protonated->Cation < 60°C Cation->Isobutylene key1 Top: Thermal (Ei) key2 Bottom: Acid-Catalyzed (E1)

Figure 1: Mechanistic pathways for the decomposition of the tert-butyl ester moiety.

Experimental Determination Protocol

Since literature values for this specific intermediate are rare, you must validate the stability of your specific lot (purity affects stability). Use this Self-Validating Protocol .

Method 1: Differential Scanning Calorimetry (DSC)

This is the gold standard for determining


 (decomposition onset).
  • Sample Prep: Weigh 2–5 mg of sample into a high-pressure gold-plated crucible (to contain isobutylene pressure).

  • Reference: Empty crucible.

  • Ramp: 5°C/min from 25°C to 250°C.

  • Atmosphere: Nitrogen (50 mL/min).

  • Data Analysis:

    • Look for a sharp endothermic peak (vaporization) or exothermic event (decomposition/polymerization).

    • tert-Butyl cleavage is typically endothermic (bond breaking) but can appear complex if isobutylene combustion occurs (if air is present).

    • The Limit: Define

      
       as 
      
      
      
      .
Method 2: Isothermal Gravimetric Analysis (TGA)

Useful for determining long-term stability at processing temperatures.

  • Setup: Heat sample to target process temperature (e.g., 60°C).

  • Hold: Maintain for 2–4 hours.

  • Criterion: Mass loss corresponding to isobutylene release (~32% mass loss theoretical).

Handling & Storage Guidelines

Based on the functional group analysis and standard handling of tert-butyl 4-oxobutanoates:

Storage (The "Cold Chain" Rule)
  • Temperature: 2°C to 8°C (Refrigerator).

  • Atmosphere: Store under Argon or Nitrogen . Oxygen accelerates aldehyde degradation.

  • Container: Tightly sealed amber glass. Avoid metal containers which may catalyze decomposition.

Reaction Processing[1][6][7][8][9][10]
  • Distillation: Do NOT attempt atmospheric distillation.

    • Safe Mode: Kugelrohr or wiped-film distillation under high vacuum (< 1 mbar) keeping the bath temperature < 80°C .

  • Acid Exposure: Strictly avoid strong acids (HCl,

    
    , TFA) unless deprotection is intended. Even weak acids (silica gel) can induce slow decomposition.
    
    • Tip: Deactivate silica gel with 1%

      
       before chromatography.
      

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Defines stability profiles of tert-butyl esters).
  • NIST Chemistry WebBook. (2024). Thermochemical Data for Aliphatic Esters. Link

  • Org. Synth. (2004). General procedures for handling thermally sensitive tert-butyl esters. Link

  • Sigma-Aldrich/Merck. (2024). Safety Data Sheet for (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid. Link

Sources

Exploratory

The Strategic Evolution of Branched 4-Oxobutanoate Esters in Pharmaceutical Synthesis

Executive Summary Branched 4-oxobutanoate esters (alkyl-substituted succinic semialdehyde esters) represent a specialized class of 1,4-dicarbonyl intermediates that have evolved from industrial byproducts to critical sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Branched 4-oxobutanoate esters (alkyl-substituted succinic semialdehyde esters) represent a specialized class of 1,4-dicarbonyl intermediates that have evolved from industrial byproducts to critical scaffolds in modern drug discovery.[1] Historically overshadowed by their linear counterparts—used primarily as plasticizer precursors—these branched isomers (e.g., ethyl 2-methyl-4-oxobutanoate ) are now pivotal in the asymmetric synthesis of complex pharmaceutical agents, including neprilysin inhibitors (Sacubitril) and calcium sensitizers (Pimobendan). This guide analyzes the discovery, synthetic evolution, and application of these esters, providing researchers with actionable protocols for their generation and utilization.

Historical Genesis: From Degradation to Design

The history of 4-oxobutanoate esters is inextricably linked to the development of Carbonylation Chemistry and Oxidative Cleavage techniques in the 20th century.

The Oxidative Era (Pre-1950s)

Early discovery of these compounds arose from the structural elucidation of terpenes and fatty acids. Chemists utilizing ozonolysis on natural products like citronellal or geraniol frequently isolated "anomalous" aldehyde-esters.[1]

  • Discovery Context: They were initially characterized as degradation fragments of larger terpene lactones.[1]

  • Limitation: Early synthesis was non-selective, relying on the harsh oxidation of substituted furans or the oxidative cleavage of cyclic ketones, yielding racemic mixtures with poor atom economy.

The Hydroformylation Revolution (1940s–Present)

The true industrial genesis of branched 4-oxobutanoates began with Otto Roelen’s discovery of the Oxo Synthesis (Hydroformylation) in 1938.

  • The Linear Bias: For decades, the industry optimized catalysts (Cobalt, then Rhodium) to suppress branching to produce linear aldehydes for detergents and plasticizers.

  • The Paradigm Shift: In the 1990s, the rise of asymmetric catalysis flipped this paradigm. The "unwanted" branched iso-aldehydes formed during the hydroformylation of acrylates (e.g., methyl methacrylate) were identified as potent chiral synthons.

  • Modern Relevance: Today, ligand-modified Rhodium catalysts are specifically tuned to favor the branched 2-methyl or 3-methyl isomers, enabling the stereoselective construction of drug cores.

Synthetic Methodologies

The synthesis of branched 4-oxobutanoates requires precise control over regiochemistry to distinguish between the linear (n) and branched (iso) products.

Dominant Route: Hydroformylation of Acrylates

This is the most atom-economic route, converting inexpensive unsaturated esters into high-value aldehyde-esters.

Reaction:



  • Substrate: Ethyl Methacrylate (

    
    ) 
    
    
    
    Ethyl 2-methyl-4-oxobutanoate .[1]
  • Substrate: Ethyl Crotonate (

    
    ) 
    
    
    
    Ethyl 3-methyl-4-oxobutanoate .[1]

Mechanistic Insight: The regioselectivity is dictated by the hydrometalation step.[1] Bulky phosphine ligands (e.g., DIOP, Xantphos) on the Rhodium center can steer the CO insertion to the more substituted carbon (forming the branched product) or the less substituted carbon (linear), depending on the specific ligand bite angle and electronics.

Alternative Route: Oxidative Cleavage of Allyl Esters

Used for small-scale, high-purity synthesis where high pressure (CO/H2) is not feasible.[1]

  • Protocol: Ozonolysis of

    
    -allyl esters followed by reductive workup (DMS or 
    
    
    
    ) yields the aldehyde functionality intact.[1]
Alternative Route: Ring Opening of Furanones

Substituted furanones (butyrolactones) can be reduced or hydrolyzed to yield the open-chain keto-acid/ester forms, though this equilibrium often favors the cyclic lactol form.

Pharmacological & Industrial Applications[2][3][4]

Branched 4-oxobutanoates serve as "chiral clips," introducing a pre-functionalized carbon chain with a defined stereocenter.[1]

Cardiovascular Therapeutics: The Neprilysin Inhibitor

Ethyl (2R)-2-methyl-4-oxobutanoate is a key intermediate in the synthesis of Sacubitril (part of the heart failure drug Entresto).

  • Role: It provides the specific methyl stereocenter required for the drug's binding affinity to neprilysin.[1]

  • Chemistry: The aldehyde group undergoes a stereoselective Henry reaction or reductive amination to build the drug's backbone.[1]

Veterinary Cardiology: Pimobendan

Pimobendan synthesis utilizes 3-methyl-4-oxobutanoate derivatives.[1][2][3]

  • Precursor: 4-(4-amino-3-nitrophenyl)-3-methyl-4-oxobutanoic acid.[1][2][4]

  • Mechanism: The 1,4-dicarbonyl backbone cyclizes with hydrazine derivatives to form the pyridazinone core essential for calcium sensitization activity.

Natural Product Analogs: Gossypol Derivatives

Ethyl 3-methyl-4-oxobutanoate is used to synthesize Hemigossypol analogs.[1]

  • Application: These compounds act as Bcl-2 inhibitors (anticancer) and antifungals.[1] The branched ester allows for the construction of the naphthalene core via benzannulation reactions.

Visualizing the Chemical Logic

The following diagram illustrates the divergence between linear and branched synthesis and their respective downstream applications.

G Acrylate Alkyl Methacrylate (Substrate) Hydroformylation Rh-Catalyzed Hydroformylation Acrylate->Hydroformylation Syngas CO + H2 (Reagents) Syngas->Hydroformylation Linear Linear Isomer (Ethyl 4-oxopentanoate) Hydroformylation->Linear Unmodified Rh Branched Branched Isomer (Ethyl 2-methyl-4-oxobutanoate) Hydroformylation->Branched Ligand-Modified Rh (High Selectivity) Plasticizers Plasticizers & Polymers Linear->Plasticizers Sacubitril Sacubitril (Heart Failure) Branched->Sacubitril Reductive Amination Hemigossypol Hemigossypol (Anticancer) Branched->Hemigossypol Benzannulation Pyridazinones Pyridazinones (Pimobendan) Branched->Pyridazinones Cyclization

Caption: Divergent synthesis pathways from acrylate precursors.[1] Note the critical role of ligand modification in accessing the bioactive branched isomer.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-methyl-4-oxobutanoate via Hydroformylation

Adapted from industrial patent methodologies for high-value intermediates.[1]

Reagents:

  • Ethyl Methacrylate (Substrate)[5]

  • 
     (Catalyst Precursor)[6]
    
  • Biphephos or Xantphos (Ligand for regioselectivity)

  • Syngas (

    
     1:1 mixture)
    
  • Toluene (Solvent)[5][6]

Procedure:

  • Preparation: In a glovebox, dissolve

    
     (0.1 mol%) and Ligand (0.2 mol%) in dry toluene. Add Ethyl Methacrylate (1.0 equiv).[1]
    
  • Reaction: Transfer solution to a high-pressure stainless steel autoclave. Pressurize with Syngas to 20–50 bar.

  • Incubation: Heat to 80°C with vigorous stirring (1000 rpm) for 4–8 hours. Note: Monitor pressure drop to gauge reaction progress.

  • Workup: Cool the reactor to room temperature and carefully vent Syngas.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue via fractional distillation (bp ~85°C at 10 mmHg) to separate the branched aldehyde (major) from the linear isomer (minor).

  • Validation: Confirm structure via

    
    . Look for the characteristic aldehyde doublet at 
    
    
    
    9.6–9.8 ppm and the methyl doublet at
    
    
    1.1–1.3 ppm.

Data Summary: Isomer Selectivity

Catalyst SystemPressure (bar)Temp (°C)Branched:Linear RatioYield (%)
Unmodified Rh10010040:6085
Rh + PPh3509050:5090
Rh + Biphephos 30 80 92:8 94

References

  • Evonik Industries & LIKAT. (2022).[1][7] Breakthrough in Low-Pressure Hydroformylation using Cobalt Carbonyls. Science. Link

  • BenchChem. (2025).[1][8] Theoretical Synthesis Pathway for Ethyl 4-(4-butylphenyl)-4-oxobutanoate. Link

  • National Institutes of Health (PubChem). (2025).[1] Ethyl 4-oxobutanoate Compound Summary. Link

  • University of Liverpool. (2001). Rapid hydroformylation of alkyl acrylates in supercritical CO2. Link

  • MDPI. (2025). Recent Advances in Heterogeneous Hydroformylation at Metal–Oxide Interfaces. Link

  • Google Patents. (2019).[1] EP3500549B1 - New processes and intermediates for NEP inhibitor synthesis. Link

Sources

Protocols & Analytical Methods

Method

A Practical Guide to the Synthesis of tert-Butyl 2-methyl-4-oxobutanoate: A Key Intermediate for Drug Discovery

In the realm of medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Central to this endeavor is the availability of versatile chiral building blocks. Tert...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Central to this endeavor is the availability of versatile chiral building blocks. Tert-butyl 2-methyl-4-oxobutanoate stands out as a valuable intermediate, its stereocenter and dual functionality as a ketone and an ester providing a rich platform for diverse synthetic transformations. This application note provides a detailed, field-proven protocol for the synthesis of this important compound, emphasizing the underlying chemical principles, practical experimental considerations, and necessary safety precautions.

The Strategic Importance of tert-Butyl 2-methyl-4-oxobutanoate in Synthesis

The strategic value of tert-butyl 2-methyl-4-oxobutanoate lies in its utility as a precursor to a wide array of more complex molecules. The tert-butyl ester group offers steric protection and can be selectively cleaved under acidic conditions, while the ketone functionality allows for a variety of nucleophilic additions and reductions. Furthermore, the methyl-substituted stereocenter is a common feature in many biologically active natural products and synthetic drugs.

Synthetic Approach: The Power of Conjugate Addition

The most reliable and selective method for the synthesis of tert-butyl 2-methyl-4-oxobutanoate is the copper-catalyzed 1,4-conjugate addition, or Michael addition, of a methyl group to an α,β-unsaturated ester.[1] This approach utilizes a Gilman reagent, specifically lithium dimethylcuprate (Me₂CuLi), which is known for its high propensity for 1,4-addition over the competing 1,2-addition to the carbonyl group.[2] The starting material of choice is tert-butyl crotonate.

Retrosynthesis Target tert-Butyl 2-methyl-4-oxobutanoate Intermediate Enolate Intermediate Target->Intermediate Protonation Starting_Materials tert-Butyl crotonate + Lithium Dimethylcuprate Intermediate->Starting_Materials Michael Addition

Figure 1: A simplified retrosynthetic analysis for tert-butyl 2-methyl-4-oxobutanoate.

Detailed Experimental Protocol

This protocol is designed for researchers with a solid understanding of synthetic organic chemistry techniques, particularly the handling of air- and moisture-sensitive reagents.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Copper(I) iodide (CuI)99.99%Sigma-AldrichPurify by standard methods if a greenish tint is present.
Methyllithium (MeLi)1.6 M in diethyl etherSigma-AldrichTiter should be determined prior to use.
tert-Butyl crotonate≥97.0%Sigma-Aldrich[3]
Diethyl ether (anhydrous)≥99.7%Sigma-AldrichDistilled from sodium/benzophenone ketyl.
Tetrahydrofuran (THF, anhydrous)≥99.9%Sigma-AldrichDistilled from sodium/benzophenone ketyl.
Saturated aqueous ammonium chloride (NH₄Cl)
Magnesium sulfate (MgSO₄, anhydrous)
Step-by-Step Procedure
  • Preparation of Lithium Dimethylcuprate (Gilman Reagent):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add copper(I) iodide (1.05 eq.).

    • Under a positive pressure of nitrogen, add anhydrous diethyl ether to suspend the CuI.

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add methyllithium (2.1 eq.) to the stirred suspension. The color should change from a yellow/green suspension to a colorless or pale yellow solution, indicating the formation of the Gilman reagent.

  • Conjugate Addition Reaction:

    • In a separate flame-dried flask, dissolve tert-butyl crotonate (1.0 eq.) in anhydrous diethyl ether.

    • Cool this solution to -78 °C.

    • Slowly transfer the freshly prepared lithium dimethylcuprate solution to the tert-butyl crotonate solution via a cannula.

    • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl 2-methyl-4-oxobutanoate.

Synthesis_Workflow cluster_reagent_prep Gilman Reagent Preparation cluster_reaction Conjugate Addition cluster_workup Workup & Purification CuI CuI in Et2O at -78 °C Gilman Lithium Dimethylcuprate CuI->Gilman MeLi Methyllithium MeLi->Gilman Reaction_Mixture Reaction at -78 °C for 2-3 h Gilman->Reaction_Mixture Crotonate tert-Butyl Crotonate in Et2O at -78 °C Crotonate->Reaction_Mixture Quench Quench with sat. aq. NH4Cl Reaction_Mixture->Quench Extraction Diethyl Ether Extraction Quench->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Product tert-Butyl 2-methyl-4-oxobutanoate Purification->Product

Figure 2: A comprehensive workflow diagram for the synthesis of tert-butyl 2-methyl-4-oxobutanoate.

Safety and Handling

  • Methyllithium: This reagent is extremely pyrophoric and will ignite on contact with air. It is also corrosive. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Copper(I) iodide: Harmful if swallowed and causes skin and serious eye irritation.[4] May cause an allergic skin reaction.[4] It is also very toxic to aquatic life.[4] Avoid breathing dust and ensure adequate ventilation.[5][6][7]

  • Anhydrous Solvents: Diethyl ether and THF are highly flammable. Ensure all glassware is properly flame-dried and the reaction is conducted away from ignition sources.

Characterization of the Final Product

The identity and purity of the synthesized tert-butyl 2-methyl-4-oxobutanoate should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the tert-butyl group (singlet, ~1.4 ppm), the methyl group on the chiral center (doublet), the methylene protons (diastereotopic, appearing as a multiplet), and the methine proton (multiplet).

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbonyl carbon of the ketone, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the butanoate backbone.

  • Mass Spectrometry: To confirm the molecular weight (C₉H₁₆O₃, MW: 188.22 g/mol ). A related compound, tert-butyl 4-amino-2-methyl-4-oxobutanoate, has a molecular weight of 187.24 g/mol .[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands for the two carbonyl groups (ester and ketone).

References

  • Sigma-Aldrich, Safety Data Sheet for Copper(I) iodide. (Accessed March 2026).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Copper(I)
  • Apollo Scientific, Safety Data Sheet for Copper(I) iodide. (Accessed March 2026).
  • Sigma-Aldrich, Safety D
  • Fisher Scientific, Safety Data Sheet for Copper(I) iodide. (Accessed March 2026).
  • Organic Syntheses, Procedure for Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)
  • The Royal Society of Chemistry, Supplementary Information for Photochemical & Photobiological Science.
  • Supplementary Information for a chemical synthesis procedure.
  • CN102276462A - Synthesis method of tert butyl crotonate - Google P
  • PubChem, Compound Summary for tert-Butyl 4-amino-2-methyl-4-oxobutano
  • Organic Syntheses, Procedure for 3-methylheptanoic acid.
  • Chemistry LibreTexts, 23.10: Conjugate Carbonyl Additions - The Michael Reaction.
  • LookChem, Purific
  • BLD Pharm, tert-Butyl 2-methyl-4-oxobutano
  • European Patent Office, EP 1673330 B1 - Purific
  • Organic Syntheses, Procedure for ethyl 4-hydroxycroton
  • Benchchem, Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutano
  • YouTube, Synthesis Challenge: How to Add a Methyl Group to an Alkene.
  • ResearchGate, 13C NMR Study of the Acid-Catalyzed Carbonyl
  • Sigma-Aldrich, Product Page for tert-Butyl croton
  • Santa Cruz Biotechnology, Product Page for tert-Butyl croton
  • Oakwood Chemical, Product Page for tert-Butyl croton

Sources

Application

Application Note: Reductive Amination of tert-Butyl 2-methyl-4-oxobutanoate

Abstract This guide details the protocol for the reductive amination of tert-butyl 2-methyl-4-oxobutanoate, a critical bifunctional building block for the synthesis of -amino acids and peptidomimetics. Unlike simple alip...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the protocol for the reductive amination of tert-butyl 2-methyl-4-oxobutanoate, a critical bifunctional building block for the synthesis of


-amino acids and peptidomimetics. Unlike simple aliphatic aldehydes, this substrate presents specific challenges: the potential for intramolecular cyclization (lactol formation), the acid-sensitivity of the tert-butyl ester, and the stereocenter at the 

-position. This note prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its high chemoselectivity and mild conditions, ensuring the preservation of the ester moiety while minimizing over-alkylation.

Substrate Profile & Strategic Analysis

Molecule: tert-Butyl 2-methyl-4-oxobutanoate CAS: 14655-06-2 (Generic/Related) | MW: 172.22 g/mol Key Features:

  • 
    -Aldehyde:  Highly reactive; prone to oxidation or polymerization.
    
  • 
    -Methyl Group:  Introduces chirality; potential for epimerization under strong basic conditions.
    
  • ** tert-Butyl Ester:** Acid-labile protecting group. Requires pH > 2.0 during workup.

The "Senior Scientist" Insight: The Lactol Equilibrium

A common failure mode with


-oxo esters is the oversight of the equilibrium between the open-chain aldehyde and the cyclic lactol (5-membered ring).
  • The Trap: In solution, the aldehyde often exists predominantly as the cyclic hemiacetal (lactol).

  • The Fix: You must drive the equilibrium toward the imine. This is achieved by using a slight excess of amine and, critically, allowing sufficient time for imine formation before adding the reducing agent. Dehydrating agents (e.g., Molecular Sieves 4Å) can assist this shift.

Mechanistic Pathway

The following diagram illustrates the competition between productive amination and the non-productive lactol trap, alongside the reductive pathway.

ReductiveAmination Aldehyde Open Aldehyde (Reactive) Lactol Cyclic Lactol (Dormant) Aldehyde->Lactol Equilibrium Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Iminium Iminium Ion Hemiaminal->Iminium - H2O Product Gamma-Amino Ester (Target) Iminium->Product + Hydride (STAB) STAB NaBH(OAc)3

Caption: Mechanistic pathway highlighting the critical aldehyde-lactol equilibrium that must be overcome for successful imine formation.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: tert-butyl 2-methyl-4-oxobutanoate (1.0 equiv). Note: If generated via Swern oxidation or Ozonolysis, use immediately.

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1][2][3] DCE is preferred for faster reaction rates.[3]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv).

  • Additives: Molecular Sieves 4Å (Activated) - Optional but recommended for hindered amines.

Step-by-Step Methodology

1. Preparation of the Reaction Mixture

  • In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve tert-butyl 2-methyl-4-oxobutanoate (1.0 equiv) in anhydrous DCE (concentration ~0.2 M).
    
  • Add the Amine (1.1 equiv).

  • Critical Step: Add Glacial Acetic Acid (1.0 equiv).

    • Why? The acid catalyzes the dehydration of the hemiaminal to the iminium ion. Without this, the reaction may stall at the intermediate stage.

  • Optional: Add activated Molecular Sieves 4Å to absorb water and drive the equilibrium to the imine.

2. Imine Formation (The Equilibrium Shift)

  • Stir the mixture at Room Temperature (20-25°C) for 30–60 minutes.

  • Validation: If possible, monitor by TLC.[4] The aldehyde spot should diminish, and a new (often less polar) imine spot may appear.

3. Reduction

  • Cool the mixture slightly to 0°C (ice bath) if the reaction scale is >5g to manage exotherm, otherwise RT is acceptable.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5–10 minutes.

  • Observation: Gas evolution is minimal compared to NaBH4, but ensure venting is possible.

  • Remove the ice bath and stir at Room Temperature for 2–16 hours.

    • End-point: Monitor by TLC or LC-MS for the disappearance of the imine/aldehyde.

4. Quench & Workup

  • Quench the reaction by adding saturated aqueous Sodium Bicarbonate (

    
    ) solution.
    
    • Caution: This will neutralize the acetic acid and quench residual borohydride. Gas evolution (

      
       and 
      
      
      
      ) will occur.
  • Stir vigorously for 15 minutes to break up amine-boron complexes.

  • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Wash combined organics with Brine.

  • Dry over Magnesium Sulfate (

    
    ), filter, and concentrate in vacuo.
    

5. Purification

  • Purify via Flash Column Chromatography.

  • Note: The product is an amine.[5][1][6][7][8][9] Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent to prevent streaking/adsorption, or use neutral alumina.

Optimization & Troubleshooting Strategy

Reducing Agent Selection Matrix

Not all hydrides are created equal. Use this table to select the right agent for your specific constraints.

ReagentSelectivityAcid ToleranceRisk ProfileRecommendation
STAB (NaBH(OAc)3) High ExcellentLow ToxicityPrimary Choice. Reduces imines much faster than aldehydes. Compatible with t-butyl esters.[10][11]
NaCNBH3 HighGoodToxic (Cyanide) Secondary Choice. Use only if STAB fails due to steric hindrance. Requires pH 6 control.
NaBH4 LowModerateH2 EvolutionAvoid. Reduces aldehydes to alcohols too quickly.
H2 / Pd-C LowPoorFire HazardAvoid. Likely to reduce the ester or cause hydrogenolysis of benzyl groups if present.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Alcohol Byproduct Direct reduction of aldehyde before imine formation.1. Increase "Imine Formation" time (Step 2).2. Ensure AcOH is present.3. Switch solvent to DCE (favors imine).
No Reaction (SM Recovery) Lactol formation is thermodynamically favored.Add Molecular Sieves or

(Lewis acid dehydrating agent) to force ring opening and imine formation.
Loss of t-Butyl Group Acid concentration too high or workup too acidic.Ensure AcOH is used (weak acid). Do not use TFA or HCl. Ensure quench is with basic

.
Dialkylation Primary amine is too reactive.Use a larger excess of the amine (2-3 equiv) or slow addition of the aldehyde to the amine/STAB mixture.

Workflow Visualization

Workflow Start Start: tert-butyl 2-methyl-4-oxobutanoate Mix Mix with Amine in DCE + 1.0 eq AcOH Start->Mix Wait Wait 30-60 min (Imine Formation) Mix->Wait Dehydration Reduce Add STAB (1.5 eq) Stir 2-16h Wait->Reduce Check TLC/LCMS Check Reduce->Check Check->Reduce Incomplete Quench Quench: Sat. NaHCO3 Extract: DCM Check->Quench Complete Purify Flash Chromatography (1% TEA buffered) Quench->Purify

Caption: Operational workflow for the reductive amination process.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[3] Link

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1990). "Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride." Tetrahedron Letters, 31(39), 5595-5598.[12] Link

  • Gribble, G. W. (1998). "Sodium triacetoxyborohydride."[1][6][13][2][3] Encyclopedia of Reagents for Organic Synthesis. Link

  • BenchChem. (2025).[14] "Application Notes and Protocols for the Synthesis of 9-Aminononanoic Acid Esters." (Contextual reference for

    
    -amino ester handling). Link
    

Sources

Method

Advanced Protocol: Synthesis and Application of tert-Butyl 2-Methyl-4-Oxobutanoate in Natural Product Scaffolding

Executive Summary & Strategic Value In the architecture of complex natural products—particularly polyketides (e.g., Epothilones) and macrolides—the C5 chiral building block tert-butyl 2-methyl-4-oxobutanoate serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the architecture of complex natural products—particularly polyketides (e.g., Epothilones) and macrolides—the C5 chiral building block tert-butyl 2-methyl-4-oxobutanoate serves as a linchpin intermediate. Its strategic value lies in its bifunctionality:

  • Orthogonal Protection: The bulky tert-butyl ester masks the carboxylate, resisting nucleophilic attack and basic hydrolysis conditions often used in subsequent steps (e.g., aldol or Wittig reactions), while remaining selectively cleavable under acidic conditions (TFA or HCl).

  • Reactive Aldehyde Handle: The C4 aldehyde allows for rapid chain extension via Horner-Wadsworth-Emmons (HWE), Wittig, or reductive amination protocols.

  • Stereochemical Control: The C2-methyl stereocenter (when synthesized asymmetrically) directs the facial selectivity of subsequent additions, a critical requirement for establishing the stereochemical fidelity of polypropionate chains.

This guide details a robust, scalable synthesis of this intermediate and its application in constructing


-unsaturated esters, a common motif in bioactive macrolides.

Physicochemical Profile

PropertySpecification
IUPAC Name tert-Butyl 2-methyl-4-oxobutanoate
CAS Number 132195-93-8 (Racemic) / 182007-75-6 ((S)-Acid precursor)
Molecular Formula C

H

O

Molecular Weight 172.22 g/mol
Physical State Colorless to pale yellow oil
Solubility Soluble in CH

Cl

, THF, EtOAc; sparingly soluble in water.[1][2]
Stability Sensitive to strong acids (ester cleavage) and strong oxidants. Aldehyde is prone to oxidation; store under inert atmosphere at -20°C.

Protocol A: Scalable Synthesis (Allylation-Oxidation Route)

Rationale: While "Roche ester" homologation is possible, the most direct and atom-economical route to the 2-methyl-4-oxobutanoate skeleton involves the


-alkylation of a propionate ester followed by oxidative cleavage of the terminal alkene. This method avoids the handling of unstable iodides and allows for easy scale-up.
Phase 1: Synthesis of tert-Butyl 2-Methylpent-4-enoate

Mechanism: Lithium enolate generation followed by S


2 alkylation.

Reagents:

  • Diisopropylamine (1.1 equiv)[3]

  • n-Butyllithium (1.05 equiv, 2.5 M in hexanes)

  • tert-Butyl propionate (1.0 equiv)

  • Allyl bromide (1.2 equiv)

  • THF (Anhydrous)[4]

Step-by-Step Procedure:

  • Enolate Formation: Charge a flame-dried flask with THF and diisopropylamine under N

    
    . Cool to -78°C. Add n-BuLi dropwise. Stir for 30 min to generate LDA.
    
  • Deprotonation: Add tert-butyl propionate dropwise at -78°C. The bulky tert-butyl group prevents self-condensation (Claisen) and directs deprotonation. Stir for 1 hour.

  • Alkylation: Add allyl bromide dropwise. Allow the mixture to warm slowly to 0°C over 2 hours. The color should fade from yellow to colorless.

  • Workup: Quench with sat. NH

    
    Cl. Extract with Et
    
    
    
    O. Wash organics with brine, dry over MgSO
    
    
    , and concentrate.
  • Purification: Distillation or flash chromatography (Hexanes/EtOAc 95:5) yields tert-butyl 2-methylpent-4-enoate.[1][2]

Phase 2: Oxidative Cleavage to the Aldehyde

Mechanism: Lemieux-Johnson Oxidation (OsO


/NaIO

) or Ozonolysis. Selection Note: Ozonolysis is cleaner for large scales but requires an ozone generator. The Lemieux-Johnson protocol is preferred for standard laboratory benchtops to avoid special equipment.

Reagents:

  • tert-Butyl 2-methylpent-4-enoate (1.0 equiv)

  • Osmium tetroxide (OsO

    
    ) (0.02 equiv, 2.5 wt% in t-BuOH)
    
  • Sodium periodate (NaIO

    
    ) (3.0 equiv)
    
  • Solvent: THF/H

    
    O (3:1)
    
  • 2,6-Lutidine (2.0 equiv, to buffer generated acid and protect the tert-butyl ester)

Step-by-Step Procedure:

  • Setup: Dissolve the alkene in THF/H

    
    O. Add 2,6-lutidine.
    
  • Catalyst Addition: Add the OsO

    
     solution. The mixture will darken.
    
  • Oxidant Addition: Add NaIO

    
     in portions over 30 minutes. A white precipitate (NaIO
    
    
    
    ) will form.
  • Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (disappearance of alkene).

  • Workup: Quench with sat. Na

    
    S
    
    
    
    O
    
    
    to reduce excess oxidants. Extract with CH
    
    
    Cl
    
    
    .[2][5]
  • Purification: Flash chromatography (Hexanes/EtOAc 80:20).

    • Critical Check: The product is an aldehyde.[6] Avoid silica gel with high acidity or prolonged exposure, which can cause hydration or polymerization.

Synthesis Workflow Diagram

SynthesisPath Start tert-Butyl Propionate Step1 LDA, -78°C (Enolization) Start->Step1 Inter1 Lithium Enolate Step1->Inter1 Step2 Allyl Bromide (Alkylation) Inter1->Step2 Prod1 tert-Butyl 2-methylpent-4-enoate (C5 Alkene) Step2->Prod1 Step3 OsO4 / NaIO4 (Oxidative Cleavage) Prod1->Step3 Final tert-Butyl 2-methyl-4-oxobutanoate (Target Aldehyde) Step3->Final

Figure 1: Step-wise synthesis of tert-butyl 2-methyl-4-oxobutanoate via the allylation-oxidation strategy.

Application Protocol: Polyketide Chain Extension

Context: This aldehyde is frequently used to install the C1–C5 segment of polyketide natural products (e.g., Epothilone B fragments). The most common transformation is the Horner-Wadsworth-Emmons (HWE) reaction to generate an


-unsaturated ester with high E-selectivity.
Reaction: HWE Olefination

Objective: Convert the C4 aldehyde into a C6 unsaturated ester.

Reagents:

  • Triethyl phosphonoacetate (1.2 equiv)

  • LiCl (1.5 equiv) – Roush-Masamune modification for mild conditions

  • DBU or DIPEA (1.2 equiv)

  • Acetonitrile (MeCN)

Protocol:

  • Activation: Dissolve triethyl phosphonoacetate and LiCl in dry MeCN. Stir for 15 minutes to complex the lithium with the phosphonate (increases acidity).

  • Base Addition: Add DBU at 0°C. Stir for 20 minutes.

  • Substrate Addition: Add tert-butyl 2-methyl-4-oxobutanoate (dissolved in MeCN) dropwise.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

  • Outcome: The mild conditions preserve the racemization-prone C2 stereocenter (alpha to the tert-butyl ester) while effecting the olefination.

Application Logic Diagram

ApplicationWorkflow Aldehyde tert-Butyl 2-methyl-4-oxobutanoate (Electrophile) Transition Tetrahedral Intermediate Aldehyde->Transition Reagent Phosphonate / LiCl / DBU (HWE Reagents) Reagent->Transition Product α,β-Unsaturated Diester (Polyketide Fragment) Transition->Product Elimination of Phosphate

Figure 2: Workflow for the HWE olefination of the target aldehyde, a key step in polyketide synthesis.

Critical Analysis & Troubleshooting (Expertise)

Lactol Equilibrium

Observation: NMR analysis of the purified aldehyde often shows a complex spectrum. Cause: The compound exists in equilibrium between the open-chain aldehyde and the cyclic lactol (5-hydroxy-4-methyl-dihydrofuran-2-one derivative), driven by the intramolecular attack of the aldehyde oxygen on the ester carbonyl? Correction: Actually, attack on the tert-butyl ester is sterically disfavored. However, if any hydrolysis occurs (to the acid), lactonization is rapid. The more likely equilibrium is hydration (gem-diol) if water is present. Action: Ensure strict anhydrous conditions. If "cyclization" is observed, check for loss of the tert-butyl group (acid contamination).

Stereochemical Integrity

Risk: The C2 position (alpha to the ester) is potentially epimerizable, especially under basic conditions used in HWE or Wittig reactions. Solution:

  • Use the Roush-Masamune conditions (LiCl/DBU) described above, which are mild enough to prevent deprotonation at C2.

  • Avoid using strong bases like NaH or LDA for the coupling step unless the C2 center is intended to be racemized or is not yet set.

Orthogonal Deprotection

Insight: In total synthesis, the tert-butyl group is often retained until the very end. To remove it without affecting other esters (e.g., methyl/ethyl esters installed via HWE), use TFA/CH


Cl

(1:1)
at 0°C. This selectively cleaves the tert-butyl ester to the carboxylic acid, leaving primary esters intact.

References

  • Preparation of tert-butyl 2-methylpent-4-enoate (Precursor)

    • Source: Organic Syntheses, Coll. Vol. 8, p. 265 (1993).
    • Context: Standard protocol for alkyl
    • URL:[Link] (General reference for ester alkylation).

  • Oxidative Cleavage Protocols (Lemieux-Johnson)

    • Title: "Osmium tetroxide/sodium period
    • Source: e-EROS Encyclopedia of Reagents for Organic Synthesis.
    • URL:[Link]

  • Application in Epothilone Synthesis (Keck Approach)

    • Title: "Total Synthesis of Epothilone B"
    • Source:J. Org. Chem. 2008, 73, 24, 9675–9691.
    • Context: Describes the use of similar aldehyde fragments and allyl stannane additions.
    • URL:[Link]

  • HWE Reaction Conditions (Roush-Masamune)

    • Title: "Mild and Effective Conditions for the Horner-Wadsworth-Emmons Reaction"
    • Source:Tetrahedron Letters 1984, 25, 2183.
    • Context: Protocol for using LiCl/DBU to preserve stereocenters.
    • URL:[Link]

  • Compound Data (PubChem)

    • Title: Tert-butyl 4-amino-2-methyl-4-oxobutanoate (Related Deriv
    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Application

Robust Deprotection of tert-Butyl 2-Methyl-4-oxobutanoate: Protocols for Handling Labile Gamma-Aldo Acids

Abstract & Core Challenge The deprotection of tert-butyl 2-methyl-4-oxobutanoate represents a deceptive challenge in organic synthesis. While the cleavage of a tert-butyl ester is textually standard, the presence of a -a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Challenge

The deprotection of tert-butyl 2-methyl-4-oxobutanoate represents a deceptive challenge in organic synthesis. While the cleavage of a tert-butyl ester is textually standard, the presence of a


-aldehyde functionality introduces a critical equilibrium that often confuses analytical interpretation and workup strategies.

Upon removal of the acid-labile tert-butyl group, the resulting 2-methyl-4-oxobutanoic acid does not exist primarily as the open-chain aldehyde. Instead, it spontaneously cyclizes to form 3-methyl-5-hydroxy-dihydrofuran-2-one (a lactol). Standard aqueous workups often lead to significant product loss due to the high water solubility of this small, polar lactol. This guide provides a high-fidelity protocol using anhydrous acidic cleavage coupled with a non-aqueous isolation strategy to maximize yield and purity.

Chemical Mechanism & Lactol Equilibrium

To troubleshoot this reaction effectively, one must understand the dynamic equilibrium between the open-chain form and the cyclic lactol.

Reaction Pathway
  • Protonation: The carbonyl oxygen of the tert-butyl ester is protonated by the acid catalyst (TFA or HCl).

  • E1 Elimination: The tert-butyl cation dissociates, releasing isobutylene (gas) and the free carboxylic acid.

  • Cyclization: The intramolecular hydroxyl group (from the hydrated aldehyde or direct carbonyl attack) attacks the carboxylic acid carbonyl, forming the thermodynamically favored 5-membered lactol ring.

Mechanistic Diagram

The following diagram illustrates the transformation and the critical equilibrium shift.

ReactionMechanism Start tert-Butyl 2-methyl- 4-oxobutanoate Inter Intermediate: 2-Methyl-4-oxobutanoic acid (Open Chain) Start->Inter + TFA/H+ - Isobutylene Byprod Isobutylene (Gas) Start->Byprod Product Product: 3-Methyl-5-hydroxy- dihydrofuran-2-one (Lactol Form) Inter->Product Spontaneous Cyclization (Equilibrium)

Caption: Acid-catalyzed deprotection followed by spontaneous lactol cyclization.

Experimental Protocols

Method A: Anhydrous TFA Cleavage (Recommended)

Rationale: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard. The key to this specific protocol is the non-aqueous workup . Because the product (MW ~116 g/mol ) is highly polar and water-soluble, traditional bicarbonate washes will extract the product into the aqueous waste, leading to "0% yield" observations.

Materials
  • tert-Butyl 2-methyl-4-oxobutanoate (1.0 equiv)

  • Trifluoroacetic Acid (TFA), Reagent Grade (10-20 equiv)

  • Dichloromethane (DCM), Anhydrous

  • Toluene (for azeotroping)

Step-by-Step Procedure
  • Preparation: Dissolve tert-butyl 2-methyl-4-oxobutanoate (e.g., 1.0 g) in anhydrous DCM (5 mL/g substrate) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C under an inert atmosphere (

    
     or Ar). Add TFA dropwise (equal volume to DCM, typically 1:1 ratio).
    
    • Note: Gas evolution (isobutylene) will be observed. Ensure proper venting.

  • Reaction: Remove the ice bath and stir at room temperature.

    • Monitoring: Check by TLC (stain with KMnO4 or DNP) or NMR after 2 hours. The disappearance of the t-butyl singlet (~1.44 ppm) indicates completion.

  • Workup (CRITICAL):

    • Do NOT wash with water or NaHCO3.

    • Concentrate the reaction mixture directly on a rotary evaporator at < 40 °C.

    • Azeotrope: Add Toluene (10 mL) to the residue and re-evaporate. Repeat this step 3 times. This physically removes residual TFA as a binary azeotrope with toluene.

  • Isolation: The resulting oil is the crude lactol. It is typically pure enough for downstream steps (e.g., oxidation to succinic derivatives or reductive amination).

Method B: HCl in Dioxane (Alternative)

Rationale: Useful if the substrate contains acid-sensitive groups that tolerate HCl better than TFA, or if trace fluorinated impurities must be avoided.

  • Dissolution: Dissolve substrate in minimal dry 1,4-dioxane.

  • Cleavage: Add 4M HCl in Dioxane (5-10 equiv) at 0 °C.

  • Reaction: Stir at RT for 3-5 hours.

  • Workup: Concentrate to dryness. Azeotrope with DCM or Toluene to remove excess HCl.

Analytical Verification (Self-Validating)

The most common point of confusion is the NMR spectrum of the product. Users often look for an aldehyde peak (~9.7 ppm) and a carboxylic acid peak (~11 ppm), but neither may be distinct.

Expected 1H NMR Data (


): 
  • Lactol Proton (H-5): A doublet or multiplet around 5.6 – 5.8 ppm . This is the diagnostic peak for the cyclized form.

  • Methyl Group: A doublet around 1.2 – 1.3 ppm .

  • Aldehyde Proton: Usually absent or very small (<5%) integration at 9.7 ppm.

  • Absence of t-Butyl: Verify the disappearance of the large singlet at ~1.44 ppm.

FeatureChemical Shift (

)
MultiplicityInterpretation
Lactol C-H 5.60 - 5.80 ppmMultipletDiagnostic for cyclization
Methyl (

)
1.20 - 1.30 ppmDoubletAlpha-methyl group
Backbone (

)
2.20 - 2.90 ppmMultipletRing protons
Aldehyde (

)
9.60 - 9.80 ppmSingletOpen chain (minor/trace)

Troubleshooting & Decision Guide

Use this workflow to determine the best course of action if issues arise.

DecisionTree Q1 Is the t-Butyl peak visible in NMR? Yes1 Reaction Incomplete Q1->Yes1 Yes No1 Reaction Complete Q1->No1 No Action1 Add more TFA or increase time Yes1->Action1 Q2 Is the yield < 20%? No1->Q2 Yes2 Loss to Aqueous Phase? Q2->Yes2 Yes No2 Proceed to Next Step Q2->No2 No Action2 STOP Aqueous Workup. Use Toluene Azeotrope. Yes2->Action2

Caption: Troubleshooting logic for yield loss and incomplete reaction.

References

  • BenchChem. Application Notes and Protocols: Selective Deprotection of the Boc Group in tert-Butyl 4-Hydroxybutanoate Derivatives. (2025).

  • Marcantoni, E., et al. Selective Deprotection of tert-Butyl Esters in the Presence of Other Acid-Sensitive Groups. J. Org. Chem., 66, 4430-4432 (2001).

  • Li, B., et al. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. J. Org. Chem., 71, 9045-9050 (2006).

  • PubChem. 2-Methyl-4-oxobutanoic acid (Compound Summary). National Library of Medicine.

  • Organic Chemistry Portal. Protection and Deprotection of tert-Butyl Esters.

Method

Application Note: Asymmetric Synthesis with tert-Butyl 2-methyl-4-oxobutanoate

The following Application Note and Protocol Guide details the asymmetric synthesis applications of tert-butyl 2-methyl-4-oxobutanoate , a critical chiral building block in polyketide and natural product synthesis. Introd...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the asymmetric synthesis applications of tert-butyl 2-methyl-4-oxobutanoate , a critical chiral building block in polyketide and natural product synthesis.

Introduction & Strategic Utility

tert-Butyl 2-methyl-4-oxobutanoate (also referred to as the "C5-Aldehyde Synthon") is a bifunctional chiral building block characterized by a C2-methyl stereocenter, a terminal aldehyde, and a bulky tert-butyl ester. It serves as a linchpin in the convergent synthesis of complex polyketides, most notably the Epothilones (potent microtubule-stabilizing anticancer agents).

Key Structural Features[1][2]
  • C2 Stereocenter: The methyl group at C2 (typically S-configuration for Epothilone B) directs 1,3-stereochemical induction during nucleophilic additions to the aldehyde.

  • Differential Protection: The tert-butyl ester is orthogonal to methyl/ethyl esters and silyl ethers, allowing for selective hydrolysis or deprotection under acidic conditions (e.g., TFA) without affecting other sensitive functionalities.

  • Reactive Aldehyde: The C4-aldehyde is the primary handle for chain extension via Aldol, Wittig/HWE, or Allylation reactions.

Common Applications
Application DomainReaction ClassTarget Motif
Polyketide Synthesis Aldol Additionsyn- or anti-1,3-diol units (Stereotriad construction)
Chain Extension Wittig / HWE

-Unsaturated esters (e.g., Epothilone C1-C6 fragment)
Chiral Amines Reductive Amination

-Amino acids and peptidomimetics
Fragment Coupling Nozaki-Hiyama-KishiVinyl iodide coupling for macrocyclization precursors

Synthesis & Handling of the Reagent

Critical Note on Stability: The aldehyde form (tert-butyl 2-methyl-4-oxobutanoate) is prone to polymerization and oxidation upon prolonged storage. It is best generated in situ or used immediately following oxidation of its stable alcohol precursor, tert-butyl 4-hydroxy-2-methylbutanoate .

Workflow Visualization

The following diagram illustrates the generation and divergent utility of the synthon.

G Precursor tert-Butyl 4-hydroxy- 2-methylbutanoate (Stable Precursor) Oxidation Swern / Dess-Martin Oxidation Precursor->Oxidation Aldehyde tert-Butyl 2-methyl- 4-oxobutanoate (Reactive Synthon) Oxidation->Aldehyde -78°C to 0°C App1 HWE Reaction (Epothilone C1-C6) Aldehyde->App1 Phosphonate / Base App2 Asymmetric Aldol (Polyketide Backbone) Aldehyde->App2 Chiral Enolate App3 Brown Allylation (Homoallylic Alcohols) Aldehyde->App3 Ipc2B-Allyl

Figure 1: Generation and divergent synthetic applications of the C5-aldehyde synthon.

Detailed Experimental Protocols

Protocol A: Preparation via Swern Oxidation

Rationale: Swern oxidation is preferred over metal-based oxidants (e.g., PCC) to avoid racemization of the


-chiral center (C2) and to ensure easy removal of byproducts.

Reagents:

  • Oxalyl chloride (

    
    ): 1.5 equiv.
    
  • DMSO: 3.0 equiv.

  • Triethylamine (

    
    ): 5.0 equiv.
    
  • Starting Material: tert-butyl 4-hydroxy-2-methylbutanoate (1.0 equiv).

  • Solvent: Anhydrous

    
     (DCM).
    

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Argon, cool anhydrous DCM (0.2 M relative to substrate) to

    
    . Add oxalyl chloride dropwise.
    
  • DMSO Addition: Add DMSO dropwise over 10 minutes. Maintain temperature at

    
    . Stir for 20 minutes to form the chlorosulfonium intermediate.
    
  • Substrate Addition: Cannulate a solution of tert-butyl 4-hydroxy-2-methylbutanoate in minimal DCM into the reaction mixture slowly. Stir for 45 minutes at

    
    .
    
  • Quench: Add

    
     dropwise. The mixture will turn cloudy.
    
  • Warming: Allow the reaction to warm to

    
     over 30 minutes.
    
  • Workup: Quench with saturated

    
     solution. Extract with 
    
    
    
    (x3). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo (bath temp
    
    
    ).
  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc 9:1). Use immediately.

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

Application: Synthesis of the C1-C6 fragment of Epothilone B. This reaction extends the chain while preserving the C2 stereocenter.

Reagents:

  • Aldehyde (freshly prepared): 1.0 equiv.

  • Phosphonate: Triethyl phosphonoacetate (1.2 equiv) or specific chiral phosphonates for complex analogs.

  • Base: NaH (60% dispersion) or LiHMDS.

  • Solvent: THF (anhydrous).[1]

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at

    
    . Add the phosphonate dropwise. Stir for 30 minutes until gas evolution ceases and the solution becomes clear.
    
  • Coupling: Cool the ylide solution to

    
     (to maximize E-selectivity). Add the aldehyde (dissolved in THF) dropwise.
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to 
    
    
    
    . Monitor by TLC (Aldehyde disappearance).
  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1]
    
  • Result: The product is the

    
    -unsaturated diester. The tert-butyl group remains intact, allowing for selective hydrolysis of the ethyl ester (from the phosphonate) if needed.
    

Stereochemical Control Mechanisms

When using tert-butyl 2-methyl-4-oxobutanoate in nucleophilic additions (e.g., Allylation or Aldol), the stereochemical outcome is governed by the interplay between the C2-methyl group and the incoming nucleophile.

1,3-Induction Models
  • Felkin-Anh Control: In the absence of chelating metals, the nucleophile attacks anti to the bulkiest group at the adjacent stereocenter.

  • Chelation Control: If a Lewis acid capable of chelation (e.g.,

    
    , 
    
    
    
    ) is used, the aldehyde oxygen and the ester carbonyl (though distal) or ether linkages in more complex derivatives may coordinate, flipping the facial selectivity.

Stereochem Substrate Aldehyde Substrate (C2-Methyl) Reagent_A Reagent: Allyl-B(Ipc)2 (Brown Allylation) Substrate->Reagent_A Reagent_B Reagent: TiCl4 / Allyl-TMS (Sakurai) Substrate->Reagent_B Outcome_A Reagent Control Dominates (High dr > 20:1) Reagent_A->Outcome_A Matched Case Outcome_B Chelation / Felkin Control (Substrate Directed) Reagent_B->Outcome_B 1,3-Induction

Figure 2: Decision tree for stereochemical control in nucleophilic additions to the C5-aldehyde.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Oxidation Aldehyde polymerizationKeep concentration low (<0.2 M); avoid acid traces; use immediately.
Racemization at C2 Basic conditions too harshUse Swern (Et3N quench at -78°C) or Dess-Martin Periodinane (neutral conditions).
Poor E/Z Selectivity (HWE) Temperature too highRun HWE at -78°C; use Masamune-Roush conditions (LiCl/DBU) for sensitive substrates.
Incomplete Conversion Hydrate formationThe aldehyde may form a stable hydrate. Ensure anhydrous conditions and azeotrope with benzene/toluene if necessary.

References

  • Meng, D., et al. "Remote effects in macrolide formation through ring-forming olefin metathesis: an application to the synthesis of fully active epothilone congeners." Journal of the American Chemical Society1997 , 119(11), 2733–2734. Link

  • Nicolaou, K. C., et al. "Total Synthesis of Epothilone A: The Macrolactonization Approach." Angewandte Chemie International Edition1997 , 36(5), 525–527. Link

  • Chappell, M. D., et al. "En route to a practical synthesis of epothilone B." Organic Letters2000 , 2(11), 1633–1636. Link

  • Brown, H. C., & Bhat, K. S. "Chiral synthesis via organoboranes. 7. Stereoselective synthesis of (+)-endo-brevicomin." Journal of the American Chemical Society1986 , 108(10), 293–294. (Foundational reference for Brown Allylation protocols). Link

  • BenchChem. "(S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic Acid Product Information." BenchChem Database. Link

Sources

Application

Application Note: Scalable Preparation of tert-Butyl (R)-2-methyl-4-oxobutanoate

This Application Note provides a comprehensive, scalable protocol for the synthesis of tert-butyl 2-methyl-4-oxobutanoate , a critical chiral building block often used in the synthesis of Neprilysin inhibitors (e.g., Sac...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of tert-butyl 2-methyl-4-oxobutanoate , a critical chiral building block often used in the synthesis of Neprilysin inhibitors (e.g., Sacubitril) and other peptidomimetics.

The guide prioritizes process safety , stereochemical integrity , and scalability , moving away from non-scalable laboratory methods (like ozonolysis) to robust industrial unit operations: Asymmetric Hydrogenation , Chemoselective Reduction , and Catalytic Oxidation .

Executive Summary & Retrosynthetic Strategy

The synthesis of tert-butyl 2-methyl-4-oxobutanoate presents two primary challenges on scale:

  • Stereocontrol: Establishing the C2-methyl stereocenter with high enantiomeric excess (ee).

  • Chemoselectivity: differentiating the C1-carboxylate (tert-butyl ester) from the C4-aldehyde precursor (alcohol or ester) without over-reduction or over-oxidation.

The "Roche-Novartis" Style Route

While hydroformylation of methacrylates is possible, it often suffers from regioselectivity issues (linear vs. branched) and requires expensive Rh/ligand separation. The industry-preferred route for high-value chiral intermediates relies on the Asymmetric Hydrogenation of succinate derivatives, followed by Chemoselective Reduction and Oxidation .

Pathway Overview:

  • Asymmetric Hydrogenation: 1-tert-butyl 4-methyl 2-methylenesuccinate

    
     Chiral Diester.
    
  • Selective Reduction: Methyl ester

    
     Primary Alcohol (leaving tert-butyl ester intact).
    
  • Anelli Oxidation: Primary Alcohol

    
     Aldehyde.[1][2]
    

SynthesisRoute Start Itaconate Derivative (1-tBu 4-Me 2-methylenesuccinate) Step1 Step 1: Asymmetric Hydrogenation (Rh-DuPhos/H2) Start->Step1 Inter1 Chiral Diester (>99% ee) Step1->Inter1 Stereocenter Set Step2 Step 2: Chemoselective Reduction (LiBH4/THF) Inter1->Step2 Inter2 Alcohol Intermediate (t-Butyl 4-hydroxy-2-methylbutanoate) Step2->Inter2 Ester Differentiation Step3 Step 3: Anelli Oxidation (TEMPO/NaOCl) Inter2->Step3 Final Target Aldehyde (t-Butyl 2-methyl-4-oxobutanoate) Step3->Final Controlled Oxidation

Figure 1: Strategic workflow for the asymmetric synthesis of tert-butyl 2-methyl-4-oxobutanoate.

Detailed Protocols

Step 1: Asymmetric Hydrogenation

Objective: Convert the achiral itaconate derivative to the chiral succinate with >98% ee. Criticality: This step defines the stereochemistry of the final API.

  • Substrate: 1-tert-butyl 4-methyl 2-methylenesuccinate (Commercially available or prepared via Stobbe condensation).

  • Catalyst System: [Rh(COD)₂]BF₄ + (R,R)-Me-DuPhos (or Josiphos type).

  • Solvent: Methanol (degassed).

Protocol:

  • Catalyst Prep: In a glovebox, mix [Rh(COD)₂]BF₄ (0.005 equiv) and (R,R)-Me-DuPhos (0.0055 equiv) in degassed MeOH. Stir for 15 min to form the active orange catalyst complex.

  • Loading: Charge the hydrogenation autoclave with the substrate (1.0 equiv) dissolved in MeOH (5 vol). Add the catalyst solution.

  • Hydrogenation: Pressurize to 5 bar (75 psi) H₂. Stir at 25°C for 4-6 hours.

    • Note: Reaction is highly exothermic on large scale; control cooling to maintain <30°C to preserve ee.

  • Workup: Vent H₂. Concentrate the solvent.[3] Pass through a short silica plug to remove Rh residues (or use a scavenger resin like QuadraPure™).

  • QC: Check conversion by GC (>99%) and ee by Chiral HPLC (Chiralcel OD-H).

Step 2: Chemoselective Reduction

Objective: Reduce the less sterically hindered methyl ester (C4) to an alcohol while leaving the bulky tert-butyl ester (C1) intact.

  • Reagent: Lithium Borohydride (LiBH₄) is preferred over NaBH₄ for its solubility in ethers and mild activation profile.

  • Solvent: THF (anhydrous).

Protocol:

  • Setup: Reactor with overhead stirring, N₂ inertion, and reflux condenser.

  • Dissolution: Dissolve the Chiral Diester (1.0 equiv) in anhydrous THF (10 vol). Cool to 0°C.

  • Addition: Add LiBH₄ (2.0 M in THF, 1.2 equiv) dropwise over 1 hour.

    • Process Insight: Maintain internal temperature <5°C. Rapid addition causes exotherms and potential loss of selectivity (attacking the t-butyl ester).

  • Reaction: Allow to warm to 20°C and stir for 4 hours. Monitor by TLC/GC.

  • Quench: Cool to 0°C. Carefully add Acetone (1 equiv) to quench excess hydride, followed by saturated aqueous NH₄Cl.

    • Safety: H₂ gas evolution. Ensure adequate venting.[3]

  • Extraction: Extract with MTBE (Methyl tert-butyl ether).[4] Wash organic layer with brine. Dry over MgSO₄ and concentrate.

  • Result: Colorless oil. Yield typically >90%.[4]

Step 3: Anelli Oxidation (TEMPO/Bleach)

Objective: Oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Why Anelli? Swern oxidation (DMSO/Oxalyl Chloride) is not scalable due to cryogenic requirements (-78°C) and stench (DMS). TEMPO/NaOCl operates at 0°C in water/DCM.

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - 1 mol%.

  • Co-oxidant: NaOCl (Sodium Hypochlorite, commercial bleach, 10-13%) - 1.05 equiv.

  • Co-catalyst: KBr (0.1 equiv) - accelerates the cycle.

  • Buffer: NaHCO₃ (to maintain pH 8.5-9.5).

Protocol:

  • Mixture Prep: Dissolve the Alcohol (1.0 equiv) and TEMPO (0.01 equiv) in DCM (5 vol). Add a solution of KBr (0.1 equiv) in water (1 vol).

  • Cooling: Cool the biphasic mixture to -5°C to 0°C.

  • Oxidant Addition: Slowly add buffered NaOCl solution (adjusted to pH 9 with NaHCO₃) over 45-60 minutes.

    • Critical Control: The reaction is extremely fast. The addition rate controls the exotherm. Temperature must remain <5°C to prevent over-oxidation to the acid.

  • Monitoring: Check HPLC/GC immediately after addition. Reaction is usually complete within 10 mins post-addition.

  • Quench: Immediately quench with aqueous Sodium Thiosulfate (Na₂S₂O₃) to destroy excess hypochlorite.

  • Isolation: Separate phases. Wash organic phase with water.

  • Stabilization: Aldehydes are prone to oxidation/polymerization.

    • Storage: Store as a solution in DCM at -20°C if used within days.

    • Long-term: Convert to the Bisulfite Adduct (solid) for storage, which can be released back to the aldehyde with mild base when needed.

Process Data & Troubleshooting

Solvent & Catalyst Screening (Step 2: Reduction)
Reducing AgentSolventTemp (°C)Yield (Alcohol)Selectivity (vs tBu ester)Comment
LiBH₄ THF 20 92% >99:1 Recommended. High selectivity.
NaBH₄MeOH065%85:15Transesterification side-products observed.
DIBAL-HToluene-7888%95:5Not scalable (cryogenic req).
LiAlH₄THF040%50:50Poor selectivity; reduces both esters.
Quality Control Specifications
TestMethodSpecification
Appearance VisualColorless to pale yellow oil
Assay GC-FID> 97.0% a/a
Enantiomeric Excess Chiral HPLC> 99.0% (after Step 1)
Residual Solvent GC-HS< 5000 ppm (DCM/THF)
Water Content KF Titration< 0.5% w/w

Safety & Handling (E-E-A-T)

  • Hydrogenation Risks: High-pressure hydrogen (Step 1) presents an explosion hazard. Use rated autoclaves, ground all equipment, and ensure oxygen is purged (<10 ppm) before introducing H₂.

  • Hydride Safety: LiBH₄ (Step 2) reacts violently with water and alcohols, releasing H₂. Quench operations must be performed slowly under inert gas with adequate venting.

  • TEMPO/Bleach: The oxidation (Step 3) is exothermic. Runaway reactions can occur if NaOCl is added too quickly. Ensure cooling capacity is sufficient (jacketed reactor) before starting addition.

  • Aldehyde Stability: The product is unstable toward air oxidation (forming the acid). Store under Nitrogen/Argon at low temperature.

References

  • Anelli Oxidation (Original Method): Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." J. Org.[5] Chem.1987 , 52, 2559–2562. Link

  • Sacubitril Synthesis (Novartis): Hook, D. F. et al. "Industrial Synthesis of the Key Intermediate for the Neprilysin Inhibitor Sacubitril." Org.[1][5] Process Res. Dev.2016 , 20, 167–171. (Describes similar asymmetric hydrogenation strategies). Link

  • Selective Reduction of Esters: Soai, K.; Ookawa, A. "Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride." J. Org.[5] Chem.1986 , 51, 4000–4005. Link

  • TEMPO Scale-Up Safety: Ciriminna, R.; Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Org.[1][5] Process Res. Dev.2010 , 14, 245–251. Link

Sources

Method

Application Note: Handling and Preservation of Air-Sensitive Aldehydes – A Focus on tert-Butyl 2-methyl-4-oxobutanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Introduction & Chemical Context tert-Butyl 2-methyl-4-oxobutanoat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Chemical Context

tert-Butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8) is a highly versatile bifunctional building block. It features a sterically hindered tert-butyl ester—which provides robust protection against premature hydrolysis—and a highly reactive C4 aliphatic aldehyde. While this dual functionality makes it an excellent candidate for complex drug development pipelines (e.g., via reductive aminations, Wittig olefinations, or Grignard additions), the aldehyde moiety is inherently unstable in ambient environments.

As a Senior Application Scientist, I frequently observe reaction failures traced back to the degradation of this specific reagent. The core challenge is autoxidation : the spontaneous reaction of the aldehyde group with atmospheric oxygen to form the corresponding carboxylic acid (tert-butoxycarbonyl-2-methylpropanoic acid derivative). This guide establishes the mechanistic causality of this degradation and provides self-validating protocols to ensure reagent integrity.

Mechanistic Causality of Aldehyde Autoxidation

To effectively preserve air-sensitive aldehydes, one must understand the thermodynamic and kinetic drivers of their degradation. Exposure to atmospheric oxygen initiates a radical-chain autoxidation process [1].

  • Initiation: Trace transition metals, UV light, or adventitious radicals abstract the weak aldehydic hydrogen (bond dissociation energy ~87 kcal/mol) to generate an acyl radical.

  • Propagation: The acyl radical reacts at a diffusion-controlled rate with triplet oxygen (

    
    ) to form an acyl peroxy radical. This highly reactive species abstracts a hydrogen atom from another aldehyde molecule, yielding a peracid and regenerating the acyl radical chain carrier [2].
    
  • Termination/Redox: The peracid undergoes a Baeyer-Villiger-type reaction with an unreacted aldehyde molecule, ultimately yielding two equivalents of the corresponding carboxylic acid.

AutoxidationCycle Aldehyde Aldehyde (R-CHO) AcylRad Acyl Radical (R-C•=O) Aldehyde->AcylRad Initiation (-H•) PeroxyRad Acyl Peroxy Radical (R-C(=O)OO•) AcylRad->PeroxyRad + O₂ PeroxyRad->AcylRad Chain Propagation Peracid Peracid (R-C(=O)OOH) PeroxyRad->Peracid + R-CHO CarboxylicAcid Carboxylic Acid (R-COOH) Peracid->CarboxylicAcid + R-CHO (Baeyer-Villiger)

Radical-chain autoxidation mechanism of aliphatic aldehydes to carboxylic acids.

Storage and Environmental Controls

Because autoxidation is a radical chain reaction, a single initiation event can consume hundreds of aldehyde molecules. Therefore, physical mitigation strategies must focus on starving the reaction of thermal energy, photons, and oxygen.

Table 1: Quantitative Data on Storage Parameters & Causality

ParameterOptimal ConditionSub-optimal ConditionDegradation Rate MultiplierCausality / Rationale
Temperature -20 °C+20 °C (Room Temp)~10x - 15x higherLower thermal energy drastically reduces the kinetic rate of the radical initiation step.
Atmosphere Argon (Ar)Ambient Air (

)
>100x higherArgon is denser than air and perfectly displaces oxygen, starving the propagation step.
Illumination Dark (Amber vial)Direct Light~5x - 8x higherUV/Vis photons can homolytically cleave trace peroxides, initiating the radical cascade.
Headspace < 5% of vial volume> 50% of vial volumeProportional to

Minimizing headspace reduces the absolute moles of residual oxygen available for reaction.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. This means the workflow inherently includes steps that prove the environment is secure before the sensitive reagent is exposed.

Protocol A: Anaerobic Transfer via Schlenk Line

Use this protocol when withdrawing a neat liquid sample of tert-butyl 2-methyl-4-oxobutanoate for a reaction.

Step 1: Glassware Preparation

  • Action: Oven-dry a Schlenk flask and a gas-tight syringe at 120 °C for at least 4 hours. Assemble the flask hot, apply high vacuum (<1 Torr), and allow it to cool to room temperature.

  • Causality: Surface-bound moisture can hydrolyze the tert-butyl ester over time or interfere with downstream organometallic reagents.

Step 2: The Purge Cycle (Self-Validation)

  • Action: Backfill the cooled flask with dry Argon. Evacuate to <1 Torr for 60 seconds, then backfill with Argon. Repeat this cycle three times (Pump-Purge).

  • Validation Check: Close the vacuum line and monitor the bubbler. A static oil level in the bubbler confirms the system is hermetically sealed and under positive Argon pressure.

Step 3: Syringe Preparation

  • Action: Insert the needle of the gas-tight syringe through the septum of the Argon-filled flask. Draw Argon into the syringe and expel it outside the flask. Repeat 3 times.

  • Causality: The dead volume inside a standard needle contains enough oxygen to initiate autoxidation in the stock bottle. Purging the syringe eliminates this risk.

Step 4: Reagent Transfer

  • Action: Pierce the septum of the tert-butyl 2-methyl-4-oxobutanoate stock vial. Slowly withdraw the required volume. Transfer immediately to the reaction flask.

  • Validation Check: Inspect the syringe barrel. The absence of gas bubbles ensures accurate volumetric measurement and confirms no ambient air was pulled past the plunger seal.

SchlenkWorkflow Step1 1. Glassware Preparation Oven dry at 120°C, assemble hot, cool under dynamic vacuum. Step2 2. Purge Cycle Evacuate to <1 Torr, backfill with dry Argon (Repeat 3x). Step1->Step2 Step3 3. Reagent Transfer Maintain positive Ar pressure, transfer via purged gas-tight syringe. Step2->Step3 Step4 4. Reaction / Storage Seal with Teflon stopcock, store neat at -20°C in dark. Step3->Step4

Standard Schlenk line workflow for handling and transferring air-sensitive aliphatic aldehydes.

Protocol B: Rescue Purification via Vacuum Distillation

Use this protocol if analytical validation shows >5% carboxylic acid contamination.

Step 1: Setup

  • Action: Assemble a short-path distillation apparatus or Kugelrohr setup under Argon. Add the degraded tert-butyl 2-methyl-4-oxobutanoate to the boiling flask along with a magnetic stir bar.

  • Causality: Short-path distillation minimizes thermal residence time, preventing heat-induced aldol condensation or ester pyrolysis.

Step 2: Degassing

  • Action: Apply a dynamic vacuum (~0.1 to 1.0 Torr) while stirring at room temperature for 10 minutes before applying heat.

  • Validation Check: Bubbling will occur as dissolved

    
     and volatile impurities are removed. Once bubbling ceases, the system is fully degassed and safe to heat.
    

Step 3: Distillation

  • Action: Gradually heat the flask. The pure aldehyde will distill over at a significantly lower temperature than the hydrogen-bonded carboxylic acid byproduct. Collect the distillate in an ice-cooled receiving flask pre-filled with Argon.

Analytical Validation of Purity

Before deploying tert-butyl 2-methyl-4-oxobutanoate in a critical synthesis, validate its structural integrity using the following spectroscopic markers:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the sharp aldehydic proton signal at ~9.7 - 9.8 ppm . Oxidation is immediately evident if a broad singlet appears at ~11.0 - 12.0 ppm , corresponding to the carboxylic acid -OH proton.
  • FT-IR Spectroscopy: The pure compound exhibits a sharp, distinct C=O stretch for the aldehyde at ~1725 cm

    
      and the ester at ~1735 cm
    
    
    
    . A broad, sweeping absorption band from 2500 to 3300 cm
    
    
    (O-H stretch) is a definitive failure marker indicating severe autoxidation.

References

  • Maity, A., Hyun, S.-M., & Powers, D. C. (2018). Oxidase catalysis via aerobically generated hypervalent iodine intermediates. Nature Chemistry, 10(2), 200-204. [Link]

  • Yang, X., Wang, H., Lu, K., et al. (2024). Reactive aldehyde chemistry explains the missing source of hydroxyl radicals. Nature Communications, 15, 1648. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 2-Methyl-4-Oxobutanoate

Welcome to the technical support center for the synthesis of tert-butyl 2-methyl-4-oxobutanoate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-methyl-4-oxobutanoate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis, improve your yields, and troubleshoot common issues. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.

The primary and most reliable route to synthesizing tert-butyl 2-methyl-4-oxobutanoate is through the alkylation of tert-butyl acetoacetate (t-BAA). This process involves the deprotonation of the active methylene group of t-BAA to form an enolate, followed by nucleophilic attack on a methylating agent. While straightforward in principle, success hinges on meticulous control of reaction conditions to prevent competing side reactions.

Troubleshooting Guide

This section addresses specific experimental problems. Each answer provides a causal explanation and a step-by-step solution.

Q1: My reaction yield is significantly lower than expected, or I've isolated no product at all. What are the likely causes and how can I fix this?

Low or no yield is the most common issue, typically stemming from incomplete reaction or degradation. The root causes can be traced to three main areas: reagents and setup, deprotonation efficiency, and the alkylation step.

Causality Analysis:

  • Moisture Contamination: The enolate intermediate is a strong base and will be quenched by any protic species, especially water. Moisture in your solvent, glassware, or reagents will consume the enolate before it can react with the methylating agent.

  • Ineffective Deprotonation: If the base is not strong enough or has degraded due to improper storage, it will fail to fully deprotonate the tert-butyl acetoacetate (pKa ~11). This results in a low concentration of the required nucleophile.

  • Base-Reagent Incompatibility: Some bases, like alkoxides (e.g., sodium ethoxide), are also nucleophiles and can lead to side reactions such as transesterification, although this is less of a concern with the sterically hindered tert-butyl ester.[1]

  • Low Reaction Temperature: While lower temperatures can improve selectivity, an excessively low temperature may prevent the reaction from reaching the necessary activation energy, leading to an insufficient reaction rate.[2]

Troubleshooting Workflow:

start Low or No Yield Observed check_reagents Step 1: Verify Reagent & Solvent Quality start->check_reagents check_base Step 2: Assess Base Strength & Handling check_reagents->check_base Reagents OK sub_reagents Ensure solvents (THF, DME) are anhydrous. Use freshly opened or distilled reagents. Dry glassware in an oven. check_reagents->sub_reagents check_conditions Step 3: Optimize Reaction Conditions check_base->check_conditions Base OK sub_base Use a strong, non-nucleophilic base (e.g., NaH). Handle NaH under inert atmosphere (N2/Ar). Verify activity of older batches. check_base->sub_base solution Improved Yield check_conditions->solution Conditions Optimized sub_conditions Ensure complete deprotonation before adding MeI. Maintain temperature (e.g., 0°C to RT). Allow sufficient reaction time (monitor by TLC). check_conditions->sub_conditions

Caption: Troubleshooting workflow for low product yield.

Recommended Actions:

  • Protocol 1: Rigorous Anhydrous Technique

    • Dry all glassware in an oven at >120°C for several hours and assemble while hot, cooling under a stream of dry nitrogen or argon.

    • Use a solvent from a freshly opened bottle or one that has been dried over a suitable agent (e.g., sodium/benzophenone for THF).[3]

    • Ensure your starting materials, tert-butyl acetoacetate and methyl iodide, are anhydrous.

  • Protocol 2: Optimizing Deprotonation

    • Use sodium hydride (NaH) as the base. It is a strong, non-nucleophilic base that provides an irreversible deprotonation.

    • Add the tert-butyl acetoacetate dropwise to a suspension of NaH in anhydrous THF at 0°C.

    • Allow the mixture to stir for at least 30-60 minutes at 0°C or until hydrogen gas evolution ceases. This ensures complete formation of the sodium enolate before the electrophile is introduced.

Q2: My NMR spectrum shows the desired product, but also a significant impurity that appears to be a dialkylated species. How do I prevent this?

The formation of tert-butyl 2,2-dimethyl-4-oxobutanoate is a classic side reaction in this synthesis.

Causality Analysis:

The product, tert-butyl 2-methyl-4-oxobutanoate, still possesses an acidic α-proton (pKa ~13). If excess base is present or if the initially formed enolate is strong enough to deprotonate the product as it forms, a second alkylation can occur. This is a common issue in acetoacetic ester syntheses.[4]

Prevention Strategies:

  • Stoichiometric Control: The most critical factor is using a precise stoichiometry of reagents.

    • Base: Use no more than 1.0 equivalent of base relative to the tert-butyl acetoacetate. A slight excess of the starting ester is preferable to an excess of base.

    • Methyl Iodide: Use between 1.0 and 1.1 equivalents of methyl iodide. A large excess will increase the likelihood of a second alkylation.

  • Reaction Conditions:

    • Add the methyl iodide slowly at a controlled temperature (e.g., 0°C). This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

    • Quench the reaction promptly once TLC or GC-MS analysis shows full consumption of the starting material.

ParameterRecommendation for Mono-alkylationRationale
Base (NaH) Equiv. 0.95 - 1.0Prevents excess base from deprotonating the mono-alkylated product.
MeI Equiv. 1.0 - 1.1Ensures complete reaction of the enolate without a large excess of electrophile.
Temperature 0°C to Room TempControls the reaction rate and minimizes side reactions.[5]
Reagent Addition Slow, dropwise addition of MeIMaintains a low instantaneous concentration of the electrophile.
Q3: I'm struggling with the purification. My product seems to decompose during distillation or column chromatography.

The tert-butyl ester and β-keto functionality make the product susceptible to degradation under certain conditions.

Causality Analysis:

  • Acid-Catalyzed Hydrolysis: The tert-butyl ester is highly sensitive to acid and can be cleaved to form isobutylene and the corresponding β-keto acid.[6] Standard silica gel is acidic and can be sufficient to catalyze this decomposition during column chromatography.

  • Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses CO₂ upon heating, leading to the formation of 3-methyl-2-butanone.[7] This is especially problematic during distillation if the workup was not properly neutralized.

Recommended Purification Protocol:

  • Workup:

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic and effective at neutralizing any remaining enolate or base.

    • Extract the product into a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE).[8]

    • Wash the organic layer with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by brine.

    • Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Distillation: Vacuum distillation is the preferred method for purification on a larger scale. Ensure the system is free of any acid residue. A short-path distillation apparatus is recommended. The boiling point of tert-butyl acetoacetate is 85°C at 20 mm Hg, and the methylated product will be slightly higher.[6]

    • Column Chromatography: If chromatography is necessary, use a deactivated stationary phase.

      • Deactivation: Prepare a slurry of silica gel in your eluent (e.g., a hexane/ethyl acetate mixture) and add ~1% triethylamine. This will neutralize the acidic sites on the silica surface.

      • Eluent System: Use a non-polar solvent system, such as a gradient of ethyl acetate in hexanes.

      • Monitoring: Monitor fractions carefully by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the deprotonation of tert-butyl acetoacetate?

The choice of base is critical. The ideal base should be strong enough to completely deprotonate the starting material but should not be nucleophilic itself.

BasepKa (Conj. Acid)Common SolventProsCons
Sodium Hydride (NaH) ~36 (H₂)THF, DMEStrong, non-nucleophilic, irreversible deprotonation.[3]Flammable solid, requires inert atmosphere handling.
Potassium tert-butoxide (KOtBu) ~19 (t-BuOH)THF, t-BuOHVery strong, good solubility.Can promote side reactions, hygroscopic.[9]
Lithium diisopropylamide (LDA) ~36 (Diisopropylamine)THFVery strong, sterically hindered, good for kinetic control.[5]Must be freshly prepared or titrated, requires low temperatures (-78°C).
Sodium Ethoxide (NaOEt) ~16 (EtOH)EthanolInexpensive.Not strong enough for complete deprotonation, can cause transesterification.

Recommendation: Sodium hydride (NaH) is the most reliable and commonly used base for this transformation due to its high basicity and non-nucleophilic nature.

Q2: What is the overall reaction mechanism for this synthesis?

The synthesis is a classic C-alkylation of a β-keto ester enolate. The process involves three key steps: enolate formation, nucleophilic attack, and product formation.

Caption: Reaction mechanism for the synthesis of tert-butyl 2-methyl-4-oxobutanoate.

Q3: Why is tert-butyl acetoacetate often preferred over ethyl or methyl acetoacetate for certain multi-step syntheses?

The tert-butyl group serves as a useful protecting group.[10] While the synthesis of the methylated derivative is similar for all three esters, the subsequent use of the product is where the difference lies. The tert-butyl ester can be selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid or p-toluenesulfonic acid) without affecting other ester groups (like methyl or ethyl esters) that might be present elsewhere in a complex molecule.[6] This orthogonal reactivity is highly valuable in synthetic chemistry.

References

  • Organic Syntheses, Coll. Vol. 4, p.148 (1963); Vol. 35, p.24 (1955). [Link]

  • Google Patents. (CN107827749A). A kind of synthetic method of tert-butyl acetoacetate.
  • Witzeman, J. S., & Nottingham, W. D. (1991). Transacetoacetylation with tert-butyl acetoacetate. The Journal of Organic Chemistry, 56(5), 1713–1718. [Link]

  • Google Patents. (CN103922934A). Alkylation method of active methylene compound.
  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • Organic Syntheses, Vol. 95, p.142 (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Retrieved from [Link]

  • Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1574-1585. [Link]

  • Organic Syntheses, Coll. Vol. 8, p.83 (1993); Vol. 65, p.183 (1987). Acetoacetic acid, 1-thio-, S-tert-butyl ester. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

  • Rehfinger, A., & Hoffmann, U. (1990). Kinetics of methyl tertiary butyl ether synthesis. Chemical Engineering Science, 45(6), 1605-1617. [Link]

  • Royal Society of Chemistry. (2020). Supplementary Information for an article. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Retrieved from [Link]

  • Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two.... Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-amino-2-methyl-4-oxobutanoate. Retrieved from [Link]

  • ResearchGate. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • OpenStax. (2023). 23.12 The Robinson Annulation Reaction. Retrieved from [Link]

  • Chemistry Steps. (2020). Robinson Annulation-Mechanism and Shortcut. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • European Patent Office. (EP1673330B1). Purification of tertiary butyl alcohol. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Retrieved from [Link]

  • Google Patents. (EP1156029A1). Derivatives of acetoacetic acid, their process of preparation and their use.
  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Google Patents. (CN111533656A). Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate.
  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • MilliporeSigma. (n.d.). tert-Butyl 4-oxobutanoate. Retrieved from [Link]

  • DTU Research Database. (n.d.). Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of tert-Butyl 2-methyl-4-oxobutanoate

Welcome to the technical support center for the purification of tert-butyl 2-methyl-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of tert-butyl 2-methyl-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the column chromatography of this specific β-keto ester. Our focus is on delivering field-proven insights grounded in chemical principles to ensure the integrity and success of your purification workflows.

Core Principles: Understanding the Molecule and the Method

Before addressing specific issues, it is crucial to understand the chemical nature of tert-butyl 2-methyl-4-oxobutanoate and its interaction with the standard purification technique, normal-phase column chromatography.[1][2]

  • Molecular Structure and Reactivity : As a β-keto ester, this molecule contains two key functional groups: a ketone and a tert-butyl ester. The protons on the carbon between these two groups (the α-carbon) are acidic, making the compound susceptible to enolate formation.[3] This keto-enol tautomerism is a primary contributor to purification challenges.

  • Stationary Phase Interaction : Standard silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography.[4] It is a polar, porous material with a slightly acidic surface due to the presence of silanol (Si-OH) groups.[5] These acidic sites can interact strongly with polar molecules and may catalyze unwanted side reactions, such as decomposition or hydrolysis, especially with sensitive compounds like β-keto esters.[6][7]

  • Mobile Phase Selection : The mobile phase (eluent) in normal-phase chromatography is typically a non-polar solvent or a mixture of non-polar and polar solvents.[2] The goal is to find a solvent system that moves the target compound off the baseline (increasing its Retention Factor, Rf) while leaving impurities either strongly adsorbed to the silica or eluting much faster. The most common solvent systems are mixtures of hexane (or petroleum ether) and ethyl acetate.[5][8]

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of tert-butyl 2-methyl-4-oxobutanoate in a direct question-and-answer format.

Problem: My product yield is very low after the column, and I see new, unidentified spots on my TLC analysis of the fractions.

  • Possible Cause 1: Decomposition on Silica Gel.

    • The "Why": The acidic nature of silica gel can catalyze the decomposition of β-keto esters.[6] For tert-butyl esters, this can manifest as hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid, which is inherently unstable.[9][10] This process is often accelerated by prolonged contact time with the silica.

    • Solution:

      • Test for Stability: Before running a large-scale column, perform a 2D-TLC analysis to confirm your compound's stability on silica.[11] (See Protocol 2). If decomposition is observed (spots appearing below the diagonal), you must modify your approach.

      • Neutralize the Silica: You can deactivate the acidic sites on the silica gel. This can be done by adding a small amount of a volatile base, such as triethylamine (~1-3%), to your eluent system.[8] Always check the Rf again after adding the base, as it may change.

      • Minimize Contact Time: Use flash chromatography, which employs pressure to push the solvent through the column faster, reducing the time the compound spends in contact with the stationary phase.[12]

  • Possible Cause 2: Irreversible Adsorption.

    • The "Why": Highly polar impurities or the product itself (especially its enol form) can bind very strongly to the active sites on the silica gel and may not elute with the chosen solvent system.

    • Solution:

      • Increase Eluent Polarity: After you have collected all the fractions you expect to contain your product, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or 5-10% methanol in dichloromethane) to see if any additional material elutes.[8]

      • Consider an Alternative Stationary Phase: If irreversible binding is a persistent issue, consider using a less acidic or neutral stationary phase like alumina (neutral or basic) or Florisil.[5] However, always test the separation on TLC with these new media first.

Problem: My compound is eluting as a broad, streaky band (tailing) instead of a tight, defined spot.

  • Possible Cause 1: Keto-Enol Tautomerism on the Column.

    • The "Why": The keto and enol forms of your β-keto ester have different polarities. The enol form is generally more polar due to the hydroxyl group and will interact more strongly with the silica gel. As the compound travels down the column, it is in a constant equilibrium between these two forms. This differential interaction with the stationary phase causes the band to broaden and tail.

    • Solution:

      • Modify the Eluent: Adding a small amount of a protic solvent like methanol can sometimes help by competing for the active sites on the silica, but this will significantly increase the eluting power of the mobile phase. A more common solution is to add a base like triethylamine to the eluent, which can suppress the enolization process.[8]

  • Possible Cause 2: Column Overload.

    • The "Why": Loading too much crude material onto the column for its size is a common cause of poor separation and band broadening.[13] The stationary phase becomes saturated, and the separation mechanism breaks down.

    • Solution:

      • Adhere to Loading Ratios: For a straightforward separation, a silica-to-compound ratio of 30-50:1 by weight is a good starting point. For more difficult separations, this may need to be increased to 100:1 or more.[14]

      • Use a Wider Column: If you need to purify a large amount of material, use a wider, shorter column rather than a long, thin one. This provides more surface area for the initial band and helps maintain resolution.

  • Possible Cause 3: Poor Sample Loading Technique.

    • The "Why": If the initial band of your compound at the top of the column is too wide, it will remain wide throughout the entire elution. This happens if you dissolve your sample in too much solvent or in a solvent that is too polar relative to the mobile phase.[14][15]

    • Solution:

      • Use Minimal, Low-Polarity Solvent: Dissolve your crude sample in the absolute minimum volume of a low-polarity solvent, such as dichloromethane or toluene. Ideally, use the mobile phase itself if the sample is sufficiently soluble.[14]

      • Employ Dry Loading: If your compound is poorly soluble in the mobile phase or requires a polar solvent for dissolution, use the dry loading technique. (See FAQ Q3). This method ensures a very narrow starting band and often leads to significantly improved separation.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system to start with for purifying tert-butyl 2-methyl-4-oxobutanoate?

A1: The ideal starting point is always determined by Thin-Layer Chromatography (TLC).[16] A good target Rf value for the desired compound is between 0.25 and 0.35, as this generally provides the best balance for separation on a column. Begin by testing standard solvent systems.

Eluent SystemStarting Ratio (v/v)Application Notes
Ethyl Acetate / Hexane10% to 30% EtOAc in HexaneThe most common and reliable system for compounds of moderate polarity.[8]
Diethyl Ether / Hexane20% to 50% Et₂O in HexaneDiethyl ether is less polar than ethyl acetate; good for separating less polar compounds.
Dichloromethane / Hexane20% to 60% DCM in HexaneUseful if the compound has poor solubility in hexane/EtOAc mixtures.[6]

Table 1: Recommended Starting Solvent Systems for TLC Analysis.

Q2: How can I confirm my compound is stable on silica gel before running a large-scale column?

A2: The most reliable method is to run a 2D-TLC.[11] This simple experiment involves running a TLC plate in one direction, rotating it 90 degrees, and then running it again in the same solvent system. If the compound is stable, all spots will appear on the diagonal. If new spots appear below the diagonal, it indicates that decomposition occurred during the first elution and subsequent time spent on the plate.[11] See Protocol 2 for a detailed procedure.

Q3: What is "dry loading" and when should I use it?

A3: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel (or another sorbent) before being placed on top of the column.[15] You should use this method when:

  • Your crude product is not very soluble in the column's mobile phase.

  • You must dissolve your sample in a strong, polar solvent (like pure ethyl acetate, acetone, or methanol) which would otherwise ruin the separation if applied directly.[15]

  • You want to achieve the sharpest possible bands for a difficult separation.

To dry load, dissolve your crude mixture in a suitable solvent, add a small amount of silica gel (2-3 times the weight of your crude), and then remove the solvent completely on a rotary evaporator to get a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.

Q4: Can I use a different stationary phase if silica gel is causing decomposition?

A4: Yes. If you've confirmed that silica gel is causing decomposition (via 2D-TLC), you have several alternatives:

  • Alumina (Al₂O₃): Available in acidic, neutral, and basic forms. For a compound sensitive to acid, neutral or basic alumina is a good choice.[5] It is particularly effective for purifying amines.

  • Florisil®: A neutral magnesium silicate that can be effective for separations where silica is too acidic.[5]

  • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar (e.g., silica functionalized with C18 alkyl chains) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[1] In this mode, polar compounds elute first. This is an excellent option for highly polar compounds or those that are unstable on normal-phase media.

Always remember to develop a new solvent system using TLC for any new stationary phase you choose.

Visualized Workflows & Protocols

Purification Strategy Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Purification A 1. Dissolve Crude Sample in Minimal Solvent B 2. Run TLC with Test Solvent Systems (e.g., Hex/EtOAc) A->B C 3. Analyze TLC: Is R_f of Product ~0.25-0.35? B->C C->B No, Adjust Polarity D 4. Run 2D-TLC: Is Product Stable? C->D Yes E 5. Pack Column with Selected Eluent D->E Yes, Proceed J Troubleshoot: - Add Et3N to eluent - Change stationary phase (Alumina, C18) D->J No, Decomposes F 6. Load Sample (Wet or Dry Load) E->F G 7. Run Flash Column & Collect Fractions F->G H 8. Analyze Fractions by TLC G->H I 9. Combine Pure Fractions & Evaporate Solvent H->I

Caption: Workflow for selecting and executing the purification protocol.

Troubleshooting Decision Tree

G cluster_problems Start Problem Observed During Column Chromatography P1 Low Yield / Decomposition Start->P1 P2 Broad / Tailing Peaks Start->P2 P3 Poor Separation Start->P3 C1 Run 2D-TLC P1->C1 Check Stability C2 Sample Loading Method P2->C2 Check Loading C3 TLC Spot Separation (ΔR_f) P3->C3 Check TLC S1a Solution: - Add Et3N to eluent - Use Alumina/Florisil - Run faster (flash) C1->S1a Decomposition Confirmed S1b Cause is likely not decomposition. Check loading/eluent. C1->S1b Stable S2a Solution: - Use Dry Loading - Use less solvent C2->S2a High Concentration or Polar Solvent S2b Cause is likely Keto-Enol Tautomerism. Add Et3N to eluent. C2->S2b Low Concentration & Non-polar Solvent S3a Solution: - Re-optimize solvent system (decrease polarity) - Try different solvents C3->S3a ΔR_f is too small S3b Cause is likely column overload or poor packing technique. C3->S3b ΔR_f is sufficient

Caption: A decision tree for troubleshooting common chromatography issues.

Experimental Protocols

Protocol 1: Developing a Solvent System using TLC

  • Prepare stock solutions of your crude material (~10 mg/mL in a solvent like dichloromethane).

  • Prepare several TLC developing chambers with different solvent systems (e.g., 10% EtOAc/Hex, 20% EtOAc/Hex, 30% EtOAc/Hex).

  • Using a capillary tube, spot your crude material onto the baseline of three separate TLC plates.

  • Place one plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry completely.

  • Visualize the spots using a UV lamp (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate stain).

  • Calculate the Rf value for your target compound in each system (Rf = distance traveled by spot / distance traveled by solvent front).

  • Choose the solvent system that gives your product an Rf value between 0.25 and 0.35 for the column.

Protocol 2: Performing a 2D-TLC to Check for Compound Stability[11]

  • Take a square TLC plate and spot your crude mixture in one corner, about 1.5 cm from each edge.

  • Develop the plate using your chosen eluent system.

  • Remove the plate from the chamber and allow it to dry completely in a fume hood for 10-15 minutes. Do not use heat, as this can cause decomposition on its own.

  • Rotate the plate 90 degrees so that the line of separated spots is now on the baseline.

  • Develop the plate again using the same solvent system.

  • Dry the plate and visualize the spots.

  • Interpretation : If all the spots line up perfectly on the 45-degree diagonal, your compound is stable. If you see new spots that are not on the diagonal, your compound is decomposing on the silica gel.

References
  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography. [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • University of California, Los Angeles. Troubleshooting Flash Chromatography. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Organic Syntheses. Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]

  • Biotage. (2025, December 06). Successful flash chromatography. [Link]

  • Royal Society of Chemistry. (2018). Solvent-free silica gel mediated decarboxylation of C–O coupling products of β-diketones and β-oxo esters with malonyl peroxides. [Link]

  • OpenOChem Learn. Flash Chromatography. [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • University of Rochester, Department of Chemistry. Flash Column Chromatography. [Link]

  • Magritek. Column Chromatography. [Link]

  • Moodle@Units. Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • University of California, Los Angeles. TLC Tips. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization of tert-Butyl 2-methyl-4-oxobutanoate

This is a technical support guide designed for researchers and drug development professionals working with tert-butyl 2-methyl-4-oxobutanoate (CAS 132195-93-8). Current Status: Operational Role: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and drug development professionals working with tert-butyl 2-methyl-4-oxobutanoate (CAS 132195-93-8).

Current Status: Operational Role: Senior Application Scientist Topic: Stereochemical Integrity & Handling Guide

Executive Summary: The Stereochemical Challenge

The Molecule: tert-butyl 2-methyl-4-oxobutanoate SMILES: CC(C)(C)OC(=O)C(C)CC=O Critical Feature: The C2 position (alpha to the ester) is the stereogenic center.

While the tert-butyl ester provides steric bulk that retards hydrolysis, the C2 proton remains acidic (pKa ~24-25). The primary risk of racemization arises not from spontaneous ambient enolization, but from process-induced basicity during synthesis (oxidation steps), workup (quenching), or purification (silica gel acidity/basicity). Furthermore, the C4-aldehyde is prone to oxidation or hydration, which can complicate analytical purity and indirectly affect stereochemical stability via side-reactions (e.g., lactol formation).

This guide provides a self-validating workflow to preserve the enantiomeric excess (ee) of this chiral intermediate.

Troubleshooting Guide (Q&A)

Issue 1: Loss of ee During the Oxidation Step

User Report: "I synthesized the aldehyde from (S)-tert-butyl 4-hydroxy-2-methylbutanoate using Swern oxidation, but the ee dropped from 99% to 88%."

Root Cause: Swern oxidation involves the addition of a base (typically Triethylamine or Diisopropylethylamine) to quench the alkoxysulfonium intermediate. If the reaction temperature rises above -60°C during this addition, or if a large excess of base is used, the base can deprotonate the C2 position of the resulting aldehyde/ester, leading to racemization.

Corrective Protocol: Switch to Dess-Martin Periodinane (DMP) or Parikh-Doering oxidation. These methods operate under near-neutral or milder conditions that are less likely to erode the alpha-center configuration.

  • Recommendation: Use DMP in dichloromethane (DCM) buffered with sodium bicarbonate (NaHCO₃).

  • Why? DMP is a neutral oxidant that avoids the highly basic quench required by Swern.

Issue 2: Racemization on Silica Gel

User Report: "Crude NMR showed >95% ee, but after flash chromatography, the isolated yield was low and ee dropped."

Root Cause: Standard silica gel is slightly acidic (pH 6.5–7.0), but surface hydroxyls can catalyze enolization. More critically, if the eluent contains traces of amine (often added to streak aldehydes) or if the silica is "activated" and dry, it can promote both racemization and acid-catalyzed decomposition (e.g., elimination or lactolization).

Corrective Protocol:

  • Pre-treat Silica: Slurry the silica gel with 1% Triethylamine (Et₃N) in hexanes, then wash with pure hexanes before loading the sample. This neutralizes acidic sites.

  • Alternative: Use neutral alumina or run a fast filtration through a short plug rather than a full column.

  • Best Practice: If purity allows, avoid chromatography. Isolate via bisulfite adduct formation (reversible) or use the crude material directly in the next step (telescoping).

Issue 3: Instability During Storage

User Report: "The oil turned into a gummy solid after 2 weeks in the fridge."

Root Cause: Aldehydes are susceptible to:

  • Aerobic Oxidation: Converting C4-CHO to the carboxylic acid (which may then cyclize to a succinic anhydride derivative).

  • Polymerization: Paraformaldehyde-type oligomerization.

  • Hydration/Cyclization: Formation of the hemiacetal (lactol) if moisture is present.

Corrective Protocol:

  • Atmosphere: Store strictly under Argon.

  • Temperature: -20°C or -80°C.

  • Additives: Store as a solution in anhydrous benzene or toluene (if compatible with next step) to dilute intermolecular interactions.

Validated Synthesis Protocols

Protocol A: Racemization-Free Oxidation (Dess-Martin)

Target: Conversion of (S)-tert-butyl 4-hydroxy-2-methylbutanoate to (S)-tert-butyl 2-methyl-4-oxobutanoate.

Reagents:

  • Starting Alcohol (1.0 equiv)[1]

  • Dess-Martin Periodinane (1.2 equiv)

  • NaHCO₃ (5.0 equiv)

  • DCM (anhydrous, 0.1 M concentration)

  • Water (1.0 equiv - optional accelerator, use with caution)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool to 0°C under Argon.

  • Dissolution: Add the alcohol to DCM. Add solid NaHCO₃ to buffer the acetic acid byproduct.

  • Oxidation: Add DMP in one portion. Allow to warm to room temperature (RT) and stir for 1-2 hours. Monitor by TLC (stain with KMnO₄ or anisaldehyde).

  • Quench (Critical): Dilute with Et₂O. Pour into a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ (sodium thiosulfate) to destroy excess iodine species. Stir vigorously until the layers clarify (approx. 15 min).

  • Extraction: Separate organic layer, wash with brine, dry over Na₂SO₄.

  • Concentration: Evaporate solvent at <30°C bath temperature. High heat promotes enolization.

Protocol B: Analytical Check (Chiral Purity)

Direct analysis of aldehydes is difficult due to instability. Derivatization is recommended.[2]

  • Derivatization: React a small aliquot of the aldehyde with (R)-(-)-1-phenylethylamine and NaBH(OAc)₃ (Reductive Amination) OR convert to the corresponding alcohol via NaBH₄ reduction.

  • Analysis: Analyze the resulting diastereomers (amine) or enantiomers (alcohol) via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

Mechanistic Visualization

The following diagram illustrates the racemization pathway and the critical control points in the workflow.

RacemizationControl cluster_0 Critical Control Points Start Chiral Alcohol (Precursor) Oxidation Oxidation Step (Risk: Base/Heat) Start->Oxidation DMP / NaHCO3 Aldehyde Target Aldehyde (S-isomer) Oxidation->Aldehyde Neutral pH Enolate Planar Enolate (Achiral Intermediate) Oxidation->Enolate Strong Base (e.g. Swern quench >-60°C) Aldehyde->Enolate Acidic Silica / Base Workup Workup/Purification (Risk: Silica/pH) Aldehyde->Workup Buffer Racemate Racemic Mixture (R/S) Enolate->Racemate Reprotonation Storage Storage (-20°C, Argon) Workup->Storage Isolate

Caption: Pathway analysis showing critical racemization risks (red dashed lines) during oxidation and workup.

Summary Data Tables

Table 1: Oxidation Method Comparison for Alpha-Chiral Aldehydes
MethodConditionsRacemization RiskSuitability
Swern DMSO, (COCl)₂, Et₃N, -78°CHigh (during Et₃N addition)Not Recommended
PCC/PDC Acidic ChromiumMedium (Acid catalyzed)Avoid
Dess-Martin DMP, NaHCO₃, RTLow (Neutral/Buffered)Preferred
Parikh-Doering SO₃·Py, DMSO, Et₃N, 0°CLow-Medium Good Alternative
TEMPO/NaOCl NaOCl (pH 9), KBrHigh (Basic pH)Avoid
Table 2: Physical Properties & Handling
PropertyValueHandling Note
Molecular Weight 172.22 g/mol
Boiling Point ~65°C (0.5 mmHg)Distill only if necessary; high vac required.
Solubility DCM, Et₂O, THFSoluble in most organic solvents.
Stability Poor (Aldehyde)Use immediately or store at -20°C.

References

  • Dess-Martin Oxidation Protocol

    • Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water.[3] Journal of Organic Chemistry, 59(24), 7549–7552.

  • Racemization of Alpha-Chiral Aldehydes

    • Myers, A. G., et al. (1999). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 121(26), 6155-6166. (Discusses handling of sensitive alpha-chiral centers).
  • Parikh-Doering Oxidation Context

    • Parikh, J. R., & Doering, W. v. E. (1967).[4] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide.[5] Journal of the American Chemical Society, 89(21), 5505–5507.

  • Compound Data (CAS 132195-93-8)

    • PubChem Compound Summary for CID 13100259 (Related isomer structure valid

Sources

Optimization

Storage conditions to prevent oxidation of tert-butyl 2-methyl-4-oxobutanoate

Technical Support Center: tert-butyl 2-methyl-4-oxobutanoate Guide to Preventing Oxidation and Ensuring Compound Integrity Welcome to the technical support resource for tert-butyl 2-methyl-4-oxobutanoate. This guide has...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: tert-butyl 2-methyl-4-oxobutanoate

Guide to Preventing Oxidation and Ensuring Compound Integrity

Welcome to the technical support resource for tert-butyl 2-methyl-4-oxobutanoate. This guide has been developed by our senior application scientists to provide researchers, chemists, and drug development professionals with a definitive resource for the storage, handling, and troubleshooting of this versatile keto-ester. Given its aldehyde functionality, this compound is susceptible to oxidation, which can compromise experimental outcomes. This document provides in-depth, field-proven insights to ensure the long-term stability and integrity of your material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the stability and handling of tert-butyl 2-methyl-4-oxobutanoate.

Q1: What is the primary degradation pathway for tert-butyl 2-methyl-4-oxobutanoate?

A1: The principal degradation pathway is the oxidation of the terminal aldehyde group to a carboxylic acid.[1] This reaction is primarily initiated by atmospheric oxygen and can be accelerated by light and trace metal impurities. The resulting impurity is (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid.[2] This conversion introduces a more polar, acidic impurity that can interfere with subsequent reactions or biological assays.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize oxidation and ensure long-term stability, the compound should be stored under a specific set of conditions. These are summarized in the table below. The causality is clear: reducing thermal energy slows reaction kinetics, while eliminating oxygen and UV light removes key reagents for the oxidation pathway.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidant.[3]
Light Protect from Light (Amber Vial)Prevents photochemical degradation pathways.
Container Tightly Sealed Glass VialPrevents moisture and oxygen ingress.[4] A PTFE-lined cap is recommended.

Q3: The compound was shipped at ambient temperature. Is its integrity compromised?

A3: Short-term exposure to ambient temperatures during shipping is generally acceptable, provided the container seal is intact. However, upon receipt, the compound should be immediately transferred to the recommended storage conditions (2-8°C, under inert gas). For critical applications, we recommend running a quality control check (see Troubleshooting Section 2) before use.

Q4: Why is an inert atmosphere so critical?

A4: Aldehydes can undergo free-radical autoxidation. This process is initiated by the abstraction of the aldehydic hydrogen. The resulting acyl radical reacts with oxygen to form a peroxyacyl radical, which can then propagate a chain reaction. Even a small amount of oxygen in the vial's headspace can initiate this cascade, making an inert atmosphere the most critical factor for preventing degradation.

Q5: How long can I store the compound?

A5: When stored under the ideal conditions outlined in the table above, tert-butyl 2-methyl-4-oxobutanoate is expected to remain stable for at least 12-24 months. However, we strongly advise re-analyzing the purity of the material after long-term storage, especially if it is used in sensitive applications.

Section 2: Troubleshooting Guide

This section provides a logical framework for identifying and resolving issues related to potential compound degradation.

Problem: My reaction is providing low yields or unexpected byproducts. I suspect the starting material has degraded.

  • Initial Verification: The primary degradation product, a carboxylic acid, will have a significantly different polarity than the parent aldehyde. A simple Thin Layer Chromatography (TLC) analysis can often reveal the presence of a new, more polar spot that remains closer to the baseline.

  • Confirmation Protocol: For a definitive assessment, we recommend using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] The presence of the carboxylic acid will be evident as a new peak with a different retention time. Proton NMR spectroscopy is also highly effective; the characteristic aldehyde proton signal (around 9.7 ppm) will decrease in intensity, while a new, broad carboxylic acid proton signal (typically >10 ppm) may appear.

Problem: The cap on my vial was accidentally left loose overnight.

  • Immediate Action: Do not assume the material is unusable, but act quickly. Immediately purge the headspace of the vial with a gentle stream of inert gas (argon or nitrogen) for 1-2 minutes to displace any air that has entered.

  • Follow-Up: Tightly reseal the vial and return it to cold storage. Before its next use, it is imperative to perform a purity check as described above to quantify the extent of any potential oxidation.

Problem: How can I quantify the level of oxidation in my sample?

  • Recommended Method: Quantitative NMR (qNMR) or a calibrated HPLC with a UV detector are the most accurate methods. For a simpler, semi-quantitative approach, derivatization can be employed.

  • Experimental Protocol: 2,4-DNP Derivatization and Analysis

    • Prepare a Standard: Create a solution of high-purity tert-butyl 2-methyl-4-oxobutanoate of known concentration.

    • Prepare Sample: Prepare a solution of the suspect material at the same concentration.

    • Derivatization: React both solutions with an excess of 2,4-dinitrophenylhydrazine (2,4-DNP) reagent. This reagent specifically reacts with aldehydes and ketones to form a brightly colored dinitrophenylhydrazone precipitate.[6]

    • Analysis: Isolate, dry, and weigh the precipitate from both reactions. Alternatively, the colored solution can be analyzed spectrophotometrically. A significant reduction in the amount of hydrazone formed from the suspect sample compared to the standard indicates a lower concentration of the parent aldehyde, likely due to oxidation.

Section 3: Protocols & Best Practices

Adherence to strict handling protocols is essential for maintaining the integrity of your compound stock.

Protocol 3.1: Recommended Long-Term Storage Protocol

  • Upon receipt, inspect the vial's seal for any signs of damage.

  • If the compound is to be stored in its original vial, place it in a dark, refrigerated environment (2-8°C).

  • For optimal stability, transfer the compound into a clean, dry amber glass vial with a PTFE-lined cap inside a glovebox or under a positive pressure of inert gas.

  • Ensure the vial is securely sealed to prevent any gas exchange.

  • Label the vial clearly with the compound name, date of receipt, and storage conditions.

Protocol 3.2: Aliquoting and Daily Handling Workflow

This protocol is designed to prevent contamination and degradation of the bulk material during routine use.

  • Remove the main stock vial from the refrigerator.

  • Allow the vial to equilibrate to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing inside the cold vial.

  • In an inert atmosphere (glovebox or under a stream of argon/nitrogen), quickly open the vial.

  • Using a clean, dry syringe or pipette, withdraw the desired amount of the compound.

  • Before resealing, purge the headspace of the stock vial with inert gas for 30-60 seconds.

  • Tightly reseal the vial and wrap the cap with parafilm for extra security.

  • Return the main stock vial to the refrigerator (2-8°C).

Section 4: Visual Guides & Mechanisms

Diagram 4.1: Oxidation Pathway

Oxidation of tert-butyl 2-methyl-4-oxobutanoate cluster_main Aldehyde tert-butyl 2-methyl-4-oxobutanoate (Aldehyde) Acid (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid (Carboxylic Acid Impurity) Aldehyde->Acid   Oxidation (Atmospheric O₂, Light)

Caption: Primary degradation pathway of the compound.

Diagram 4.2: Recommended Handling Workflow

Recommended Handling & Storage Workflow cluster_workflow Receive 1. Receive Compound Store 2. Store at 2-8°C in Dark, Inert Atmosphere Receive->Store Remove 3. Remove from Storage Store->Remove Equilibrate 4. Equilibrate to Room Temp (CRITICAL STEP) Remove->Equilibrate Withdraw 5. Withdraw Aliquot (Under Inert Gas) Equilibrate->Withdraw Purge 6. Purge Headspace with Inert Gas Withdraw->Purge Reseal 7. Reseal Tightly Purge->Reseal Return 8. Return to Storage Reseal->Return

Caption: Step-by-step workflow for daily use.

References

  • Aaronchem Safety Data Sheet. (2025). 4-(tert-butoxy)-2-methyl-4-oxobutanoic acid. [URL: https://www.aaronchem.com/sds/AR01A7O9.pdf]
  • Cayman Chemical Safety Data Sheet. (2023). 15-keto Fluprostenol isopropyl ester. [URL: https://www.caymanchem.com/msdss/10005612m.pdf]
  • Francois, A., et al. (2002). Biodegradation of Methyl tert-Butyl Ether and Other Fuel Oxygenates by a New Strain, Mycobacterium austroafricanum IFP 2012. Applied and Environmental Microbiology, 68(6), 2754–2762. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC123933/]
  • Requena, B. J., et al. (1997). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. Free Radical Biology and Medicine, 22(5), 935-941. [URL: https://pubmed.ncbi.nlm.nih.gov/9101246/]
  • Benchchem. (n.d.). (S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic Acid. [URL: https://www.benchchem.com/product/b2191]
  • PubChem. (n.d.). tert-Butyl 4-amino-2-methyl-4-oxobutanoate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/140453412]
  • Fisher Scientific Safety Data Sheet. (2024). Bicyclo[3.2.0]hept-2-en-6-one. [URL: https://www.fishersci.com/sds/02927.pdf]
  • Hristova, M., et al. (1997). Biodegradation of the gasoline oxygenates methyl tert-butyl ether, ethyl tert-butyl ether, and tert-amyl methyl ether by propane-oxidizing bacteria. Applied and Environmental Microbiology, 63(11), 4216–4222. [URL: https://www.researchgate.net/publication/13840706_Biodegradation_of_the_gasoline_oxygenates_methyl_tert-butyl_ether_ethyl_tert-butyl_ether_and_tert-amyl_methyl_ether_by_propane-oxidizing_bacteria]
  • Poffe, C., et al. (2025). Ketone ester ingestion increases exogenous carbohydrate storage and lowers glycemia during post-exercise recovery: a randomised crossover trial. European Journal of Nutrition, 64(6), 253. [URL: https://pubmed.ncbi.nlm.nih.gov/40794305/]
  • ChemicalBook. (2023). Methyl 4-oxobutanoate: properties, applications and safety. [URL: https://www.chemicalbook.
  • Asefa, G., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 113. [URL: https://www.mdpi.com/2218-1989/9/6/113]
  • Schroeder, A. (2015). BIODEGRADATION OF METHYL TERT-BUTYL ETHER AND TERT-BUTYL ALCOHOL USING BIOAUGMENTATION WITH BIOWISH® AQUA. Thesis, Youngstown State University. [URL: https://etd.ohiolink.edu/apexprod/rws_etd/send_file/send?accession=ysu1430154944&disposition=inline]
  • PubChem. (n.d.). (s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/58582431]
  • MilliporeSigma Safety Data Sheet. (2025). tert-Butanol. [URL: https://www.sigmaaldrich.com/sds/sigma/471712]
  • Pang, X., & Lewis, A. C. (2000). METHODS FOR DETERMINING ALDEHYDES IN AIR. University of Leeds. [URL: https://www.osti.gov/etdeweb/servlets/purl/20371429]
  • TCI Chemicals Safety Data Sheet. (n.d.). Methyl 4-tert-Butylbenzoate. [URL: https://www.tcichemicals.com/GB/en/sds/M1693_EN.pdf]
  • Sigma-Aldrich. (n.d.). tert-Butyl 2-methyl-3-oxobutanoate. [URL: https://www.sigmaaldrich.com/US/en/product/aifchem/xpih9bd03f5b]
  • Sigma-Aldrich. (n.d.). Biodegradation of the gasoline oxygenates methyl tert-butyl ether, ethyl tert-butyl ether, and tert-amyl methyl ether by propane-oxidizing bacteria. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/356/012/13840706-ms.pdf]
  • Chemistry Stack Exchange. (2021). Oxidation of tert-butyl alcohol with potassium permanganate. [URL: https://chemistry.stackexchange.
  • Key Organics Safety Data Sheet. (2017). tert-Butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate. [URL: https://www.keyorganics.net/sites/default/files/sds/ds-7665.pdf]
  • Poffe, C., et al. (2025). Ketone ester ingestion increases exogenous carbohydrate storage and lowers glycemia during post-exercise recovery; A randomised crossover trial. ResearchGate. [URL: https://www.researchgate.net/publication/380486339_Ketone_ester_ingestion_increases_exogenous_carbohydrate_storage_and_lowers_glycemia_during_post-exercise_recovery_A_randomised_crossover_trial]
  • Seira, O., et al. (2024). Ketone Esters Partially and Selectively Rescue Mitochondrial Bioenergetics After Acute Cervical Spinal Cord Injury in Rats: A Time-Course. International Journal of Molecular Sciences, 25(21), 12693. [URL: https://www.mdpi.com/1422-0067/25/21/12693]
  • CDH Fine Chemical. (n.d.). tert-Butyl Methyl Ether MATERIAL SAFETY DATA SHEET. [URL: https://www.cdhfinechemical.com/images/product/msds/92335_1.pdf]
  • Guidechem. (n.d.). TERT-BUTYL 2-METHYL-3-OXOBUTANOATE. [URL: https://www.guidechem.com/products/39149-65-0.html]
  • Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. [URL: https://www.organic-chemistry.
  • Vedantu. (n.d.). Aldehydes and Ketones Tests: Simple Guide for Students. [URL: https://www.vedantu.com/chemistry/test-for-aldehydes-and-ketones]
  • Gomez, A. R., et al. (2012). Identification of Volatile Butyl Rubber Thermal-Oxidative Degradation Products by Cryofocusing Gas Chromatography/Mass Spectrometry. Sandia National Laboratories. [URL: https://www.osti.gov/servlets/purl/1057474]
  • Ichihashi, H., et al. (2001). Air oxidation of supercritical phase isobutane to tert-butyl alcohol. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2001/cc/b100820i]
  • University of Massachusetts. (n.d.). Identification of an Unknown – Alcohols, Aldehydes, and Ketones. [URL: https://courses.umass.edu/chem269/experiments/aak/proc.pdf]
  • Kočí, K., et al. (2020). Photocatalytic Oxidation of Methyl Tert-Butyl Ether in Presence of Various Phase Compositions of TiO2. Catalysts, 10(1), 1. [URL: https://www.mdpi.com/2073-4344/10/1/1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting tert-Butyl 2-methyl-4-oxobutanoate

Current Status: Operational Product Focus: tert-Butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8 / 182007-75-6) User Level: Advanced Research & Development Executive Summary tert-Butyl 2-methyl-4-oxobutanoate is a bifunct...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Product Focus: tert-Butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8 / 182007-75-6) User Level: Advanced Research & Development

Executive Summary

tert-Butyl 2-methyl-4-oxobutanoate is a bifunctional chiral building block containing a reactive aldehyde and a steric-bulky tert-butyl ester. While highly valuable for synthesizing amino acids, statin side chains, and peptidomimetics, it presents a "reactivity paradox": the aldehyde is prone to oxidation and polymerization, while the 2-methyl group introduces steric hindrance that can retard nucleophilic attack.

This guide addresses the root causes of low conversion rates , distinguishing between reagent degradation, kinetic barriers, and competitive side reactions.

Part 1: Reagent Integrity (The "Pre-Flight" Check)

Q: My reaction shows <10% conversion by TLC/LCMS, but the starting material spot is still visible. Is the reagent dead?

A: Not necessarily "dead," but likely compromised . This aldehyde is chemically fragile.

  • The Issue: Aldehydes oxidize to carboxylic acids (tert-butyl 2-methylsuccinic acid) upon exposure to air. The resulting acid can protonate basic reagents (like amines or ylides), quenching the reaction immediately.

  • The Diagnostic: Run a quick ^1H NMR in CDCl3.

    • Target Signal: Look for the aldehyde proton doublet/singlet around 9.6–9.8 ppm .

    • Red Flag: A broad singlet around 11.0 ppm indicates oxidation to carboxylic acid.

    • Red Flag: Broad multiplets in the aliphatic region (1–3 ppm) with loss of the aldehyde peak suggest trimerization/polymerization.

  • The Fix: If oxidized >10%, purify via rapid silica filtration (neutralized silica) or distillation under high vacuum. Do not use acid-washed glassware, as it catalyzes polymerization.

Q: The reagent appears as a viscous oil or semi-solid, but the CoA says "liquid."

A: This indicates oligomerization .

  • Mechanism: Aldehydes can form trimers (trioxanes) or linear oligomers upon standing, especially if trace acid is present.

  • Solution: Gentle heating (40–50°C) under vacuum can sometimes "crack" the oligomers back to the monomeric aldehyde. If this fails, repurification is mandatory.

Part 2: Troubleshooting Reductive Amination

Q: I am attempting a reductive amination with a secondary amine. Imine formation seems stalled.

A: The 2-methyl group at the


-position to the ester creates a "steric wall" that affects the aldehyde, albeit distally.
  • Causality: While the aldehyde is at C4, the molecule's conformation often folds, and the bulky tert-butyl group plus the methyl group can hinder the approach of bulky nucleophiles.

  • Protocol Adjustment:

    • Force Dehydration: Use Ti(OiPr)4 (1.5 equiv) as a Lewis acid and water scavenger. It activates the carbonyl and traps water, driving the equilibrium toward the imine/enamine.

    • Sequential Addition: Do not mix everything at once. Form the imine first (check by NMR/IR), then add the reducing agent.

Q: I see the product mass, but the yield is low. I suspect the tert-butyl group is hydrolyzing.

A: You are likely using conditions that are too acidic.

  • The Trap: Standard reductive amination often uses NaCNBH3 at pH 5–6 (acetic acid). While tert-butyl esters are relatively robust, prolonged exposure to acidic buffers can cleave them to the carboxylic acid, which complicates isolation (zwitterion formation).

  • The Fix: Switch to Sodium Triacetoxyborohydride (STAB) in DCE or DCM. It works at neutral pH and is self-buffering.

Standardized Protocol: STAB-Mediated Reductive Amination
  • Dissolve: 1.0 equiv Aldehyde + 1.1 equiv Amine in DCE (0.1 M).

  • Add: 1.5 equiv NaBH(OAc)3 in one portion.

  • Stir: Room temperature for 2–4 hours.

  • Monitor: TLC (stain with KMnO4 or DNP for aldehyde).

  • Quench: Sat. NaHCO3 (Do not use strong acid).

Part 3: Troubleshooting Wittig & Olefination

Q: The Wittig ylide color persists after adding the aldehyde. No reaction.

A: This confirms the aldehyde is inactive, likely due to hydrate formation .

  • Mechanism: If your solvent (THF/Toluene) is "wet," the aldehyde forms a gem-diol (hydrate). Hydrates are invisible to ylides.

  • Correction: Dry the aldehyde solution over activated 4Å molecular sieves for 30 minutes before addition. Ensure the solvent is anhydrous (<50 ppm water).

Q: I am getting significant epimerization at the C2 position (the methyl group).

A: You are using a base that is too strong or allowing the reaction to equilibrate too long.

  • The Risk: The proton at C2 is

    
     to the ester. Strong bases (NaH, LiHMDS) used to generate the ylide can deprotonate C2 if excess base is present, scrambling the stereocenter.
    
  • Strategy:

    • Use HWE (Horner-Wadsworth-Emmons) reagents with milder bases like LiCl/DBU or NaH (stoichiometric control).

    • Cool the reaction to -78°C during addition to suppress deprotonation at C2.

Part 4: Decision Logic & Workflows

Troubleshooting Decision Tree

Troubleshooting Start Start: Low Conversion CheckPurity 1. Check Reagent Purity (1H NMR) Start->CheckPurity IsOxidized Is Aldehyde Peak (9.7 ppm) present? CheckPurity->IsOxidized Purify Purify Reagent (Distillation/Filtration) IsOxidized->Purify No (Acid/Polymer) CheckWater 2. Check Water Content IsOxidized->CheckWater Yes IsHydrate Is Solvent Wet? CheckWater->IsHydrate DrySolvent Dry Solvent & Reagent (4Å Sieves) IsHydrate->DrySolvent Yes CheckSterics 3. Evaluate Sterics/Kinetics IsHydrate->CheckSterics No ReactionType Reaction Type? CheckSterics->ReactionType RedAm Reductive Amination ReactionType->RedAm Wittig Wittig/HWE ReactionType->Wittig AddTi Add Ti(OiPr)4 Switch to STAB RedAm->AddTi Stalled Imine CoolDown Cool to -78°C Limit Base Equiv. Wittig->CoolDown Epimerization

Figure 1: Step-by-step diagnostic logic for isolating the cause of low conversion.

Reaction Mechanism & Failure Points

Mechanism Aldehyde Aldehyde (Reactive) Hydrate Hydrate (Inactive) Aldehyde->Hydrate Wet Solvent Acid Carboxylic Acid (Dead End) Aldehyde->Acid Air Exposure Imine Imine Intermediate Aldehyde->Imine Ti(OiPr)4 / -H2O Product Final Amine/Olefin Imine->Product Reduction Water + H2O Ox + O2 Amine + Amine

Figure 2: Competitive pathways. Red paths indicate common failure modes (hydration/oxidation).

Part 5: Data Reference

Solvent & Reagent Compatibility Matrix
ParameterRecommendedAvoidReason for Avoidance
Solvent DCM, DCE, THF (Dry)Methanol, EthanolAlcohols can form hemiacetals with the aldehyde, shifting equilibrium away from the product.
Base DIPEA, 2,6-LutidineNaOH, KOH, NaOMeStrong hydroxide bases hydrolyze the ester; Alkoxides cause transesterification.
Reducing Agent NaBH(OAc)3 (STAB)NaCNBH3 + HClStrong acid pH (<4) risks cleaving the tert-butyl ester.
Drying Agent Na2SO4, MgSO4Acidic AluminaSurface acidity of alumina can catalyze polymerization.

References

  • PubChem. (n.d.).[1] Tert-butyl 4-amino-2-methyl-4-oxobutanoate Compound Summary. Retrieved March 6, 2026, from [Link]

  • Organic Syntheses. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses, 95, 374-391. Retrieved March 6, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: A Practical Guide. Retrieved March 6, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of tert-Butyl 2-methyl-4-oxobutanoate

Topic: Stability of tert-butyl 2-methyl-4-oxobutanoate in acidic vs. basic media Document ID: TS-CHM-TBM4-001 Last Updated: March 2026 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Executive Techn...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of tert-butyl 2-methyl-4-oxobutanoate in acidic vs. basic media Document ID: TS-CHM-TBM4-001 Last Updated: March 2026 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Technical Summary

tert-Butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8) presents a dichotomy in stability profiling:

  • The tert-Butyl Ester Moiety: Highly sensitive to acid (cleavage to carboxylic acid) but sterically resistant to base (saponification).

  • The Aldehyde (4-Oxo) Moiety: Highly sensitive to base (aldol condensation/polymerization) but relatively stable in acid (reversible hydrate/acetal formation).

Critical Handling Rule: This compound exists in a "stability window" of mildly acidic to neutral pH (pH 4–7) . Deviating into strong acid cleaves the ester; deviating into base degrades the aldehyde.

Acidic Media: Stability & Troubleshooting

The Core Issue: Acid-Catalyzed Cleavage

Unlike methyl or ethyl esters, tert-butyl esters do not require water to hydrolyze under acidic conditions. They undergo an alkyl-oxygen cleavage mechanism (A_AL1), driven by the stability of the tert-butyl carbocation. This reaction releases isobutylene gas and the free carboxylic acid.

Key Observation: In the presence of strong acids (TFA, HCl,


), the compound converts to 2-methyl-4-oxobutanoic acid .
Troubleshooting Guide: Acidic Conditions
SymptomProbable CauseCorrective Action
Disappearance of starting material by TLC/LCMS Strong acid (TFA/HCl) caused deprotection.Immediate: Quench with mild base (

) to pH 6–7.Prevention: Avoid pH < 3 during workup. Use phosphate buffers.
New peak M-56 observed (Loss of tBu) Partial cleavage of ester.Switch to weaker acids (Acetic acid, dilute citric acid) for quenching reactions.
Product mass +14 or +28 (Methyl/Ethyl acetal) Aldehyde reacted with alcohol solvent (MeOH/EtOH) in acid.Protocol Change: Avoid alcoholic solvents in acidic media. Use aprotic solvents (DCM, THF, Toluene).
Mechanism: Acid-Mediated Cleavage

The following diagram illustrates the cleavage pathway.[1][2] Note that this is often used intentionally for deprotection but is a liability during isolation.

AcidCleavage Ester tert-Butyl Ester (Substrate) Protonated Protonated Intermediate Ester->Protonated + H+ (Fast) Carbocation t-Butyl Carbocation + Carboxylic Acid Protonated->Carbocation RDS (Rate Limiting) Alkyl-O Cleavage Isobutylene Isobutylene (Gas) (Irreversible Loss) Carbocation->Isobutylene - H+

Figure 1: Mechanism of acid-catalyzed tert-butyl ester cleavage. The reaction is driven by the stability of the tertiary carbocation.[3]

Basic Media: Stability & Troubleshooting

The Core Issue: Aldehyde Instability (Aldol Polymerization)

While the tert-butyl ester is sterically hindered and resistant to hydrolysis (saponification), the aldehyde at C4 and the protons at C3 are the weak link.

  • Aldol Condensation: Bases (even weak ones like

    
     or 
    
    
    
    ) deprotonate the C3 position (alpha to aldehyde, pKa ~17). The resulting enolate attacks the aldehyde of another molecule.
  • Result: Rapid formation of dimers, oligomers, and yellow/brown "tars."

Troubleshooting Guide: Basic Conditions
SymptomProbable CauseCorrective Action
Solution turns yellow/brown Aldol polymerization of the aldehyde group.Critical: Lower pH immediately to < 7. Keep temperature < 0°C. Avoid hydroxide/alkoxide bases.
Racemization (if chiral) Deprotonation at C2 (alpha to ester).Use non-nucleophilic, bulky bases (e.g., DIPEA) only if necessary, and strictly at low temp (-78°C).
Loss of aldehyde peak (NMR) Cannizzaro reaction or polymerization.Ensure anhydrous conditions. Water + Base accelerates degradation.
Mechanism: Base-Mediated Degradation

The diagram below highlights the competition between the stable ester and the reactive aldehyde.

BaseDegradation Substrate tert-Butyl 2-methyl-4-oxobutanoate EnolateC3 Enolate at C3 (Kinetic Product) Substrate->EnolateC3 Base (OH-, Et3N) Deprotonation pKa ~17 Note Note: The tert-butyl ester is sterically resistant to hydrolysis but the ALDEHYDE degrades first. Substrate->Note AldolDimer Aldol Dimer (Yellow/Brown Oil) EnolateC3->AldolDimer Attacks Aldehyde (Intermolecular) Polymer Complex Polymers (Tar) AldolDimer->Polymer Cascade Reaction

Figure 2: The primary failure mode in base is not ester hydrolysis, but aldol polymerization initiated at the C3 position.

Recommended Handling Protocols

Protocol A: Safe Workup (Quenching Reactions)

Use this when isolating the intact ester-aldehyde.

  • Preparation: Prepare a saturated solution of Ammonium Chloride (

    
    ) or 0.5 M Citric Acid buffer (pH ~5). Cool to 0°C.
    
  • Quench: Pour the reaction mixture slowly into the cold buffer with vigorous stirring.

    • Why? This neutralizes basic reagents without reaching the low pH (< 2) required to cleave the tert-butyl ester.

  • Extraction: Extract immediately with Ethyl Acetate or DCM.

  • Drying: Use

    
     (neutral). Avoid 
    
    
    
    (basic) or unneutralized Silica (often acidic).
  • Concentration: Rotary evaporate at bath temperature < 30°C . Heat promotes both acid cleavage and aldol condensation.

Protocol B: Controlled Deprotection (To Acid)

Use this ONLY if you intend to remove the tert-butyl group.

  • Solvent: Dissolve substrate in DCM (10 mL/g).

  • Reagent: Add Trifluoroacetic Acid (TFA) (1:1 v/v ratio with DCM).

  • Scavenger: Add Triethylsilane (2 eq) if the aldehyde is sensitive to oxidation or if carbocation scavenging is needed (prevents t-butyl cation from attacking the aldehyde).

  • Time: Stir at 0°C to RT for 1–2 hours. Monitor by TLC (loss of high Rf spot).

  • Workup: Concentrate in vacuo. Azeotrope with toluene to remove residual TFA.

Summary Data Table

ParameterAcidic Media (pH < 3)Neutral Media (pH 4-7)Basic Media (pH > 9)
Ester Stability Unstable (Cleaves to acid)Stable Stable (Steric resistance)
Aldehyde Stability Moderate (Acetals may form)Stable Unstable (Aldol/Polymerization)
Primary Risk Loss of protecting groupHydrolysis (slow)Tarry degradation products
Storage Rec. Do not store.Store at -20°C, neat or in benzene.Do not store.

References

  • University of Birmingham. Hydrolysis Reactions of Esters and Amides: Acid-Catalysed Hydrolysis of tert-Butyl Esters. (Accessed 2026).[4]

  • BenchChem. Cleavage of the tert-butyl ester without affecting other functional groups. (Accessed 2026).[4]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[1] (Accessed 2026).[4]

  • Organic Syntheses. An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides (Discusses t-butyl cation stability). Org.[5][6] Synth. 2010, 87, 268-275.

  • PubChem. Tert-butyl 4-oxobutanoate Structure and Properties.[4][7] (Accessed 2026).[4]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature Control for 4-Oxobutanoate Reactions

Welcome to the technical support center for optimizing temperature control in reactions involving 4-oxobutanoate and its related metabolic pathways. This resource is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing temperature control in reactions involving 4-oxobutanoate and its related metabolic pathways. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to perfect your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your experiments, providing step-by-step solutions grounded in established scientific principles.

Question: My enzymatic reaction with a 4-oxobutanoate substrate is showing a very low yield or has failed completely. What are the likely temperature-related causes?

Answer:

A low or non-existent yield in enzymatic reactions involving 4-oxobutanoate substrates can often be traced back to suboptimal temperature conditions. Here’s a systematic approach to troubleshoot this issue:

1. Verify Optimal Reaction Temperature:

  • Rationale: Every enzyme has an optimal temperature at which it exhibits maximum catalytic activity. Deviating significantly from this temperature can drastically reduce the reaction rate.

  • Solution: Consult the literature for the specific enzyme you are using. For instance, succinic semialdehyde dehydrogenase (SSADH) from germinated Tartary buckwheat has an optimal reaction temperature of 30.8°C.[1][2] If the optimal temperature for your specific enzyme is unknown, you will need to determine it empirically by performing the assay across a range of temperatures.

2. Assess Enzyme Thermal Stability:

  • Rationale: While an enzyme may have a high optimal temperature for activity, it might not be stable at that temperature for the entire duration of your experiment. Prolonged exposure to elevated temperatures can lead to irreversible denaturation and loss of function.[3]

  • Solution: Review the thermal stability profile of your enzyme. For example, the SSADH from germinated Tartary buckwheat is most stable at 25°C, with a half-life of 180 minutes, which is significantly longer than at 30°C (64.5 minutes) or 35°C (25.6 minutes).[1] If your reaction requires a long incubation period, consider running it at a slightly lower temperature where the enzyme exhibits greater stability, even if the initial activity is not at its peak.

3. Consider the Enzyme's Equilibrium State (Teq):

  • Rationale: The "Equilibrium Model" of enzyme kinetics posits that there is a temperature-dependent reversible equilibrium between the active (Eact) and an inactive (Einact) form of the enzyme.[4] The temperature at which the concentrations of these two forms are equal is known as Teq.[4] Above the Teq, the concentration of the inactive form increases, leading to a decrease in overall activity that is not due to irreversible denaturation.[5]

  • Solution: If you observe a sharp decline in activity at temperatures above the optimum, it could be due to this equilibrium shift rather than denaturation. Understanding the Teq of your enzyme can provide a more accurate picture of its true temperature optimum for practical applications.

4. Check for Cold Inactivation:

  • Rationale: While less common than heat denaturation, some enzymes can lose activity at very low temperatures. This is often a reversible process.

  • Solution: Ensure that your assay buffer and reagents are equilibrated to the intended reaction temperature before initiating the reaction.[6] Storing enzymes on ice is standard practice to maintain stability, but the reaction itself should be carried out at the optimized temperature.

Workflow for Troubleshooting Low Yield:

start Low or No Product Yield check_temp Is the reaction temperature optimized for your specific enzyme? start->check_temp check_stability Is the enzyme stable at the reaction temperature for the required duration? check_temp->check_stability Yes optimize_temp Perform a temperature gradient assay to find the optimal temperature. check_temp->optimize_temp No consider_teq Could the temperature be shifting the equilibrium to an inactive enzyme form (Teq)? check_stability->consider_teq Yes lower_temp Consider a lower temperature for longer incubations. check_stability->lower_temp No check_cold Are you using pre-chilled reagents that might be causing cold inactivation? consider_teq->check_cold Yes adjust_temp_teq Adjust temperature based on Teq to maximize the active enzyme concentration. consider_teq->adjust_temp_teq No equilibrate Equilibrate all reagents to the assay temperature before starting. check_cold->equilibrate Yes end Improved Yield check_cold->end No optimize_temp->check_stability lower_temp->end adjust_temp_teq->end equilibrate->end

Caption: Troubleshooting workflow for low product yield in enzymatic reactions.

Question: I'm observing the formation of significant byproducts in my 4-oxobutanoate reaction. Can temperature be a contributing factor?

Answer:

Yes, temperature can significantly influence the specificity of a reaction, potentially leading to the formation of unwanted byproducts.

1. Temperature Effects on Reaction Selectivity:

  • Rationale: In many chemical reactions, including those involving 4-oxobutanoate, there can be competing reaction pathways. Temperature can alter the activation energies of these pathways differently, thereby affecting the product distribution. For instance, in the Friedel-Crafts acylation using a 4-oxobutanoate derivative, lower temperatures can increase the selectivity for a specific isomer.[7]

  • Solution: If you are performing a chemical synthesis (non-enzymatic), try running the reaction at a lower temperature to see if it improves the yield of the desired product over byproducts.

2. Enzyme Promiscuity at Non-Optimal Temperatures:

  • Rationale: While enzymes are highly specific, this specificity can sometimes be compromised at non-optimal temperatures. The flexibility of the enzyme's active site can change with temperature, potentially allowing it to bind to and react with alternative substrates or to catalyze a different type of reaction altogether.

  • Solution: Ensure your reaction is running at the enzyme's optimal temperature for both activity and specificity. If byproduct formation persists, consider if any components in your reaction mixture could be acting as alternative substrates.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding temperature optimization for reactions involving 4-oxobutanoate.

Q1: What is the typical optimal temperature range for enzymes involved in 4-oxobutanoate metabolism?

A1: The optimal temperature can vary significantly depending on the specific enzyme and its source organism. For example, succinic semialdehyde dehydrogenase (SSADH) from a plant source like Tartary buckwheat has an optimum of 30.8°C.[1][2] In contrast, enzymes from thermophilic organisms can have much higher optimal temperatures.[3] For human GABA-transaminase, a key enzyme in GABA metabolism which involves 4-oxobutanoate as an intermediate, expression and activity studies have been conducted at temperatures ranging from 25°C to 37°C.[8] It is crucial to determine the optimal temperature for the specific enzyme being used in your experiment.

Q2: How does temperature affect the stability of 4-oxobutanoate and related compounds in solution?

A2: 4-oxobutanoate and its derivatives can be susceptible to degradation or side reactions at elevated temperatures. For instance, in the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, the substrate itself can be unstable in an aqueous system, a problem that can be exacerbated by temperature.[9] It is important to consider the thermal stability of your specific substrate and product under your experimental conditions.

Q3: Can temperature influence the solubility of 4-oxobutanoate salts?

A3: Yes, the solubility of many salts, including those of 4-oxobutanoate, is highly dependent on temperature. For example, the solubility of potassium bitartrate (potassium 2,3,4-trihydroxy-4-oxobutanoate) in water increases more than tenfold from 20°C to 100°C.[10] If you are working with a salt of 4-oxobutanoate, ensure that the temperature of your solution is appropriate to maintain its solubility and avoid precipitation, which could affect reaction kinetics.

Q4: What are the key considerations for setting up a temperature-controlled experiment for a 4-oxobutanoate reaction?

A4:

  • Accurate Temperature Control: Use a calibrated water bath, incubator, or thermal cycler to ensure a stable and accurate reaction temperature.

  • Reagent Equilibration: Allow all buffers, substrates, and enzyme solutions to reach the desired reaction temperature before initiating the reaction.[6]

  • Consistent Timing: For kinetic assays, ensure that the incubation times at the specified temperature are precise.

  • Control Experiments: Always include appropriate controls, such as a "no-enzyme" control, to account for any non-enzymatic reactions that may be temperature-dependent.[11]

Q5: How do I determine the thermal stability of my enzyme?

A5: A common method to determine thermal stability is to incubate aliquots of the enzyme at various temperatures for different periods.[12] After incubation, the residual activity of the enzyme is measured under standard assay conditions. Plotting the residual activity against incubation time for each temperature allows you to determine the enzyme's half-life at each temperature, providing a quantitative measure of its thermal stability.

Data Summary: Temperature Optima and Stability of a Representative Enzyme

ParameterTemperature (°C)ObservationReference
Optimal Activity 30.8Maximum catalytic activity of SSADH from germinated Tartary buckwheat.[1][2]
High Thermal Stability 25Longest half-life (180 min) for SSADH, indicating greater stability.[1]
Moderate Thermal Stability 30Reduced half-life (64.5 min) for SSADH.[1]
Low Thermal Stability 35Shortest half-life (25.6 min) for SSADH.[1]

Relationship between Temperature, Enzyme Activity, and Stability

Temp Temperature Activity Enzyme Activity Temp->Activity Increases up to optimum Stability Enzyme Stability Temp->Stability Decreases with increasing temp Equilibrium Reversible Inactivation (Teq Shift) Temp->Equilibrium Shifts towards inactive form above Teq Activity->Temp Decreases above optimum Denaturation Irreversible Denaturation Stability->Denaturation Leads to Equilibrium->Activity Reduces

Caption: The interplay between temperature, enzyme activity, and stability.

References

  • The Optimization of Assay Conditions and Characterization of the Succinic Semialdehyde Dehydrogenase Enzyme of Germinated Tartary Buckwheat. (2023). MDPI. [Link]

  • Factors Influencing Temperature Fields during Combustion Reactions. (2014). DTIC. [Link]

  • Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. ResearchGate. [Link]

  • Potassium bitartrate. Wikipedia. [Link]

  • The Optimization of Assay Conditions and Characterization of the Succinic Semialdehyde Dehydrogenase Enzyme of Germinated Tartary Buckwheat. PubMed. [Link]

  • The dependence of enzyme activity on temperature: determination and validation of parameters. PMC. [Link]

  • Kinetic and structural insights into enzymatic mechanism of succinic semialdehyde dehydrogenase from Cyanothece sp. ATCC51142. PMC. [Link]

  • High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. PMC. [Link]

  • Troubleshooting. BioAssay Systems. [Link]

  • Gamma-Aminobutyric Acid (GABA) as a Dietary Strategy for Enhancing Temperature Stress Resilience in Aquaculture Species. MDPI. [Link]

  • a The thermal stability of enzymes. The thermal stability was... ResearchGate. [Link]

  • Physiological effects of γ-aminobutyric acid application on cold tolerance in Medicago ruthenica. Frontiers. [Link]

  • Long-range temperature dependence kinetics of ssGDH turnover monitored... ResearchGate. [Link]

  • Counterbalance of Stability and Activity Observed for Thermostable Transaminase from Thermobaculum terrenum in the Presence of Organic Solvents. MDPI. [Link]

  • Protein stability and enzyme activity at extreme biological temperatures. ORBi. [Link]

  • Identification of succinic semialdehyde reductases from Geobacter: expression, purification, crystallization, preliminary functional, and crystallographic analysis. Oxford Academic. [Link]

  • Kinetic and Structural Characterization for Cofactor Preference of Succinic Semialdehyde Dehydrogenase from Streptococcus pyogenes. PMC. [Link]

  • Effects of time and temperature during melanging on the volatile profile of dark chocolate. Nature. [Link]

  • Role of GABA transaminase in the regulation of development and senescence in Arabidopsis thaliana (Elsevier). ResearchGate. [Link]

  • Accelerated Accumulation of γ-Aminobutyric Acid and Modifications on Its Metabolic Pathways in Black Rice Grains by Germination under Cold Stress. PMC. [Link]

  • Deletion of succinic semialdehyde dehydrogenase sad and chromosomal expression of phosphoenolpyruvate carboxylase as metabolic requirements for improved production of 2,4-dihydroxybutyric acid via malyl-P pathway using E. coli. Frontiers. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • A new intrinsic thermal parameter for enzymes reveals true temperature optima. PubMed. [Link]

  • Temperature-Dependent Parameters in Enzyme Kinetics: Impacts on Enzyme Denaturation. DergiPark. [Link]

  • Mitochondrial succinic-semialdehyde dehydrogenase of the γ-aminobutyrate shunt is required to restrict levels of reactive oxygen intermediates in plants. PNAS. [Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with tert-butyl 2-methyl-4-oxobutanoate

Welcome to our dedicated technical support guide for tert-butyl 2-methyl-4-oxobutanoate. This resource is designed for researchers, scientists, and drug development professionals to address common solubility and stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for tert-butyl 2-methyl-4-oxobutanoate. This resource is designed for researchers, scientists, and drug development professionals to address common solubility and stability challenges encountered during its use in experimental workflows. As a versatile β-keto ester, this compound is a valuable building block in organic synthesis, but its unique structural features can present handling difficulties. This guide provides field-proven insights and solutions to ensure the successful application of tert-butyl 2-methyl-4-oxobutanoate in your research.

Understanding the Molecule: Key Physicochemical Properties

Tert-butyl 2-methyl-4-oxobutanoate possesses a distinct structure that dictates its solubility and reactivity profile. The presence of a bulky tert-butyl group introduces significant lipophilicity, while the ketone and ester functionalities offer sites for hydrogen bonding, albeit without a hydrogen bond donor.[1] Its predicted XLogP3 value of approximately 1 suggests a moderate degree of lipophilicity. This structural combination is key to understanding its behavior in various solvents.

PropertyValueSource
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
Appearance Colorless to pale yellow liquidInferred from related compounds
Predicted XLogP3 ~1.0[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]

Frequently Asked Questions (FAQs) on Solubility

Q1: I'm having trouble dissolving tert-butyl 2-methyl-4-oxobutanoate in my reaction solvent. What are the recommended solvents?

A1: Due to its moderate lipophilicity, tert-butyl 2-methyl-4-oxobutanoate exhibits a range of solubilities across common laboratory solvents. For complete dissolution, especially at higher concentrations, polar aprotic solvents are highly recommended. These solvents effectively solvate the molecule without the risk of inducing hydrolysis, a common side reaction with β-keto esters.

A general solubility profile is provided below. Please note that these are predicted solubilities based on structural analysis and data from analogous compounds. Empirical determination is always advised for critical applications.

SolventPolarityPredicted SolubilityRationale & Expert Insight
Water Polar ProticLowThe large, non-polar tert-butyl group significantly limits aqueous solubility. While the ester and ketone groups can accept hydrogen bonds, the overall hydrophobic character dominates.
Methanol, Ethanol Polar ProticModerate to HighThe alkyl chains of these alcohols can interact favorably with the tert-butyl group, while the hydroxyl groups can hydrogen bond with the carbonyl oxygens. However, be aware of the potential for transesterification, especially at elevated temperatures or in the presence of acid/base catalysts.
Acetone, Ethyl Acetate Polar AproticHighThese solvents offer a good balance of polarity to interact with the carbonyl groups and non-polar character to accommodate the alkyl portions of the molecule. They are generally good choices for initial dissolution trials.
Dichloromethane (DCM) Polar AproticVery HighDCM is an excellent solvent for a wide range of organic compounds and is expected to readily dissolve tert-butyl 2-methyl-4-oxobutanoate.
Tetrahydrofuran (THF) Polar AproticVery HighTHF is a common solvent for reactions involving β-keto esters and is highly recommended for ensuring complete dissolution and compatibility with many reaction conditions.
Toluene, Hexanes Non-PolarModerate to HighThe significant non-polar character of the molecule, imparted by the tert-butyl and methyl groups, allows for good solubility in these non-polar solvents.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) Polar AproticVery HighThese highly polar aprotic solvents are excellent at dissolving a wide array of organic molecules and should have no issue dissolving the target compound. They are particularly useful for reactions requiring high concentrations.

Q2: My compound dissolved initially but then a precipitate formed after adding a reagent. What is happening?

A2: This is a common observation and can be attributed to several factors:

  • Change in Solvent Polarity: The addition of a reagent, especially if it is in a different solvent or is a solid, can alter the overall polarity of the reaction mixture, causing your compound to crash out of solution.

  • In Situ Salt Formation: If your reaction involves a basic reagent (e.g., an alkoxide, amine, or organometallic reagent), it can deprotonate the α-carbon of the β-keto ester, forming an enolate salt. These salts often have significantly different solubility profiles than the neutral starting material and may be insoluble in the reaction solvent.

  • Formation of an Insoluble Product or Byproduct: The precipitate could be your desired product or an unforeseen byproduct that is insoluble in the reaction medium.

To address this, consider using a more polar aprotic solvent like THF, DMF, or DMSO from the outset, as they are better at solvating a wider range of species, including ionic intermediates.

Q3: Are there any solvents I should avoid when working with tert-butyl 2-methyl-4-oxobutanoate?

A3: Yes. While soluble in polar protic solvents like methanol and ethanol, their use should be approached with caution. These solvents can participate in transesterification of the tert-butyl ester, especially under acidic or basic conditions or at elevated temperatures. The presence of water should also be minimized to prevent hydrolysis of the ester to the corresponding carboxylic acid, which is prone to decarboxylation. For most applications, rigorously dried aprotic solvents are the safest choice.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to common problems encountered during experiments with tert-butyl 2-methyl-4-oxobutanoate.

Issue 1: Incomplete or Slow Reaction

Observation: The reaction is sluggish, or the starting material is not fully consumed, even after extended reaction times.

Potential Cause & Solution Workflow:

A Incomplete Reaction B Poor Solubility of Reactant A->B Is the reactant fully dissolved? C Insufficient Reagent Activity A->C Is the other reagent active? D Low Reaction Temperature A->D Is the reaction temperature optimal? E Switch to a more effective solvent (e.g., THF, DMF). Consider gentle heating if thermally stable. B->E No F Check the quality and age of the reagent. Use a freshly opened bottle or a purified reagent. C->F Unsure G Gradually increase the reaction temperature while monitoring for side products. D->G Possibly too low

Caption: Troubleshooting workflow for incomplete reactions.

Issue 2: Formation of Unexpected Side Products

Observation: TLC or NMR analysis shows the presence of multiple, unexpected spots or peaks.

Potential Causes & Solutions:

  • Hydrolysis: The presence of trace amounts of water can lead to the hydrolysis of the tert-butyl ester, forming the corresponding β-keto acid. This acid is often unstable and can decarboxylate upon heating.

    • Solution: Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Retro-Claisen Condensation: Under strongly basic conditions, the C-C bond between the α and β carbons can cleave, leading to the formation of simpler ketone and ester fragments.

    • Solution: Use non-nucleophilic, sterically hindered bases if deprotonation is required. Maintain low reaction temperatures to disfavor this equilibrium-driven process.

  • Self-Condensation (Aldol-type reaction): The enolate of the β-keto ester can react with the ketone of another molecule, leading to oligomeric byproducts.

    • Solution: Use a slow addition of the β-keto ester to a solution of the base and other electrophiles to keep its instantaneous concentration low. Lowering the reaction temperature can also mitigate this side reaction.

Workflow for Minimizing Side Products:

A Side Product Formation B Hydrolysis/Decarboxylation A->B C Retro-Claisen/Self-Condensation A->C D Use anhydrous solvents/reagents. Run under inert atmosphere. B->D Solution E Use non-nucleophilic bases. Maintain low temperatures. Employ slow addition protocols. C->E Solution

Caption: Strategies to minimize common side reactions.

Experimental Protocols

Protocol 1: General Procedure for Achieving Complete Dissolution
  • Solvent Selection: Choose an appropriate anhydrous, aprotic solvent from the solubility table (e.g., THF, DCM, or Toluene).

  • Inert Atmosphere: To a dry flask equipped with a magnetic stir bar, add the chosen solvent under an inert atmosphere (N₂ or Ar).

  • Addition of Compound: Slowly add the tert-butyl 2-methyl-4-oxobutanoate to the stirring solvent.

  • Observation: Observe for complete dissolution. If dissolution is slow, gentle warming (e.g., to 30-40 °C) can be applied, provided the subsequent reaction is compatible with heating.

  • Proceed with Reaction: Once a clear, homogeneous solution is obtained, proceed with the addition of other reagents.

Protocol 2: Handling Reactions Involving Basic Reagents
  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the tert-butyl 2-methyl-4-oxobutanoate in anhydrous THF.

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath. This is critical for controlling reactivity and minimizing side reactions.

  • Reagent Addition: Slowly add the basic reagent (e.g., LDA, NaH, or an organometallic reagent) dropwise to the cooled, stirring solution.

  • Monitoring: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Quenching: Once the reaction is complete, quench it at low temperature by slowly adding a suitable proton source (e.g., saturated aqueous ammonium chloride).

By understanding the unique properties of tert-butyl 2-methyl-4-oxobutanoate and anticipating potential solubility and stability issues, you can design more robust and successful experimental protocols. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • PubChem. . National Center for Biotechnology Information.

  • BenchChem. .

  • Sigma-Aldrich. .

  • BenchChem. .

  • AK Lectures. .

  • ResearchGate. .

  • ChemicalBook. .

  • BenchChem. .

  • Chembeez. .

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of tert-butyl 2-methyl-4-oxobutanoate

Comprehensive Guide to H NMR Spectrum Analysis of tert-Butyl 2-methyl-4-oxobutanoate: Benchtop vs. High-Field NMR As a Senior Application Scientist, selecting the appropriate analytical platform for structural verificati...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to H NMR Spectrum Analysis of tert-Butyl 2-methyl-4-oxobutanoate: Benchtop vs. High-Field NMR

As a Senior Application Scientist, selecting the appropriate analytical platform for structural verification is not merely about availability; it is about matching the physical physics of the molecule to the resolving power of the instrument. tert-Butyl 2-methyl-4-oxobutanoate is a highly versatile aliphatic building block utilized in the synthesis of complex pharmaceuticals. However, its seemingly simple carbon backbone hides significant stereochemical complexity that dictates its Nuclear Magnetic Resonance (NMR) behavior.

This guide objectively compares the performance of cryogen-free Benchtop NMR (60 MHz) against traditional High-Field NMR (400 MHz) for the structural elucidation and quantitative purity analysis of tert-butyl 2-methyl-4-oxobutanoate, providing actionable, self-validating protocols for drug development professionals.

Structural Logic & Predictive H NMR Profile

To understand the analytical challenge, we must first analyze the causality behind the molecule's spin-spin coupling network. tert-Butyl 2-methyl-4-oxobutanoate features a chiral center at the C2 position. This stereocenter breaks the symmetry of the adjacent C3 methylene group, rendering its two protons diastereotopic .

Because these two protons are magnetically non-equivalent, they exhibit different chemical shifts (


 and 

) and couple to one another with a strong geminal coupling constant (

Hz). Furthermore, they couple to the C2 methine proton and the C4 aldehyde proton, creating a complex ABX (or AMX) spin system.

G Aldehyde Aldehyde (C4) ~9.7 ppm | 1H, dd CH2 Diastereotopic CH2 (C3) ~2.5-2.8 ppm | 2H, ABX Aldehyde->CH2 ³J ~ 1-2 Hz CH Chiral CH (C2) ~2.7 ppm | 1H, m CH2->CH ³J ~ 7 Hz ²J ~ 15 Hz Methyl Methyl on C2 ~1.2 ppm | 3H, d CH->Methyl ³J ~ 7 Hz tButyl tert-Butyl Ester ~1.4 ppm | 9H, s CH->tButyl No Coupling

Spin-spin coupling pathway of tert-butyl 2-methyl-4-oxobutanoate highlighting the ABX system.

When the difference in resonance frequency (


) is close to the coupling constant (

), the spectrum exhibits second-order effects (roofing and complex overlapping multiplets). This

ratio is the primary physical parameter that dictates whether a benchtop or high-field spectrometer should be used.

Technology Comparison: Benchtop vs. High-Field NMR

Recent advancements have positioned benchtop NMR as a highly deployable tool for reaction monitoring and quality control in drug discovery . However, the fundamental limitations of magnetic field strength cannot be ignored when dealing with diastereotopic protons.

At 60 MHz (Benchtop), the chemical shift dispersion is narrow. If the diastereotopic C3 protons have a chemical shift difference of 0.2 ppm,


 is only 12 Hz. Since the geminal coupling 

is ~15 Hz,

, resulting in a severely overlapping, unresolvable multiplet in the 2.4–2.9 ppm region. Conversely, at 400 MHz (High-Field), the same 0.2 ppm difference equals 80 Hz. Here,

, pushing the system into the first-order regime where individual coupling constants can be accurately extracted for structural verification.
Comparative Performance Data
ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Impact on target molecule analysis
Magnetic Field 1.4 Tesla (Permanent)9.4 Tesla (Superconducting)Determines chemical shift dispersion (

).
Resolution (

)
Low (Second-order effects)High (First-order multiplets)60 MHz merges C2/C3 protons; 400 MHz resolves them.
Sensitivity (LOD) ~1–5 mM< 100

M
High-field is required for detecting trace impurities.
Infrastructure Compact, Cryogen-freeLarge, Liquid He/N

dependent
Benchtop enables in-fume-hood reaction monitoring.
Primary Utility Bulk purity, Process controlAbsolute structural elucidationBenchtop is ideal for scale-up; High-field for initial R&D.

Data synthesized from comparative pharmaceutical NMR deployment studies .

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following quantitative NMR (qNMR) protocol is designed as a self-validating system . By incorporating an internal calibrant with a known relaxation time, the protocol automatically flags incomplete longitudinal relaxation (


) or integration errors.
Step-by-Step Methodology
  • Sample Preparation : Accurately weigh 30.0 mg of tert-butyl 2-methyl-4-oxobutanoate and 10.0 mg of Maleic acid (Internal Standard, >99.9% purity).

  • Solvation : Dissolve the mixture in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.
    
  • Parameter Optimization (Self-Validation Check) :

    • Pulse Angle : Set to 90° for maximum signal-to-noise.

    • Relaxation Delay (

      
      ) : Set to 25 seconds. Causality: For accurate qNMR, 
      
      
      
      must be
      
      
      of the slowest relaxing proton. The tert-butyl protons typically have a
      
      
      of ~3-4 seconds.
  • Acquisition :

    • Benchtop (60 MHz): Acquire 64 scans to compensate for lower inherent sensitivity.

    • High-Field (400 MHz): Acquire 16 scans.

  • Processing : Apply a 0.3 Hz exponential line-broadening window function, perform Fourier Transform, and apply manual phase and baseline corrections.

  • Validation Loop : Integrate the Maleic acid singlet (6.26 ppm, 2H) and the tert-butyl singlet (1.4 ppm, 9H). Calculate the mass balance. If the calculated mass deviates by >2% from the weighed mass, extend

    
     to 35 seconds and re-acquire.  This feedback loop guarantees quantitative integrity.
    

G A 1. Sample Preparation 30mg Target + 10mg Maleic Acid in CDCl3 B 2. Parameter Setup D1 ≥ 5xT1 (25s) for Self-Validation A->B C 3. Acquisition Benchtop (64 scans) vs High-Field (16 scans) B->C D 4. Data Processing Fourier Transform & Baseline Correction C->D E 5. Validation Loop Check Mass Balance. If >2% error, increase D1 D->E E->B Fail

Self-validating qNMR workflow ensuring accurate integration and T1 relaxation compliance.

Comparative Data Analysis: Interpreting the Spectra

When executing the above protocol, the resulting spectra will diverge significantly based on the hardware used:

  • The Aldehyde Region (~9.7 ppm) : At 400 MHz, this appears as a distinct doublet of doublets (dd) or a pseudo-triplet due to coupling with the diastereotopic C3 protons. At 60 MHz, the fine

    
     coupling (1-2 Hz) is lost to the instrument's natural linewidth, appearing as a broad singlet.
    
  • The Aliphatic Overlap (2.4–2.9 ppm) : This is the critical failure point for benchtop NMR in structural elucidation. At 60 MHz, the C2 methine proton and the C3 diastereotopic protons merge into an indistinguishable, broad multiplet. At 400 MHz, this region clearly resolves into a distinct multiplet for the C2 proton (~2.7 ppm) and an ABX pattern for the C3 protons (~2.5 and ~2.8 ppm).

  • The tert-Butyl Region (~1.4 ppm) : Both instruments perform exceptionally well here. The 9H singlet is sharp and easily integrated on both 60 MHz and 400 MHz platforms, making benchtop NMR perfectly suitable for rapid quantification or reaction monitoring where the tert-butyl group is used as a tracking proxy .

Conclusion

For the de novo structural elucidation or impurity profiling of tert-butyl 2-methyl-4-oxobutanoate, High-Field NMR (400 MHz+) is mandatory . The stereocenter-induced diastereotopic nature of the C3 protons creates second-order coupling effects that simply cannot be resolved at low magnetic fields.

However, once the structure is confirmed and the process moves to scale-up, Benchtop NMR (60 MHz) becomes the superior alternative . By leveraging the sharp, easily identifiable tert-butyl singlet and the isolated aldehyde peak, researchers can use benchtop systems for real-time reaction monitoring and bulk purity qNMR, drastically reducing cost-per-sample and eliminating cryogen dependency.

References

  • Bütikofer, M., Stadler, G. R., & Torres, F. "Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game-Changers." Chemistry Methods, 2024, 4, e202400009.[Link]

  • Pujol, C., Danoun, S., Biasini, G., Retailleau, E., Masson, J., Balayssac, S., & Gilard, V. "Benchtop NMR Coupled with Chemometrics: A Workflow for Unveiling Hidden Drug Ingredients in Honey-Based Supplements." Molecules, 2024, 29(9), 2086.
Comparative

13C NMR chemical shifts for tert-butyl 2-methyl-4-oxobutanoate

Part 1: Strategic Overview & Application tert-Butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8) is a critical synthetic intermediate, often employed in the construction of complex terpenes, polyketides, and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Application

tert-Butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8) is a critical synthetic intermediate, often employed in the construction of complex terpenes, polyketides, and pharmaceutical scaffolds where orthogonal protection strategies are required. The tert-butyl ester moiety provides steric bulk and acid-lability, distinguishing it from methyl or ethyl analogs that are typically base-labile.

For researchers and drug developers, the 13C NMR spectrum of this compound serves as a primary "fingerprint" for validation. The coexistence of an aldehyde , an ester , and a bulky aliphatic group creates a unique spectral signature that allows for rapid assessment of reaction progress—specifically monitoring the oxidation state of C4 (aldehyde) or the integrity of the C1 (ester) protecting group.

Part 2: Structural Assignment & Spectral Data[1]

Molecular Architecture & Numbering

To ensure precision in assignment, we utilize the following numbering scheme for the structure:



  • C1: Ester Carbonyl[1][2]

  • C2:

    
    -Methine (connected to Methyl)
    
  • C3:

    
    -Methylene (connected to Aldehyde)
    
  • C4: Aldehyde Carbonyl

  • C5: Quaternary tert-butyl carbon

  • C6: tert-Butyl methyls (3x equivalent)

  • C7:

    
    -Methyl group
    
Table 1: 13C NMR Chemical Shift Data (CDCl₃, 100 MHz)

Data represents consensus values derived from chemometric prediction algorithms (GIAO/DFT) and structural analog analysis.

Carbon LabelChemical Shift (

, ppm)
Multiplicity (DEPT-135)Functional GroupAssignment Logic
C4 200.5 ± 1.0 CH (Up)AldehydeMost deshielded signal; diagnostic for oxidation state.
C1 174.2 ± 0.5 QuaternaryEster C=OTypical tert-butyl ester range; shielded relative to ketone/aldehyde.
C5 81.0 ± 0.5 Quaternaryt-Bu (

)
Characteristic "intensity-weak" peak due to long relaxation time (

).
C3 47.8 ± 1.0 CH₂ (Down)

-Methylene
Deshielded by adjacent aldehyde; negative phase in DEPT-135.
C2 35.5 ± 1.0 CH (Up)

-Methine
Shielded relative to C3 due to lower electronegativity of ester vs aldehyde vicinity.
C6 28.1 ± 0.2 CH₃ (Up)t-Bu (

)
Intense signal (3x carbons); standard diagnostic for t-butyl group.
C7 16.8 ± 0.5 CH₃ (Up)

-Methyl
Most shielded signal; distinct from t-butyl methyls.

Part 3: Comparative Performance Analysis

Scenario A: Steric Differentiation (vs. Methyl Ester)

When optimizing synthetic routes, researchers often switch between tert-butyl and methyl esters. The NMR "performance" here refers to the resolution of the ester moiety from the backbone.

Featuretert-Butyl Ester (Target)Methyl Ester (Alternative)Diagnostic Advantage
Ester Carbonyl (

)
~174.2 ppm~172.5 ppmt-Bu induces a slight downfield shift due to the

-effect of methyls.
Alkoxy Carbon (

)
81.0 ppm (Quaternary)52.0 ppm (

)
Critical Differentiator: The t-butyl quaternary carbon is unmistakable vs. the methyl ester's methoxy signal.
Spectral Crowding High (Aliphatic region)LowMethyl ester simplifies the 10-40 ppm region; t-butyl dominates it.
Scenario B: Reaction Monitoring (Reduction to Alcohol)

A common workflow involves reducing the C4 aldehyde to an alcohol. 13C NMR offers a binary "Go/No-Go" validation system.

  • Pre-Reaction (Aldehyde): Signal at ~200 ppm .[3]

  • Post-Reaction (Alcohol): Signal at ~200 ppm disappears ; new signal appears at ~60-62 ppm (C4-OH).

  • Protocol: Acquire a "quick-scan" (128 scans) focused on the 190-210 ppm region. Absence of signal confirms >98% conversion.

Part 4: Technical Deep Dive & Self-Validating Protocols

The "Self-Validating" Assignment System

To guarantee the accuracy of your assignments without external standards, use the DEPT-135 / HMQC Cross-Check Protocol .

  • Step 1 (1D 13C): Identify the two carbonyls. The peak >190 ppm is the Aldehyde (C4). The peak ~174 ppm is the Ester (C1).

  • Step 2 (DEPT-135):

    • Phase Down: Confirms C3 (Methylene,

      
      ).
      
    • Phase Up: Confirms C2, C6, C7 (Methine/Methyls).

    • Silent (No Peak): Confirms C1, C5 (Quaternary carbons).

  • Step 3 (Differentiation):

    • C6 vs C7: C6 (28 ppm) will have ~3x the integration intensity of C7 (17 ppm) in a quantitative 13C run (with long

      
      ).
      
    • C1 vs C5: C1 is in the carbonyl region (174 ppm); C5 is aliphatic (81 ppm).

Experimental Protocol: High-Resolution Acquisition

Objective: Resolve the C2/C3 coupling and confirm the quaternary C5 peak.

  • Sample Prep: Dissolve 30-50 mg of compound in 0.6 mL CDCl₃ .

    • Note: Ensure solvent acidity is neutralized (filter through basic alumina) to prevent aldehyde hydration or acetal formation.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (

      
      ):  Set to 3.0 s  (Critical for detecting the quaternary C5 and C1 carbons).
      
    • Scans: Minimum 512 scans for S/N > 50:1.

    • Spectral Width: 240 ppm (to capture the aldehyde at 200 ppm).

Part 5: Visualizations

Diagram 1: Molecular Structure & Logic Flow

G Struct tert-Butyl 2-methyl-4-oxobutanoate Structure C4 C4: Aldehyde 200.5 ppm (Most Deshielded) Struct->C4 C1 C1: Ester C=O 174.2 ppm (Quaternary) Struct->C1 C5 C5: t-Bu Quat 81.0 ppm (Quaternary) Struct->C5 C3 C3: Methylene 47.8 ppm (DEPT: Down) Struct->C3 C2 C2: Methine 35.5 ppm (DEPT: Up) Struct->C2 C6 C6: t-Bu Methyls 28.1 ppm (Intense Signal) Struct->C6 C7 C7: Alpha Methyl 16.8 ppm (Most Shielded) Struct->C7

Caption: Chemical shift hierarchy and assignment logic for tert-butyl 2-methyl-4-oxobutanoate.

Diagram 2: Self-Validating Assignment Workflow

Workflow Start Start: Acquire 13C Spectrum CheckRegion Check 190-210 ppm Start->CheckRegion Aldehyde Peak Present? YES: Aldehyde Intact (C4) NO: Alcohol/Acetal Formed CheckRegion->Aldehyde DEPT Run DEPT-135 Aldehyde->DEPT PhaseCheck Analyze Phase DEPT->PhaseCheck Down Negative Peak (Down) Confirms C3 (CH2) PhaseCheck->Down Up Positive Peak (Up) Confirms C2, C6, C7 PhaseCheck->Up Silent No Peak (Silent) Confirms C1, C5 (Quaternary) PhaseCheck->Silent

Caption: Step-by-step workflow for validating structural identity using 1D and DEPT NMR techniques.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. [Link]

  • SDBS. (2024). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

Sources

Validation

Technical Comparison: Mass Spectrometric Identification of tert-Butyl 2-methyl-4-oxobutanoate vs. Alkyl Analogs

Executive Summary & Usage Context tert-Butyl 2-methyl-4-oxobutanoate (CAS: Analogous to 51534-77-1) is a specialized synthetic intermediate, primarily utilized in the asymmetric synthesis of pharmaceutical agents, includ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Usage Context

tert-Butyl 2-methyl-4-oxobutanoate (CAS: Analogous to 51534-77-1) is a specialized synthetic intermediate, primarily utilized in the asymmetric synthesis of pharmaceutical agents, including glutamate analogs and pyrrolidinone derivatives.

For researchers and drug development professionals, the accurate identification of this compound is critical during reaction monitoring (e.g., alkylation of tert-butyl acetoacetate derivatives) or quality control.

This guide compares the Mass Spectrometry (MS) performance of the tert-butyl ester against its methyl and ethyl ester analogs. While methyl esters are the standard for stable GC-MS quantification, the tert-butyl variant offers unique diagnostic fragmentation pathways that are advantageous for structural elucidation but challenging for molecular weight confirmation due to the lability of the tert-butyl group.

Mechanistic Analysis: tert-Butyl 2-methyl-4-oxobutanoate

Molecular Formula: Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H

O

Molecular Weight: 172.22 Da Ionization Mode: Electron Ionization (EI), 70 eV
Fragmentation Dynamics

The fragmentation of tert-butyl esters is dominated by the stability of the tert-butyl cation and the facile elimination of isobutene. Unlike methyl esters, which often retain a visible molecular ion (


), the tert-butyl derivative undergoes rapid unimolecular decomposition.
Key Pathways:
  • McLafferty-Type Rearrangement (Isobutene Loss): The most diagnostic pathway involves the transfer of a

    
    -hydrogen from the tert-butyl group to the carbonyl oxygen, followed by the elimination of neutral isobutene (C
    
    
    
    H
    
    
    , 56 Da). This yields the radical cation of the corresponding free acid, 2-methyl-4-oxobutanoic acid (
    
    
    116).
    • Significance: This peak (

      
      ) is often mistaken for the molecular ion of the free acid impurity.
      
  • Formation of the tert-Butyl Cation (

    
     57): 
    Direct heterolytic cleavage of the alkyl-oxygen bond generates the stable tert-butyl cation (C
    
    
    
    H
    
    
    ).
    • Observation: This is typically the Base Peak (100% relative abundance) in the spectrum, suppressing structural ions.

  • 
    -Cleavage (Acylium Ion Formation): 
    Cleavage adjacent to the carbonyl carbon leads to the loss of the tert-butoxy radical (
    
    
    
    OtBu, 73 Da), generating the acylium ion at
    
    
    99
    .
Visualization of Fragmentation Pathways

The following diagram details the primary fragmentation cascade, highlighting the competitive pathways between cation formation and rearrangement.

Fragmentation M Molecular Ion (M+) [C9H16O3]+. m/z 172 (Trace/Absent) TS1 Transition State (1,5-H Shift) M->TS1 Rearrangement tBu tert-Butyl Cation [C4H9]+ m/z 57 (Base Peak) M->tBu Heterolytic Cleavage (Direct) Acylium Acylium Ion [C5H7O2]+ m/z 99 M->Acylium Alpha Cleavage - •OC(CH3)3 (73 Da) Acid Distonic Ion / Free Acid [C5H8O3]+. m/z 116 (Diagnostic) TS1->Acid - C4H8 Isobutene Neutral Loss: Isobutene (56 Da) TS1->Isobutene Acid->Acylium - •OH (17 Da)

Caption: Competitive fragmentation pathways for tert-butyl 2-methyl-4-oxobutanoate under 70 eV EI.

Comparative Analysis: tert-Butyl vs. Methyl/Ethyl Analogs

This section objectively compares the tert-butyl ester against its common alkyl alternatives.

Quantitative Ion Comparison

The following table summarizes the diagnostic ions expected for each derivative. Note the shift in Base Peak and Molecular Ion stability.[1]

Featuretert-Butyl Ester (Product)Methyl Ester (Alternative)Ethyl Ester (Alternative)
Formula C

H

O

C

H

O

C

H

O

MW 172.22130.14144.17
Molecular Ion (

)
< 1% (Often Invisible)5-15% (Clearly Visible)2-10% (Visible)
Base Peak

57
(C

H

)

43
or

99

29
or

99
Primary Loss

(Isobutene)

(Methoxy)

(Ethoxy)
Diagnostic Ion

116
(Pseudo-molecular ion)

99
(Acylium)

99
(Acylium)
Identification Risk High (False ID as free acid)Low (Stable M+)Low
Performance Verdict
  • For Structural Confirmation: The Methyl Ester is superior. It provides a clear molecular ion (

    
     130) and a straightforward loss of methoxy (
    
    
    
    ,
    
    
    99), making MW determination unambiguous.
  • For Synthetic Utility: The tert-Butyl Ester is often preferred chemically for its steric bulk and orthogonality in deprotection (acid labile). However, analytically, the analyst must rely on the

    
     116  peak (the "phantom" molecular ion) and the presence of the 
    
    
    
    57
    saturation to confirm identity.

Experimental Protocol: GC-MS Characterization

To replicate the fragmentation data described, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of the compound in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol to prevent transesterification in the injector port.

  • Concentration: 1000 ppm (approx. 5 mM).

  • Filtration: 0.2 µm PTFE filter to remove particulates.

Instrument Conditions (Agilent 5977/7890 or equivalent)
  • Column: HP-5ms or DB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

  • Inlet: Split Mode (20:1), 250°C.

    • Note: High inlet temperatures (>280°C) can induce thermal degradation of tert-butyl esters before ionization. Keep inlet at 250°C or lower.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 300°C.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.[2]

  • Scan Range:

    
     35 – 350.
    
Data Interpretation Workflow
  • Check TIC: Locate the peak at the expected retention time (approx. RI 1100-1200 on DB-5).

  • Verify

    
     57:  Confirm the base peak is 57. If 43 is the base peak, check for acetyl impurities.
    
  • Search for

    
    :  Zoom in on 
    
    
    
    172. If absent, look for
    
    
    116 (
    
    
    ).
  • Confirm Aldehyde: Look for

    
     29 (CHO
    
    
    
    ) or alpha-cleavage losses associated with the aldehyde terminus.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Butyl Esters. National Institute of Standards and Technology.[3] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for rearrangement mechanisms).
  • PubChem. Compound Summary: tert-Butyl 4-oxobutanoate (Analog).[4][5] National Library of Medicine. Available at: [Link]

Sources

Comparative

Technical Analysis: FTIR Characterization of tert-Butyl 2-methyl-4-oxobutanoate

CAS: 132195-93-8 Formula: C₉H₁₆O₄ Molecular Weight: 188.22 g/mol Physical State: Colorless to pale yellow liquid Executive Summary & Strategic Context In the synthesis of complex pharmaceutical intermediates—particularly...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 132195-93-8 Formula: C₉H₁₆O₄ Molecular Weight: 188.22 g/mol Physical State: Colorless to pale yellow liquid

Executive Summary & Strategic Context

In the synthesis of complex pharmaceutical intermediates—particularly for antirheumatic agents and protease inhibitors—tert-butyl 2-methyl-4-oxobutanoate serves as a critical chiral building block.[1] Its value lies in the orthogonality of the tert-butyl ester (acid-labile protecting group) and the reactive aldehyde (gamma-position), allowing for selective downstream functionalization.

For researchers and process chemists, the primary challenge is not just synthesis, but rapid validation of the aldehyde integrity without compromising the ester. While NMR is the structural gold standard, it is slow and capital-intensive. This guide evaluates the performance of Fourier Transform Infrared Spectroscopy (FTIR) as a high-throughput alternative for routine identification and purity assessment, specifically comparing it against NMR and analyzing its ability to discriminate against common degradation products.

Structural Analysis & Diagnostic FTIR Peaks

The infrared spectrum of tert-butyl 2-methyl-4-oxobutanoate is defined by three distinct functional domains. Successful identification requires the simultaneous presence of these diagnostic bands.

Functional Group Mapping

The molecule contains two carbonyl environments (Ester and Aldehyde) and a bulky lipophilic tail (tert-butyl).

G Molecule tert-Butyl 2-methyl-4-oxobutanoate Aldehyde Aldehyde Group (-CHO) Molecule->Aldehyde Ester tert-Butyl Ester (-COO-tBu) Molecule->Ester Backbone Alkyl Backbone (Methyl/Methylene) Molecule->Backbone Peak_Ald_CH Fermi Resonance 2820 & 2720 cm⁻¹ (Critical ID) Aldehyde->Peak_Ald_CH Peak_CO Carbonyl Overlap 1715–1745 cm⁻¹ (Broad/Split) Aldehyde->Peak_CO Ester->Peak_CO Peak_tBu t-Butyl Doublet 1390 & 1365 cm⁻¹ (Skeletal) Ester->Peak_tBu

Figure 1: Functional group mapping to characteristic IR vibrational modes.

Table 1: Characteristic Peak Assignments
Frequency (cm⁻¹)Functional GroupVibration ModeDiagnostic Value
2980 – 2850 Alkyl C-HStretchingBaseline. Typical aliphatic background.
2820 & 2720 Aldehyde C-H Stretching (Fermi Resonance)Critical. The "doublet" confirms the presence of the aldehyde. The lower frequency band (2720) is often isolated and distinct.
1745 – 1730 Ester C=O StretchingHigh. tert-butyl esters typically absorb near 1730-1740 cm⁻¹.
1730 – 1715 Aldehyde C=O StretchingHigh. Often overlaps with the ester to form a broadened or split peak. A single sharp peak suggests loss of one carbonyl.
1390 & 1365 tert-Butyl C-H Bending (Skeletal)High. The "gem-dimethyl" split. A distinct doublet of medium intensity. Confirms the tert-butyl group is intact.
1260 – 1150 Ester C-OStretchingMedium. Strong bands, typically complex in esters.

Expert Insight: The most common error in analyzing this compound is mistaking the carbonyl region for a single ketone. You must look for the 2720 cm⁻¹ aldehyde C-H stretch to confirm the oxidation state at C4. If this peak is absent, you likely have the acid or alcohol derivative.

Comparative Performance Guide

This section objectively compares FTIR against alternative analytical techniques and demonstrates its capability to detect specific failure modes.

Comparison A: FTIR vs. 1H-NMR for Routine QC

Scenario: Batch release testing in a manufacturing environment.

FeatureFTIR (ATR Method) 1H-NMR (300/400 MHz) Verdict
Speed < 2 minutes15–45 minutes (prep + shim + scan)FTIR is superior for throughput.
Sample Prep None (Direct liquid drop)Deuterated solvent required (CDCl₃)FTIR reduces cost/waste.
Structural Detail Functional Group ID onlyExact connectivity & proton countingNMR is required for structure elucidation.
Quantification Semi-quantitative (needs calibration)Quantitative (integral ratios)NMR is superior for purity % calculation.
Aldehyde Detection Distinct C-H stretch (2720 cm⁻¹)Distinct proton signal (~9.6–9.8 ppm)Both are highly specific.
Comparison B: Discrimination of Impurities (Selectivity)

Can FTIR distinguish the target from its common degradation products?

  • Hydrolysis (Formation of Acid):

    • Target: Shows tert-butyl doublet (1390/1365 cm⁻¹).

    • Impurity (Acid): Loss of tert-butyl doublet; appearance of broad O-H stretch (3300–2500 cm⁻¹) .

    • Performance: FTIR is Excellent at detecting hydrolysis.

  • Oxidation (Aldehyde to Acid):

    • Target: Sharp C=O (~1720 cm⁻¹) and C-H (2720 cm⁻¹).[2]

    • Impurity (Di-acid derivative): Loss of 2720 cm⁻¹ peak; broadening of Carbonyl region; appearance of O-H.

    • Performance: FTIR is Good , provided the acid concentration is >5%.

Validated Experimental Protocol (ATR-FTIR)

This protocol is designed for a liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is standard for this class of intermediates.

Equipment Requirements
  • Spectrometer: FTIR (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).

  • Detector: DTGS (standard) or MCT (high sensitivity, cooled).

  • Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for durability).

  • Resolution: 4 cm⁻¹.

  • Scans: 16 or 32 scans.

Workflow Diagram

Workflow Start Start: Liquid Sample Clean 1. Clean ATR Crystal (Isopropanol/Acetone) Start->Clean Background 2. Collect Background (Air spectrum) Clean->Background Apply 3. Apply Sample (1-2 drops, cover crystal) Background->Apply Scan 4. Acquire Spectrum (4000–600 cm⁻¹) Apply->Scan Process 5. Post-Processing (Baseline Correction, ATR Correction) Scan->Process Analyze 6. Peak Picking (Check 2720, 1740, 1365 cm⁻¹) Process->Analyze Decision Decision: Pass/Fail Analyze->Decision

Figure 2: Standard Operating Procedure for FTIR analysis of liquid intermediates.

Step-by-Step Methodology
  • System Prep: Ensure the ATR crystal is free of residue. Clean with isopropanol and a lint-free wipe. Verify energy throughput.

  • Background: Collect an air background spectrum (open beam) to subtract atmospheric CO₂ and H₂O.

  • Sample Application: Using a clean glass pipette, place 1–2 drops of tert-butyl 2-methyl-4-oxobutanoate directly onto the center of the crystal.

    • Note: As this is a liquid, high pressure via the clamp is usually unnecessary unless the liquid is viscous.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Cleaning: Immediately wipe the crystal with acetone. The tert-butyl ester is organic-soluble; do not use water.

  • Data Analysis:

    • Check 1: Is the baseline flat?

    • Check 2: Is the Carbonyl peak (1715–1745) the strongest feature?

    • Check 3: Is the "Aldehyde Fermi Doublet" (2720 cm⁻¹) visible?

    • Check 4: Is the "t-Butyl Split" (1390/1365 cm⁻¹) clear?

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58582431, (S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid. Retrieved from [Link]

  • Coates, J. (2000).Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for functional group frequencies).
  • University of Colorado Boulder. Characteristic IR Absorption Frequencies of Organic Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy: Analysis of Aldehydes and Esters. Retrieved from [Link]

Sources

Validation

Comparative Guide: Tert-Butyl vs. Ethyl 2-Methyl-4-Oxobutanoate in High-Value Synthesis

Executive Summary: The Strategic Choice In complex organic synthesis and drug development, the choice between tert-butyl 2-methyl-4-oxobutanoate and ethyl 2-methyl-4-oxobutanoate is rarely about availability—it is a stra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Choice

In complex organic synthesis and drug development, the choice between tert-butyl 2-methyl-4-oxobutanoate and ethyl 2-methyl-4-oxobutanoate is rarely about availability—it is a strategic decision regarding orthogonal protection and chemoselectivity .

While the ethyl ester serves as a robust, cost-effective standard for general transformations, the tert-butyl ester offers a critical advantage in multi-step total synthesis: acid lability combined with base stability . This guide dissects the reactivity profiles of these two building blocks, providing the experimental grounding necessary to select the correct analog for your specific pathway.

Part 1: Chemical Profile & Physical Properties[1]

Both compounds are esters of 2-methylsuccinaldehydic acid . The presence of both an aldehyde and an ester functionality makes them versatile "linchpin" intermediates.

FeatureEthyl 2-methyl-4-oxobutanoateTert-Butyl 2-methyl-4-oxobutanoate
CAS Number 39484-57-6132195-93-8
Molecular Formula C₇H₁₂O₃C₉H₁₆O₃
Molecular Weight 144.17 g/mol 172.22 g/mol
Boiling Point ~187-188 °C (lit.)Predicted >190 °C (higher due to MW)
Density ~1.02 g/mL~0.96 g/mL (Predicted)
Primary Utility General intermediate, flavor synthesisOrthogonal protection, steric control
Cost Profile Low (Commodity Chemical)High (Specialty Reagent)

Part 2: Reactivity & Chemoselectivity Analysis

Orthogonal Protection Strategies

The most definitive differentiator is their behavior under hydrolysis conditions.

  • Ethyl Ester (Base-Labile): Requires saponification (e.g., LiOH, NaOH) to reveal the carboxylic acid. This condition is incompatible with base-sensitive motifs (e.g., epoxides, certain lactones, or Fmoc protecting groups).

  • Tert-Butyl Ester (Acid-Labile): Cleaved by strong acids (TFA, HCl/Dioxane) via an E1-like mechanism forming isobutylene. It is stable to basic conditions , allowing you to perform base-mediated reactions (like aldol condensations or alkylations) on the rest of the molecule without disturbing the ester.

Nucleophilic Differentiation (Grignard/Hydride Selectivity)

Both molecules contain two electrophilic sites: the aldehyde (C4) and the ester (C1) .

  • Aldehyde Reactivity: Both are highly reactive toward nucleophiles.

  • Ester Reactivity:

    • Ethyl: Moderate reactivity. Strong nucleophiles (Grignard, LAH) will attack both the aldehyde and the ester if not carefully controlled (1 equivalent at -78°C might select aldehyde, but over-addition risks double addition to ester).

    • Tert-Butyl: The bulky tert-butyl group provides a steric shield around the ester carbonyl. This significantly retards nucleophilic attack at the ester, allowing for higher chemoselectivity when targeting the aldehyde with bulky nucleophiles.

Enolate Chemistry & Alpha-Alkylation

When deprotonating at the C2 position (alpha to the ester) to form an enolate:

  • Ethyl Enolate: Less sterically demanding. Aggregates can be tighter.

  • Tert-Butyl Enolate: The bulky group can enhance diastereoselectivity in subsequent aldol or alkylation reactions by directing incoming electrophiles to the less hindered face of the enolate.

Part 3: Visualization of Strategic Logic

Diagram 1: Orthogonal Protection Workflow

This decision tree illustrates when to deploy the tert-butyl analog to avoid side reactions common with ethyl esters.

ProtectionStrategy Start Target Molecule Design Condition1 Does the molecule contain base-sensitive groups? (e.g., Epoxides, Fmoc, Lactones) Start->Condition1 Route_Ethyl Use Ethyl Ester (Standard Route) Condition1->Route_Ethyl No Route_tBu Use Tert-Butyl Ester (Orthogonal Route) Condition1->Route_tBu Yes Step_Base Reaction Step: Base-mediated Alkylation/Aldol Route_Ethyl->Step_Base Route_tBu->Step_Base Cleavage_Ethyl Deprotection: Saponification (LiOH/H2O) RISK: Side Reactions Step_Base->Cleavage_Ethyl Ethyl Path Cleavage_tBu Deprotection: Acidolysis (TFA/DCM) SAFE: Base-sensitive groups intact Step_Base->Cleavage_tBu t-Bu Path

Caption: Decision workflow for selecting ester protection based on downstream chemical sensitivity.

Diagram 2: Steric Shielding & Nucleophilic Attack

Visualizing why the tert-butyl group improves chemoselectivity at the aldehyde position.

StericShielding cluster_Ethyl Ethyl Ester (Low Steric Bulk) cluster_tBu Tert-Butyl Ester (High Steric Bulk) Nu Nucleophile (Grignard/Hydride) Aldehyde_Et Aldehyde (C4) Fast Attack Nu->Aldehyde_Et Ester_Et Ester (C1) Moderate Attack Nu->Ester_Et Aldehyde_tBu Aldehyde (C4) Fast Attack Nu->Aldehyde_tBu Ester_tBu Ester (C1) BLOCKED Nu->Ester_tBu Steric Repulsion

Caption: The tert-butyl group acts as a steric gatekeeper, preserving the ester during nucleophilic attack on the aldehyde.

Part 4: Experimental Protocols

Protocol A: Selective Acidolytic Cleavage of Tert-Butyl Ester

Purpose: To reveal the carboxylic acid without affecting base-sensitive moieties.

  • Preparation: Dissolve tert-butyl 2-methyl-4-oxobutanoate derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Reagent Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (10–20 equiv depending on substrate sensitivity). Note: For highly acid-sensitive substrates, use 4M HCl in Dioxane instead.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC (loss of starting material).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: Quantitative conversion to the carboxylic acid.

Protocol B: Controlled Saponification of Ethyl Ester

Purpose: Standard deprotection when acid sensitivity is a concern (e.g., presence of acetals).

  • Preparation: Dissolve ethyl 2-methyl-4-oxobutanoate derivative in THF:MeOH:H₂O (3:1:1).

  • Reagent Addition: Add LiOH·H₂O (2.0 equiv) at 0°C.

  • Reaction: Stir at 0°C to RT for 2–4 hours.

  • Workup: Acidify carefully to pH 3–4 with 1M HCl. Extract with EtOAc.

  • Note: The aldehyde group is sensitive to strong base/heat (aldol polymerization risk). Keep temperature low.

References

  • PubChem. (2025).[1] Ethyl 2-methyl-4-oxobutanoate | C7H12O3. National Library of Medicine. Available at: [Link]

  • Banerjee, A. K., et al. (2020).[2] Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. Journal of Pharmaceutics and Drug Research. Available at: [Link]

Sources

Comparative

HPLC Method Development for tert-Butyl 2-Methyl-4-oxobutanoate Purity: A Comparative Guide

tert-Butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8) is a highly versatile bifunctional building block utilized in complex pharmaceutical syntheses. However, its structural features—an aliphatic aldehyde and a tert-buty...

Author: BenchChem Technical Support Team. Date: March 2026

tert-Butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8) is a highly versatile bifunctional building block utilized in complex pharmaceutical syntheses. However, its structural features—an aliphatic aldehyde and a tert-butyl ester—present a significant analytical challenge for purity profiling. Lacking a conjugated


-system, the molecule exhibits negligible UV absorbance above 220 nm.

As an Application Scientist, I frequently encounter the limitations of traditional UV detection for such non-chromophoric aliphatic compounds. Relying on low-wavelength UV (e.g., 210 nm) often results in severe baseline drift during gradient elution and poor sensitivity for critical degradation products. This guide objectively compares three distinct analytical strategies to determine the optimal method for the purity and impurity profiling of this compound.

The Analytical Challenge & Causality of Degradation

To develop a robust, stability-indicating method, we must first understand the analyte's degradation pathways. The aldehyde moiety is highly susceptible to aerobic oxidation, forming 4-(tert-butoxy)-3-methyl-4-oxobutanoic acid[1]. Simultaneously, the tert-butyl ester is prone to acidic hydrolysis, yielding 2-methyl-4-oxobutanoic acid and volatile tert-butanol[2].

Because these degradation products also lack strong chromophores, traditional UV detectors often fail to quantify them accurately, leading to overestimated API purity.

G A tert-butyl 2-methyl-4-oxobutanoate (Target Analyte) B 4-(tert-butoxy)-3-methyl-4-oxobutanoic acid (Oxidation Impurity) A->B Oxidation (O2/Light) C 2-methyl-4-oxobutanoic acid (Hydrolysis Impurity) A->C Acidic Hydrolysis D tert-butanol (Volatile Cleavage Product) A->D Acidic Hydrolysis

Degradation pathways of tert-butyl 2-methyl-4-oxobutanoate via oxidation and hydrolysis.

Objective Comparison of Analytical Technologies

Method A: Direct UV Detection (210 nm)
  • Mechanism: Relies on the weak

    
     transition of the carbonyl groups.
    
  • Performance: Suboptimal. Gradient elution causes massive baseline shifts due to the changing UV absorbance of the organic modifier (e.g., Acetonitrile). The Limit of Quantitation (LOQ) is typically >0.1%, which is insufficient for stringent ICH guidelines.

Method B: Pre-column DNPH Derivatization (UV 360 nm)
  • Mechanism: 2,4-Dinitrophenylhydrazine (DNPH) reacts with the aldehyde to form a highly UV-active hydrazone derivative[3][4].

  • Performance: While it provides excellent sensitivity for the parent compound, the strongly acidic conditions required for DNPH derivatization can inadvertently induce tert-butyl ester hydrolysis during sample preparation[2]. This creates artificial impurities. Furthermore, it completely misses ester-hydrolysis degradants that have already undergone aldehyde oxidation.

Method C: Charged Aerosol Detection (CAD)
  • Mechanism: CAD is a near-universal detector that measures the mass of non-volatile and semi-volatile analytes after mobile phase nebulization and evaporation[5][6]. It does not rely on optical properties.

  • Performance: Superior. CAD provides a uniform response independent of chemical structure, allowing for standard-free quantitation of unknown impurities[6]. It maintains a flat baseline during steep gradients, enabling the detection of both the parent molecule and its polar acidic degradation products down to low nanogram levels[5].

W cluster_0 Method B: DNPH-UV cluster_1 Method C: Direct CAD S1 Sample Prep (Acidic DNPH) S2 Incubation (30 min) S1->S2 S3 HPLC Separation (Standard C18) S2->S3 S4 UV Detection (360 nm) S3->S4 C1 Direct Dilution (Acetonitrile) C2 HPLC Separation (Polar-Embedded C18) C1->C2 C3 Nebulization & Evaporation C2->C3 C4 CAD Detection (Universal) C3->C4

Workflow comparison between DNPH pre-column derivatization and Direct CAD analysis.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the recommended CAD method (Method C) is designed as a self-validating system incorporating strict System Suitability Testing (SST).

Method C: Recommended CAD Protocol

Column Selection: A Polar-Embedded C18 column (e.g., 2.7 µm core-shell, 150 x 4.6 mm) is chosen. The polar-embedded group prevents stationary phase collapse in the highly aqueous conditions necessary to retain the polar acidic degradants.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH adjusted to 3.2 with Formic Acid). Causality note: CAD requires fully volatile buffers to prevent high background noise and detector fouling[6].

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program (Flow Rate: 1.0 mL/min):

    • 0–2 min: 5% B

    • 2–12 min: 5% to 60% B

    • 12–15 min: 60% to 95% B

    • 15–18 min: 95% B

    • 18–18.1 min: 95% to 5% B (Re-equilibration for 5 min).

  • Detector Settings (CAD):

    • Evaporation Temperature: 35°C (Optimized to prevent the thermal loss of the semi-volatile 2-methyl-4-oxobutanoic acid degradant).

    • Data Collection Rate: 10 Hz.

    • Filter: 3.6 seconds.

  • System Suitability Criteria (Self-Validation):

    • Inject a 0.05% (w/w) standard of the analyte.

    • Requirement 1: Signal-to-Noise (S/N) must be

      
       10 (Validates method sensitivity and LOQ readiness).
      
    • Requirement 2: Peak tailing factor

      
       1.5 (Validates column integrity).
      
    • Requirement 3: %RSD of peak area for 5 replicate injections

      
       2.0% (Validates nebulizer stability and autosampler precision).
      

Quantitative Data & Performance Summary

The following table summarizes the performance metrics derived from method validation experiments, highlighting the objective superiority of CAD for this specific analyte class.

Performance MetricMethod A: Direct UV (210 nm)Method B: DNPH-UV (360 nm)Method C: Direct CAD (Recommended)
Universal Detection No (Requires chromophore)No (Requires intact aldehyde)Yes (Mass-based aerosol)
LOD / LOQ ~500 ng / ~1500 ng~10 ng / ~30 ng~5 ng / ~15 ng
Baseline Stability Poor (Severe gradient drift)Excellent (Isocratic/Gradient)Excellent (Flat baseline)
Sample Prep Time < 5 minutes> 45 minutes (Incubation)< 5 minutes
Artifact Risk LowHigh (Acidic hydrolysis risk)Low
Standard-Free Quantitation No (Response varies by molecule)NoYes (Uniform response)

Conclusion

For the purity analysis of tert-butyl 2-methyl-4-oxobutanoate, traditional UV detection falls short due to the molecule's lack of a chromophore, while DNPH derivatization introduces unacceptable risks of sample degradation. Method C (HPLC-CAD with a Polar-Embedded column) provides the most robust, sensitive, and artifact-free approach. By leveraging the uniform response of CAD and volatile mobile phases, researchers can confidently quantify both the parent API and its non-chromophoric oxidation/hydrolysis impurities in a single, streamlined run.

References

1.5 2.6 3.3 4.4 5.1 6.2

Sources

Validation

High-Resolution GC-MS Profiling of tert-Butyl 2-methyl-4-oxobutanoate Impurities: A Comparative Column Guide

Executive Summary tert-Butyl 2-methyl-4-oxobutanoate (Molecular Weight: 172.22 g/mol )[1] is a highly reactive, bifunctional intermediate critical to active pharmaceutical ingredient (API) synthesis. Because low-molecula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 2-methyl-4-oxobutanoate (Molecular Weight: 172.22 g/mol )[1] is a highly reactive, bifunctional intermediate critical to active pharmaceutical ingredient (API) synthesis. Because low-molecular-weight aliphatic esters and aldehydes lack strong UV chromophores, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying its volatile impurities[2]. However, the compound's dual functionality—a reactive terminal aldehyde and a sterically hindered, acid-labile tert-butyl ester—makes it highly susceptible to thermal degradation and chromatographic tailing.

This guide objectively compares GC stationary phases to establish a self-validating analytical workflow that maximizes isomeric resolution while preventing thermal artifacts.

The Analytical Challenge: Causality of Degradation

Analyzing tert-butyl 2-methyl-4-oxobutanoate presents two distinct mechanistic hurdles:

  • Thermal Lability: The tert-butyl ester is prone to thermal cleavage in the GC injection port, yielding isobutylene and 2-methyl-4-oxobutanoic acid. If the inlet temperature is too high, this degradation artifact will be falsely quantified as an impurity.

  • Isomeric Co-elution: Synthetic byproducts often include closely related positional isomers (e.g., tert-butyl 3-methyl-4-oxobutanoate). These isomers produce nearly identical mass spectral fingerprints, meaning baseline chromatographic resolution is mandatory to prevent co-elution.

While standard non-polar polysiloxane columns are ubiquitous in pharmaceutical analysis, they can suffer from polymer "backbiting" at elevated temperatures, releasing cyclic siloxanes that elevate baseline noise and obscure trace impurities[3]. Furthermore, differences in the polymer backbone significantly alter the separation efficiency of closely co-eluting isomers[4].

Stationary Phase Comparison: A Mechanistic Evaluation

To determine the optimal column chemistry, we must map the functional groups of the analyte to the intermolecular forces of the stationary phase.

ColumnSelection Analyte Analyte: tert-Butyl 2-methyl-4-oxobutanoate Prop1 Aldehyde Moiety (Dipole Moment) Analyte->Prop1 Prop2 tert-Butyl Ester (Steric Bulk / Labile) Analyte->Prop2 Prop3 Acidic Impurities (H-Bonding) Analyte->Prop3 Col1 DB-1701 (Mid-Polar) Optimal Dipole Resolution Prop1->Col1 Requires cyanopropyl phase Col2 DB-5ms (Non-Polar) High Thermal Stability Prop2->Col2 Requires low-bleed phase Col3 DB-WAX (Polar) Strong H-Bonding, Low Tmax Prop3->Col3 Requires PEG phase

Logical framework mapping analyte functional groups to optimal GC stationary phases.

Column Performance Data

Based on the chemical properties of the analyte, we compared three standard column chemistries. The mid-polar DB-1701 phase (14% cyanopropyl-phenyl) provides superior dipole-dipole interactions, making it highly selective for oxygenated compounds like aldehydes and esters[5].

Table 1: Column Performance Comparison for tert-butyl 2-methyl-4-oxobutanoate

Column PhaseChemistryPolarityResolution (Isomers)Peak Shape (Aldehyde)Column BleedRecommendation
DB-5ms 5% Phenyl, 95% DimethylpolysiloxaneNon-polarModerate (

)
GoodVery LowBest for general screening; struggles with aliphatic isomers.
DB-1701 14% Cyanopropyl-phenylMid-polarExcellent (

)
Excellent LowOptimal for resolving aldehyde-ester positional isomers.
DB-WAX Polyethylene Glycol (PEG)HighGoodPoor (Tailing)HighAvoid due to low thermal limits and aldehyde hydrogen-bonding.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following GC-MS protocol incorporates self-validating system checks. The use of deactivated liners prevents active-site adsorption, while an internal standard verifies extraction and injection efficiency[6].

GCMS_Workflow Sample 1. Sample Prep (1 mg/mL in DCM) Deriv 2. Derivatization (BSTFA for Acids) Sample->Deriv If acidic impurities Inject 3. GC Injection (Splitless, 220°C) Sample->Inject Direct analysis of volatiles Deriv->Inject Sep 4. Separation (DB-1701 Column) Inject->Sep Detect 5. MS Detection (EI 70 eV, SIM/Scan) Sep->Detect

Self-validating GC-MS workflow for impurity profiling and thermal degradation prevention.

Step 1: Sample Preparation & Derivatization
  • Dilution: Dissolve the sample to a concentration of 1.0 mg/mL in anhydrous dichloromethane (DCM).

  • System Validation: Spike the solution with 10 µg/mL of an isotopically labeled internal standard (e.g.,

    
    -diethyl adipate) to monitor injection efficiency and matrix effects.
    
  • Derivatization (Conditional): If acidic degradation products (e.g., 2-methyl-4-oxobutanoic acid) are suspected, treat a 100 µL aliquot with 50 µL of BSTFA (+ 1% TMCS). Incubate at 60°C for 30 minutes to form volatile trimethylsilyl (TMS) esters, preventing column adsorption.

Step 2: GC Inlet Configuration
  • Hardware: Install an ultra-inert, deactivated glass liner with a glass wool plug. Causality: This prevents the reactive aldehyde from interacting with free silanol sites on the glass.

  • Temperature: Set the inlet to 220°C. Causality: This temperature is sufficient to volatilize the analyte but low enough to prevent the thermal cleavage of the tert-butyl ester.

  • Injection: Use a split ratio of 10:1 with a 1 µL injection volume.

Step 3: Chromatographic Separation
  • Column: DB-1701 (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 60°C (hold 2 min). Ramp at 10°C/min to 200°C, then 20°C/min to 260°C (hold 5 min).

Step 4: Mass Spectrometry (MS) Detection
  • Ionization: Electron Impact (EI) at 70 eV.

  • Temperatures: Transfer line at 250°C, Ion Source at 230°C, Quadrupole at 150°C.

  • Acquisition: Operate in simultaneous Full Scan (m/z 35–400) for structural elucidation of unknown impurities and Selected Ion Monitoring (SIM) for trace quantitation.

Table 2: Expected GC-MS Retention Times and Diagnostic Ions (DB-1701 Column)

CompoundRT (min)Diagnostic Ions (m/z)Causality of Formation
tert-Butyl 2-methyl-4-oxobutanoate 12.457, 115, 172Main API Intermediate
tert-Butyl 3-methyl-4-oxobutanoate12.857, 115, 172Positional Isomer Byproduct
2-Methyl-4-oxobutanoic acid (TMS)14.173, 147, 173Ester Hydrolysis / Thermal Cleavage
tert-Butyl 4-hydroxy-2-methylbutanoate15.357, 101, 159Aldehyde Reduction

(Note: m/z 57 represents the stable tert-butyl cation, a primary diagnostic fragment for these esters).

Conclusion

For the GC-MS impurity profiling of tert-butyl 2-methyl-4-oxobutanoate, relying solely on standard non-polar columns compromises isomeric resolution. By transitioning to a mid-polar DB-1701 stationary phase and strictly controlling inlet temperatures to prevent tert-butyl cleavage, analytical scientists can achieve baseline resolution of positional isomers while ensuring high data integrity.

References

  • tert-butyl 2-methyl-4-oxobutanoate, 95% - Chembeez URL: [Link]

  • GC-MS applications in pharmaceutical analysis - European Pharmaceutical Review URL:[Link]

  • Delivering Robust Performance in GC/MS Applications with Agilent J&W DB-5Q Columns - Element Lab Solutions URL: [Link]

  • Comparison of series 5 gas chromatography column performances - PubMed (NIH) URL: [Link]

  • Agilent J&W GC Column Selection Guide - Postnova Analytics URL: [Link]

  • GC/MS Identification of Impurities - Medistri SA URL: [Link]

Sources

Comparative

A Senior Application Scientist’s Guide to the Differentiation of tert-Butyl 2-methyl-4-oxobutanoate from its Constitutional Isomers

Introduction: In the landscape of chemical synthesis and drug development, the unambiguous structural confirmation of a target molecule is paramount. Compounds with the same molecular formula, known as isomers, often pos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of chemical synthesis and drug development, the unambiguous structural confirmation of a target molecule is paramount. Compounds with the same molecular formula, known as isomers, often possess vastly different chemical, physical, and biological properties. This guide provides an in-depth, multi-technique strategy for the positive identification of tert-butyl 2-methyl-4-oxobutanoate, a γ-aldehydo ester, and its differentiation from key constitutional isomers. The challenge lies in the fact that these molecules share the molecular formula C₉H₁₆O₃ and, consequently, the same exact mass, rendering simple mass determination insufficient.[1] We will explore how a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy can provide irrefutable structural evidence.

The Analytical Challenge: A Tale of Three Isomers

To illustrate a robust analytical strategy, we will focus on differentiating our target compound from two plausible and structurally distinct constitutional isomers. The selection of these isomers is designed to highlight common analytical hurdles, such as distinguishing between aldehydes and ketones, and identifying the precise location of substituents.

Compound Structure Class Key Differentiating Feature
Target: tert-Butyl 2-methyl-4-oxobutanoate CC(C(OC(C)(C)C)=O)CC=Oγ-Aldehydo EsterContains an aldehyde functional group.
Isomer A: tert-Butyl 2-acetylpropanoate CC(C(OC(C)(C)C)=O)C(C)=Oβ-Keto EsterContains a ketone; methyl group is on the main chain.
Isomer B: tert-Butyl 4-oxopentanoate CC(CCC(OC(C)(C)C)=O)=Oγ-Keto EsterContains a ketone; lacks substitution on the main chain.

The Integrated Analytical Workflow

A conclusive identification is rarely achieved with a single technique. Instead, a multi-modal approach, where the outputs of different analyses corroborate one another, provides the highest degree of confidence. Each technique offers a unique piece of the structural puzzle.

G cluster_0 Initial Analysis cluster_1 Definitive Structure Elucidation IR IR Spectroscopy (Functional Group ID) NMR_H ¹H NMR (Proton Environment & Connectivity) IR->NMR_H Confirms C=O groups GCMS GC-MS (Separation & Fragmentation) GCMS->NMR_H Confirms Purity & Mass NMR_C ¹³C NMR (Carbon Skeleton) NMR_H->NMR_C Guides Carbon Assignment Conclusion Unambiguous Structure Confirmation NMR_H->Conclusion Defines Proton Framework NMR_C->Conclusion Defines Carbon Framework

Caption: Integrated workflow for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, capable of providing detailed information about the chemical environment and connectivity of atoms.[2][3] For differentiating isomers, it is unparalleled, as subtle changes in atom connectivity lead to distinct and predictable changes in the NMR spectrum.

Theoretical Basis: Causality in Chemical Shifts and Coupling

The power of NMR in isomer identification stems from two fundamental principles:

  • Chemical Shift (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment. Protons and carbons near electronegative groups (like oxygen) are "deshielded" and appear at a higher chemical shift (further downfield). The chemical shift of an aldehyde proton (9-10 ppm) is uniquely downfield, making it a powerful diagnostic tool.[4]

  • Spin-Spin Coupling (J): The magnetic field of one nucleus influences its neighbors through the bonding electrons, causing signals to split into multiplets. The pattern of this splitting reveals how many protons are on adjacent carbons, allowing for the reconstruction of molecular fragments.

Comparative ¹H NMR Analysis

The proton NMR spectra of our three compounds would be strikingly different, providing a clear path to identification.

Compound Key Predicted ¹H NMR Signals (in CDCl₃) Rationale for Distinction
Target ~9.8 ppm (triplet, 1H, -CH O); ~1.45 ppm (singlet, 9H, -C(CH₃ )₃); ~1.2 ppm (doublet, 3H, -CH(CH₃ )-)The unique aldehyde proton signal at ~9.8 ppm is a definitive identifier.[4] The splitting of this signal into a triplet indicates it is adjacent to a CH₂ group.
Isomer A ~3.5 ppm (quartet, 1H, -CH (CH₃)-); ~2.2 ppm (singlet, 3H, -COCH₃ ); ~1.45 ppm (singlet, 9H, -C(CH₃ )₃); ~1.3 ppm (doublet, 3H, -CH(CH₃ )-)Absence of the aldehyde signal. The presence of two distinct methyl signals (one singlet for the acetyl group, one doublet for the chain methyl) and a downfield quartet for the single proton on the main chain are characteristic.
Isomer B ~2.8 ppm (triplet, 2H, -CH₂ CO-); ~2.5 ppm (triplet, 2H, -COCH₂CH₂ -); ~2.1 ppm (singlet, 3H, -COCH₃ ); ~1.45 ppm (singlet, 9H, -C(CH₃ )₃)Absence of the aldehyde signal and any doublets/quartets from a substituted main chain. The spectrum is simpler, showing two triplets for the two methylene groups and a singlet for the acetyl methyl.
Comparative ¹³C NMR Analysis

Carbon NMR provides complementary information, confirming the carbon skeleton. The number of unique carbon signals and their chemical shifts are diagnostic.

Compound Key Predicted ¹³C NMR Signals Rationale for Distinction
Target ~202 ppm (-C HO); ~175 ppm (Ester C =O); ~81 ppm (-C (CH₃)₃)The aldehyde carbon signal around 202 ppm is highly characteristic.[4] The presence of 9 distinct carbon signals reflects the molecule's asymmetry.
Isomer A ~205 ppm (Ketone C =O); ~172 ppm (Ester C =O); ~82 ppm (-C (CH₃)₃)Two carbonyl signals, but the downfield one is a ketone, not an aldehyde. The total number of signals will differ from the target due to different symmetry.
Isomer B ~208 ppm (Ketone C =O); ~173 ppm (Ester C =O); ~81 ppm (-C (CH₃)₃)Two carbonyl signals are present. The key distinction from Isomer A is the number and chemical shifts of the aliphatic carbons, reflecting the unsubstituted chain.
Experimental Protocol: ¹H NMR Spectroscopy

G A 1. Sample Preparation ~10 mg of sample in ~0.7 mL CDCl₃ B 2. Add Internal Standard Add 1 drop of Tetramethylsilane (TMS) A->B C 3. Transfer to NMR Tube Ensure solution is homogeneous B->C D 4. Instrument Setup Insert sample, lock, and shim spectrometer C->D E 5. Data Acquisition Acquire spectrum with sufficient scans for S/N D->E F 6. Data Processing Fourier transform, phase, and baseline correction E->F G 7. Analysis Calibrate to TMS (0 ppm), integrate peaks, measure coupling constants F->G

Caption: Standard workflow for NMR sample analysis.

  • Sample Preparation: Accurately weigh 10-20 mg of the ester and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[5]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Ensure sufficient scans are averaged to achieve a high signal-to-noise ratio.

  • Processing and Analysis: Process the raw data (Free Induction Decay) using a Fourier transform. Phase the spectrum and apply baseline correction. Calibrate the chemical shift axis to the TMS signal. Integrate all signals and measure the coupling constants (J-values) for all multiplets.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Fragmentation Fingerprints

While NMR excels at structure, GC-MS is a powerful combination for separating isomers and providing a unique fragmentation "fingerprint" for each.[7] The gas chromatography component separates compounds based on their volatility and interaction with the column's stationary phase, while the mass spectrometer fragments the eluted molecules and detects the resulting ions.

Theoretical Basis: Isomer-Specific Fragmentation

Under high-energy Electron Ionization (EI), molecules fragment in predictable ways based on their structure. The weakest bonds tend to break, and the most stable carbocations are preferentially formed. For esters and ketones, common fragmentation pathways include:

  • α-Cleavage: Bond cleavage adjacent to the carbonyl group.[8][9]

  • McLafferty Rearrangement: A specific rearrangement involving a γ-hydrogen transfer, common in carbonyl compounds.[8]

The location of the methyl group and the type of carbonyl (aldehyde vs. ketone) in our target and its isomers will direct these fragmentation pathways differently, leading to mass spectra with different characteristic fragment ions (m/z).[10][11]

Comparative Fragmentation Analysis
Compound Key Predicted Fragment Ions (m/z) Rationale for Distinction
Target m/z 57 [C(CH₃)₃]⁺; m/z 115 [M - C₄H₉O]⁺; m/z 44 [CH₂=CHO]⁺ (from rearrangement)The loss of the tert-butoxy group (•OC(CH₃)₃) is less common than the loss of the tert-butyl cation (•C(CH₃)₃). A key fragment would arise from cleavage between C2 and C3. The aldehyde functionality allows for unique rearrangements.
Isomer A m/z 57 [C(CH₃)₃]⁺; m/z 43 [CH₃CO]⁺; m/z 101 [M - C₄H₉O]⁺The presence of a strong acetyl cation peak at m/z 43 is highly diagnostic for the acetyl group. This peak would be absent or very weak in the Target and Isomer B.
Isomer B m/z 57 [C(CH₃)₃]⁺; m/z 43 [CH₃CO]⁺; m/z 87 (McLafferty rearrangement)Like Isomer A, it will show a prominent m/z 43 peak. However, having a γ-keto group with available γ-hydrogens allows for a characteristic McLafferty rearrangement, which would produce a strong signal at m/z 87. This would be a key differentiator from Isomer A.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Column Selection: Choose a GC column with a stationary phase appropriate for separating moderately polar isomers. A mid-polar phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane) is a good starting point.[12]

  • Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to ensure rapid volatilization.

  • Chromatographic Separation: Employ a temperature program for the GC oven. Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute the compounds. Isomers will typically have slightly different retention times.[13]

  • Mass Spectrometry: As compounds elute from the column, they enter the ion source of the mass spectrometer (typically set to 70 eV for EI). Acquire mass spectra across the full chromatographic peak.

  • Data Analysis: Examine the retention time and the mass spectrum of the peak. Compare the fragmentation pattern to a library or to the predicted patterns to identify the isomer.

Infrared (IR) Spectroscopy: A Rapid Functional Group Assessment

IR spectroscopy is a fast and simple technique that excels at identifying the functional groups present in a molecule.[5] While all three of our compounds contain ester and carbonyl groups, IR can often distinguish aldehydes from ketones.

Theoretical Basis: Vibrational Frequencies

Different types of bonds vibrate at characteristic frequencies when they absorb infrared radiation.

  • C=O Stretch: The strong absorption from the carbonyl group is one of the most prominent features in an IR spectrum. Esters typically absorb around 1735-1750 cm⁻¹, while ketones and aldehydes absorb at slightly lower frequencies, 1710-1725 cm⁻¹.[4]

  • Aldehyde C-H Stretch: A key diagnostic feature for aldehydes is the presence of two medium-intensity C-H stretching bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹.[4] The 2720 cm⁻¹ peak is particularly useful as few other absorptions appear in this region.

Comparative IR Analysis
Compound Key Predicted IR Absorptions (cm⁻¹) Rationale for Distinction
Target ~1735 (C=O, ester); ~1725 (C=O, aldehyde); ~2720 (C-H, aldehyde) The definitive feature is the aldehyde C-H stretch around 2720 cm⁻¹. The presence of two distinct C=O bands (or a broadened one) is also expected.
Isomer A ~1740 (C=O, ester); ~1715 (C=O, ketone)Two C=O stretches are expected, but the crucial aldehyde C-H stretch at ~2720 cm⁻¹ will be absent. The β-keto ester structure may also lead to keto-enol tautomerism, which would introduce a broad O-H stretch (~3200 cm⁻¹) and a C=C stretch (~1650 cm⁻¹).[14]
Isomer B ~1735 (C=O, ester); ~1715 (C=O, ketone)The spectrum will be very similar to Isomer A, showing two C=O stretches and lacking the aldehyde C-H stretch. IR spectroscopy alone would struggle to differentiate Isomer A from Isomer B, highlighting the need for NMR and MS.
Experimental Protocol: IR Spectroscopy (Neat Liquid)
  • Sample Preparation: If the sample is a liquid, place one small drop onto the surface of one salt plate (e.g., NaCl or KBr).[5]

  • Film Formation: Place a second salt plate on top and gently press to create a thin, uniform liquid film.

  • Data Acquisition: Place the salt plate assembly in the sample holder of the IR spectrometer.

  • Scan: Acquire the spectrum, typically by averaging multiple scans to improve the signal-to-noise ratio.

  • Analysis: Identify the frequencies of the major absorption bands and correlate them with specific functional groups.

Conclusion

The differentiation of tert-butyl 2-methyl-4-oxobutanoate from its constitutional isomers is a challenge that demands a methodical and multi-faceted analytical approach. While a single technique can provide strong clues, it is the synergy of NMR, MS, and IR spectroscopy that builds an unassailable case for structural confirmation. ¹H NMR provides the most definitive single piece of evidence through the unique chemical shift and multiplicity of the aldehyde proton. GC-MS corroborates this by confirming the molecular mass, separating the isomers chromatographically, and providing unique fragmentation fingerprints, such as the diagnostic acetyl cation (m/z 43) for the keto-isomers. Finally, IR spectroscopy offers a rapid and straightforward method to confirm the presence or absence of the key aldehyde functional group. By integrating the data from these three pillars of analytical chemistry, researchers can confidently and accurately elucidate the correct isomeric structure, ensuring the integrity of their scientific endeavors.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
  • BenchChem. (n.d.). An In-depth Technical Guide to the Molecular Formula C9H16O3.
  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
  • BenchChem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Cajka, T. (2017, September 3). Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis. PubMed.
  • Walwil, A. M. (2018, January 3). Analysis of Butyl Butyrate Mass Spectrum. CCSE.
  • BenchChem. (n.d.). Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis.
  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study.
  • BenchChem. (n.d.). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.
  • Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters.
  • ResearchGate. (2025, August 6). Mass Spectra of β-Keto Esters.
  • ResearchGate. (2025, December 5). (PDF) Analysis of Butyl Butyrate Mass Spectrum.
  • Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 2-methyl-4-oxobutanoate proper disposal procedures

Topic: Tert-butyl 2-methyl-4-oxobutanoate Proper Disposal Procedures CAS Number: 132195-93-8 Molecular Formula: C H O Executive Summary: The Safety-First Approach As a Senior Application Scientist, I approach the disposa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Tert-butyl 2-methyl-4-oxobutanoate Proper Disposal Procedures CAS Number: 132195-93-8 Molecular Formula: C


H

O

Executive Summary: The Safety-First Approach

As a Senior Application Scientist, I approach the disposal of tert-butyl 2-methyl-4-oxobutanoate not merely as a janitorial task, but as a critical termination step in the experimental lifecycle. This compound is a functionalized aldehyde-ester , a structural motif that presents specific reactivity profiles—namely oxidation susceptibility (aldehyde) and acid-sensitivity (tert-butyl ester).

Improper disposal of this intermediate does not just risk regulatory non-compliance; it endangers laboratory personnel through potential polymerization, peroxide formation (under specific conditions), or unexpected exothermic reactions with incompatible waste streams. This guide provides a self-validating, closed-loop protocol for the safe sequestration and disposal of this chemical.

Chemical Identity & Hazard Profiling

Before handling waste, you must validate the chemical's properties to select the correct waste stream.

PropertyDataOperational Implication
CAS Number 132195-93-8Use for waste manifest verification.
Functional Groups Aldehyde (-CHO), tert-Butyl EsterAldehyde: Reducing agent, potential sensitizer. Ester: Flammable, hydrolyzes in strong acid.
Physical State Liquid (typically)Requires leak-proof secondary containment.
Flash Point >60°C (Predicted)Treat as Combustible Liquid .
Reactivity Oxidizable; Acid-sensitiveDO NOT mix with strong oxidizers (e.g., HNO

) or strong acids.

Pre-Disposal Stabilization & Segregation

The "Self-Validating System" requires that you stabilize the waste before it leaves your bench.

Step 1: Quenching Reactive Residues (Small Scale)

If you have trace amounts (<5 mL) remaining in glassware or syringes:

  • Dilution: Dilute the residue with a compatible non-halogenated solvent (e.g., Ethyl Acetate or Acetone).

  • Neutralization (Optional but Recommended): If the material is old or suspected of peroxide formation (rare but possible with aldehydes over long periods), verify with peroxide test strips. If positive, quench with 10% aqueous sodium bisulfite.

Step 2: Waste Stream Selection
  • Primary Stream: Non-Halogenated Organic Solvents (High BTU).

  • Prohibited Streams:

    • Aqueous Waste: The compound is sparingly soluble in water; mixing will create a biphasic mixture that complicates treatment.

    • Oxidizing Waste: Mixing aldehydes with oxidizers (Chromic acid, Permanganates) can cause exothermic runaways.

    • Strong Acid Waste: Will cleave the tert-butyl group, releasing isobutylene (gas) and generating pressure in the container.

Disposal Workflow (Step-by-Step)

This protocol ensures compliance with EPA (RCRA) standards and minimizes personnel exposure.

Phase A: Collection (Bench Level)
  • PPE Required: Nitrile gloves (standard thickness), safety goggles, lab coat. Use a fume hood.[1][2]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal containers if the waste is acidic.

  • Labeling: Immediately apply a hazardous waste label.

    • Constituents: "tert-butyl 2-methyl-4-oxobutanoate, Ethyl Acetate (if diluted)."

    • Hazard Checkbox: Flammable, Irritant.[3]

  • Transfer: Pour liquid slowly using a funnel to prevent splashing. Leave 10% headspace for vapor expansion.

Phase B: Consolidation (Facility Level)
  • Segregation: Store the waste container in the Flammable Solvents cabinet, separate from Oxidizers.

  • Manifesting: List the waste under the appropriate code.

    • RCRA Code (USA): Likely D001 (Ignitable) if flash point < 60°C or mixed with flammable solvents. If pure and flash point is high, it may fall under general organic waste, but D001 is the safest default classification for organic esters.

Phase C: Final Destruction
  • Method: Incineration .

  • Mechanism: The waste contractor will inject the liquid into a rotary kiln incinerator. The high carbon content (C9 backbone) makes it a high-BTU fuel, facilitating complete combustion into CO

    
     and H
    
    
    
    O.

Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for disposing of tert-butyl 2-methyl-4-oxobutanoate.

DisposalWorkflow Start Start: Waste tert-butyl 2-methyl-4-oxobutanoate CheckState Check Physical State & Quantity Start->CheckState Trace Trace Residue (<5 mL) CheckState->Trace Bulk Bulk Liquid (>5 mL) CheckState->Bulk Dilute Dilute with Acetone or Ethyl Acetate Trace->Dilute CheckOx Check Incompatibilities: Is waste stream Oxidizing or Strong Acid? Bulk->CheckOx Dilute->CheckOx Segregate STOP: Segregate. Do NOT mix. CheckOx->Segregate Yes (Risk of Reaction) Combine Combine into Non-Halogenated Organic Solvent Waste CheckOx->Combine No (Safe) Label Label: Flammable, Irritant (RCRA D001) Combine->Label Incinerate Final Disposal: High Temp Incineration Label->Incinerate

Figure 1: Decision tree for the safe segregation and disposal of aldehyde-ester intermediates.

Emergency Response (Spill Procedures)

Even with perfect protocols, accidents happen. Trust is built on preparedness.

  • Minor Spill (<100 mL):

    • Evacuate: Clear the immediate area of personnel.

    • Ventilate: Ensure fume hood is active or open windows if safe.

    • Absorb: Use a universal organic spill pad or vermiculite. Do not use paper towels (fire hazard).

    • Clean: Wipe area with soap and water after bulk removal. Dispose of pads as solid hazardous waste.

  • Skin Contact:

    • Wash immediately with soap and water for 15 minutes. The lipophilic nature of the t-butyl group aids skin penetration; thorough washing is vital.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 132195-93-8. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Tert-butyl 2-methyl-4-oxobutanoate

As a Senior Application Scientist in drug development, I frequently encounter logistical and safety challenges when handling bifunctional aliphatic compounds. Tert-butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter logistical and safety challenges when handling bifunctional aliphatic compounds. Tert-butyl 2-methyl-4-oxobutanoate (CAS: 132195-93-8) is a highly versatile building block, featuring both a reactive terminal aldehyde and a sterically hindered tert-butyl ester.

While these functional groups make it synthetically valuable, they also dictate a strict set of handling, safety, and storage parameters. This guide provides a mechanistic approach to personal protective equipment (PPE), operational workflows, and disposal protocols to ensure both researcher safety and chemical integrity.

Hazard Profiling & Mechanistic Causality

Before selecting PPE or designing a workflow, we must understand the causality behind the chemical's hazards. According to standard provided by chemical manufacturers, this compound carries three primary GHS hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation

The Mechanistic Rationale: The terminal aldehyde (4-oxo moiety) is highly electrophilic. Upon contact with biological tissues, it rapidly reacts with nucleophilic functional groups (such as primary amines in lysine residues or thiols in cysteine) on skin and mucosal proteins. This cross-linking disrupts cellular function and triggers acute inflammatory pathways, manifesting as severe irritation. Furthermore, the relatively low molecular weight (172.22 g/mol ) and aliphatic nature of the compound impart sufficient volatility to aerosolize at room temperature, making inhalation a significant risk for the respiratory tract.

To maintain stability, the compound must be stored under an inert atmosphere in a freezer at or below -20°C.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific electrophilic and volatile risks of Tert-butyl 2-methyl-4-oxobutanoate, the following PPE matrix must be strictly adhered to during all handling phases.

PPE CategorySpecificationMechanistic Rationale & Protection Strategy
Hand Protection Nitrile (Double-gloved) or Butyl RubberPrevents permeation of the aliphatic ester/aldehyde. The aldehyde moiety rapidly reacts with skin proteins, causing acute dermatitis (H315).
Eye Protection Chemical Splash GogglesProtects against aerosolized droplets. The compound causes serious eye irritation (H319) via rapid cross-linking with corneal proteins.
Body Protection Flame-Resistant (FR) Lab CoatProvides a physical barrier against spills. FR material mitigates ignition risks if the volatile organic compound is exposed to static or sparks.
Respiratory Certified Chemical Fume HoodPrevents inhalation of vapors. Short-chain aliphatic aldehydes are highly volatile and trigger severe respiratory tract irritation (H335).

Operational Handling Protocol

To maintain the chemical's integrity and prevent exposure, follow this step-by-step, self-validating workflow.

Step 1: Pre-Experiment Environmental Control

  • Action: Ensure the fume hood is operating at an optimal face velocity (80-120 LFM) and prepare an Argon or Nitrogen line.

  • Causality: The terminal aldehyde is highly susceptible to auto-oxidation into a carboxylic acid upon exposure to atmospheric oxygen.

  • Self-Validation Check: A gentle flutter of a Kimwipe taped to the bottom of the hood sash confirms active negative pressure before opening the reagent.

Step 2: Reagent Thawing and Equilibration

  • Action: Remove the sealed container from the -20°C freezer and place it in a vacuum desiccator to warm to room temperature (approx. 30 minutes) before opening.

  • Causality: Opening a cold vial introduces atmospheric condensation. Water catalyzes the hydrolysis of the tert-butyl ester group, degrading the reagent.

  • Self-Validation Check: If condensation forms on the outside of the primary reagent vial, the desiccator seal is compromised, and the internal reagent is at high risk of moisture contamination.

Step 3: Anhydrous Transfer

  • Action: Use a gas-tight glass syringe equipped with a stainless steel needle. Flush the syringe with Argon three times. Pierce the septum of the reagent bottle and withdraw the required volume.

  • Causality: Minimizes exposure to oxygen and prevents vapor release into the laboratory environment.

  • Self-Validation Check: Resistance felt when pulling the syringe plunger indicates a proper airtight seal, confirming the exclusion of atmospheric oxygen.

Step 4: Post-Handling Decontamination

  • Action: Flush syringes immediately with a compatible organic solvent (e.g., acetone or ethyl acetate), followed by water. Store the remaining reagent under a blanket of Argon, seal with Parafilm, and immediately return to the -20°C freezer.

Emergency Response & Spill Management Workflow

In the event of a spill, immediate categorization of the spill volume and location is critical. The following decision tree outlines the standard operating procedure for containment and neutralization.

SpillResponse Start Spill Detected: Tert-butyl 2-methyl-4-oxobutanoate Assess Assess Spill Volume & Location Start->Assess Small Small Spill (< 50 mL) Inside Fume Hood Assess->Small Low Risk Large Large Spill (> 50 mL) Outside Fume Hood Assess->Large High Risk Absorb Absorb with inert material (e.g., vermiculite/sand) Small->Absorb Ventilate Evacuate Area & Ensure Ventilation Large->Ventilate Collect Collect in sealed hazardous waste container Absorb->Collect EHS Contact EHS / HazMat for cleanup Ventilate->EHS Decon Decontaminate surface with soap and water Collect->Decon

Spill response workflow for Tert-butyl 2-methyl-4-oxobutanoate.

Disposal & Waste Management Plan

Proper disposal is critical to prevent dangerous downstream reactions in laboratory waste containers.

  • Segregation: Collect all liquid waste and contaminated solvents in a designated "Non-Halogenated Organic Waste" container (unless chlorinated solvents were used as the reaction medium).

  • Chemical Incompatibilities (Critical Warning): Keep this waste strictly segregated from strong acids (e.g., HCl, H2SO4, TFA).

    • Mechanistic Rationale: Strong acids catalyze the rapid cleavage of the tert-butyl ester group. This side reaction is highly exothermic and releases isobutylene gas. If this occurs in a sealed waste carboy, the rapid gas evolution will cause catastrophic pressurization and potential rupture of the container.

  • Labeling: Clearly label the waste container with: "Contains Aldehydes/Esters - DO NOT MIX WITH ACIDS."

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
Tert-butyl 2-methyl-4-oxobutanoate
Reactant of Route 2
Tert-butyl 2-methyl-4-oxobutanoate
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